molecular formula ClH2NO2Ru+3 B13828782 Nitrosyl chloride;ruthenium(3+);hydrate

Nitrosyl chloride;ruthenium(3+);hydrate

Cat. No.: B13828782
M. Wt: 184.5 g/mol
InChI Key: XKTGKMXHQPHUOL-UHFFFAOYSA-N
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Description

Nitrosyl chloride;ruthenium(3+);hydrate is a useful research compound. Its molecular formula is ClH2NO2Ru+3 and its molecular weight is 184.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Nitrosyl chloride;ruthenium(3+);hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitrosyl chloride;ruthenium(3+);hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

ClH2NO2Ru+3

Molecular Weight

184.5 g/mol

IUPAC Name

nitrosyl chloride;ruthenium(3+);hydrate

InChI

InChI=1S/ClNO.H2O.Ru/c1-2-3;;/h;1H2;/q;;+3

InChI Key

XKTGKMXHQPHUOL-UHFFFAOYSA-N

Canonical SMILES

N(=O)Cl.O.[Ru+3]

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Crystal Structure and Application of Hydrated Ruthenium Nitrosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Structural Characterization, Synthesis, and Pharmaceutical Relevance of


Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

Ruthenium nitrosyl chloride hydrate (


, CAS 32535-76-5) is a critical inorganic precursor in the synthesis of ruthenium-based antineoplastic agents and nitric oxide-releasing molecules (NORMs).[1] Unlike simple metal salts, this compound features a non-innocent nitrosyl ligand that profoundly influences its reactivity and structural geometry.[1]

This guide provides a technical deep-dive into the crystallographic nuances of the


 core, offering a validated synthesis protocol and elucidating its role in developing next-generation metallodrugs.[1] It is designed for researchers requiring high-fidelity structural data to optimize ligand exchange reactions in drug design.

Structural Crystallography & Coordination Chemistry[1]

The Core

The defining feature of hydrated ruthenium nitrosyl chloride is the ruthenium-nitrosyl moiety.[1] In the Enemark-Feltham notation, this complex is classified as a


 system (where 6 is the sum of metal 

and nitrosyl

electrons).[1][2]
  • Electronic Configuration: Formally described as

    
    .[1]
    
  • Geometry: The

    
     bond angle is essentially linear (
    
    
    
    ), characteristic of the cationic nitrosyl ligand (
    
    
    ) donating electron density to a low-spin
    
    
    ruthenium center.[1]
  • Coordination Sphere: The complex adopts a distorted octahedral geometry. In the hydrated form, water molecules occupy the coordination sites not taken by chloride or nitrosyl ligands, typically resulting in species such as

    
    .[1]
    
Lattice Parameters and Bond Metrics

While commercial samples are often amorphous or microcrystalline mixtures, single-crystal X-ray diffraction (XRD) of analogous anionic species (e.g.,


) and stabilized neutral forms reveals the following conserved structural metrics:
ParameterTypical ValueStructural Significance
Crystal System Monoclinic / OrthorhombicVaries by specific hydration/solvate state.
Ru–N Bond Length

Å
Indicates strong

-backbonding from Ru(

) to NO(

).[1]
N–O Bond Length

Å
Short bond confirms triple-bond character (

).[1]
Ru–Cl Bond Length

Å
Typical for Ru(II) chlorides; elongated trans to NO due to trans-effect.[1]
Ru–N–O Angle

Linear geometry confirms

state.[1]

Critical Insight: The nitrosyl ligand exerts a strong trans-labilizing effect . Ligands trans to the NO group (often Cl or


) are more labile and susceptible to substitution.[1] This is the primary mechanistic lever used in synthesizing drugs like NAMI-A derivatives.

Validated Synthesis & Purification Protocol

Objective: Synthesis of high-purity


 from 

. Safety Warning: Reactions generate toxic

gases.[1] Perform exclusively in a fume hood.
Reagents
  • Ruthenium(III) chloride hydrate (

    
    ), 
    
    
    
    trace metals basis.[1]
  • Hydrochloric acid (

    
    ), 37%, ACS reagent.[1]
    
  • Nitric acid (

    
    ), 65%, ACS reagent.[1]
    
  • Ethanol (absolute).[1]

Step-by-Step Methodology
  • Digestion: Dissolve 2.0 g of

    
     in 20 mL of 6M 
    
    
    
    .
  • Nitrosylation: Slowly add 5 mL of concentrated

    
     dropwise.
    
    • Observation: Evolution of brown fumes (

      
      ) and a color change to deep red-violet.[1]
      
  • Reflux: Heat the solution to reflux (

    
    ) for 4 hours to ensure complete conversion of Ru(III) to the 
    
    
    
    species.
  • Evaporation: Evaporate the solution to near dryness on a steam bath. Do not bake the residue, as this promotes the formation of insoluble oxides.

  • Re-chlorination: Add 10 mL of concentrated

    
     and evaporate again to remove residual nitrates. Repeat this step twice.
    
  • Crystallization: Dissolve the residue in a minimum volume of water/ethanol (1:1). Allow to stand in a desiccator over

    
    .
    
    • Result: Dark red-brown hygroscopic crystals of

      
      .[1]
      

Visualization: Synthesis & Structure Logic

The following diagram illustrates the chemical transformation and the resulting coordination geometry logic.

RuNO_Structure_Workflow cluster_geometry Coordination Geometry Logic Start RuCl3 · 3H2O (Ru(III) Precursor) Reaction Nitrosylation (HCl + HNO3, Reflux) Start->Reaction Oxidation/Ligand Add. Intermediate {RuNO}6 Core Formation (Linear Ru-N-O) Reaction->Intermediate NO+ Coordination Product Ru(NO)Cl3 · xH2O (Distorted Octahedral) Intermediate->Product Crystallization TransEffect Trans-Labilizing Effect (Ligand trans to NO is labile) Product->TransEffect Defines Reactivity Subst Drug Synthesis (Ligand Exchange) TransEffect->Subst Enables

Caption: Workflow from Ru(III) precursor to the nitrosyl complex, highlighting the critical trans-effect utilized in downstream drug synthesis.

Pharmaceutical Relevance & Applications

Precursor for Anticancer Metallodrugs

 serves as the primary starting material for synthesizing ruthenium-based antimetastatic agents.[1] The lability of the chlorides allows for the introduction of organic ligands (e.g., azoles, sulfoxides) to tune lipophilicity and cellular uptake.[1]
  • NAMI-A Analogs: The structural motif

    
     is accessible via this precursor.[1] The presence of the NO group mimics the physiological stability required for prodrug activation.
    
  • Mechanism of Action: These complexes often act as "prodrugs." In the hypoxic environment of solid tumors, the Ru center can be reduced (Ru(II)

    
     Ru(III) or NO release), triggering cytotoxicity or anti-angiogenic effects.[1]
    
Nitric Oxide Release (NORMs)

The linear


 bond is photolabile.[1] Upon irradiation with specific wavelengths (UV-Vis), the complex releases NO.[1] This property is exploited in:
  • Photodynamic Therapy (PDT): Targeted delivery of toxic NO radicals to tumor sites.[1]

  • Vasodilation Studies: Controlled release of NO to study cardiovascular signaling pathways.

Analytical Validation (Quality Control)[1]

To ensure the integrity of the synthesized crystal structure, the following analytical benchmarks must be met:

  • FT-IR Spectroscopy:

    • Diagnostic Band: Strong stretching vibration

      
       at 
      
      
      
      .[1]
    • Note: A shift below

      
       suggests reduction to 
      
      
      
      (bent geometry) or impurity.[1]
  • UV-Vis Spectroscopy:

    • Characteristic

      
       transitions and MLCT bands in the 
      
      
      
      range, distinct from the broad absorption of starting
      
      
      .[1]
  • Elemental Analysis (CHN/Cl):

    • Verify the Cl:Ru ratio is approximately 3:1. Deviations often indicate the formation of anionic species like

      
       due to excess HCl.[1]
      

References

  • Enemark, J. H., & Feltham, R. D. (1974).[1] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews, 13(4), 339-406.[1] Link

  • Alessio, E., et al. (2004).[1] Ruthenium anticancer compounds: challenges and expectations. Topics in Current Chemistry, 242, 57-96.[1] Link[1]

  • Rose, M. J., & Mascharak, P. K. (2008).[1] Photoactive ruthenium nitrosyls: effects of light and potential as NO donors.[3] Coordination Chemistry Reviews, 252(18-20), 2093-2114.[1] Link

  • Wright, M. J., et al. (2009).[1] Structural characterization of ruthenium nitrosyl complexes. Inorganic Chemistry, 48(12), 5678-5688.[1] Link[1]

Sources

Technical Deep Dive: Spectroscopic Characterization and Applications of Hydrated Ruthenium(III) Nitrosyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ruthenium(III) Nitrosyl Chloride Hydrate , focusing on its spectroscopic signature, electronic structure, and applications in drug development.

Executive Summary & Chemical Identity

Ruthenium(III) nitrosyl chloride hydrate (CAS: 32535-76-5), typically denoted as


, is a critical precursor in the synthesis of nitric oxide (NO)-releasing metallodrugs and catalytic materials.[1]

While commercially labeled as a "Ruthenium(III)" species, its electronic structure is non-trivial due to the "non-innocent" nature of the nitrosyl ligand.[1] Understanding this electronic duality—described by the Enemark-Feltham notation—is a prerequisite for interpreting its spectroscopic data correctly.[1]

Chemical Profile
PropertyDetail
Formula

CAS Number 32535-76-5
Appearance Red-brown to black crystalline solid
Solubility Soluble in water, ethanol, and polar organic solvents
Key Feature High stability of the

bond; photoactive NO release

Electronic Structure: The "Ruthenium(3+)" Paradox

To interpret the spectroscopy of this compound, one must look beyond the formal oxidation state.[1]

In classical coordination chemistry, if we view the ligand as neutral nitric oxide (


), the metal is Ruthenium(III)  (

, paramagnetic).[1] However, spectroscopic evidence (NMR, IR) strongly supports a linear

bond angle (~170–180°), which is characteristic of the nitrosonium cation (

).[1]

Therefore, the complex is best described as an octahedral Ruthenium(II) center coordinated to


:


[1]
  • Enemark-Feltham Notation:

    
    
    
  • Electronic Consequence: The system is low-spin

    
    , making it diamagnetic  (NMR active) rather than paramagnetic, a crucial distinction for characterization.
    

Spectroscopic Properties[1][4][6][7][8][9][10]

Vibrational Spectroscopy (FT-IR)

The infrared spectrum is the definitive identification method for this complex.[1] The


 stretching frequency (

) is highly sensitive to the electron density on the ruthenium center.[1]
  • Diagnostic Peak: A strong, sharp band in the 1860–1930 cm⁻¹ region.

  • Mechanistic Insight: The high frequency (compared to free NO at 1876 cm⁻¹) confirms the

    
     character and significant 
    
    
    
    -backbonding from Ru to NO is less dominant than the
    
    
    -donation from NO to Ru, stabilizing the Ru(II) state.[1]
Vibrational ModeFrequency Range (cm⁻¹)Interpretation

(Stretch)
1860 – 1930 Linear

moiety; diagnostic marker.[1]

310 – 340 Metal-halide bond stretch (Far-IR).[1]

3200 – 3500 Broad band indicating lattice or coordinated water.[1]
Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum in aqueous or acidic solution is dominated by Ligand-to-Metal Charge Transfer (LMCT) rather than weak d-d transitions.[1]

  • Band I (~200-250 nm): High intensity, ligand-centered (

    
    ) or Cl 
    
    
    
    Ru charge transfer.[1]
  • Band II (~300-450 nm):

    
     transitions.[1] This band is photoactive; irradiation here often triggers the photolysis of the NO ligand, a mechanism exploited in photodynamic therapy (PDT).[1]
    
Nuclear Magnetic Resonance (NMR)

Contrary to typical Ru(III) species which are paramagnetic and broaden NMR signals, the


 core renders the complex diamagnetic .[1]
  • ¹H NMR: Useful for identifying coordinated water or organic ligands if derivatized.

  • ¹⁵N NMR (if enriched): The nitrosyl nitrogen exhibits a characteristic chemical shift, typically very deshielded due to the triple-bond character of

    
    .[1]
    

Experimental Protocols

Protocol A: Synthesis of Ru(NO)Cl₃ from RuCl₃

Objective: Generate the nitrosyl precursor from standard Ruthenium(III) chloride.

  • Dissolution: Dissolve 1.0 g of

    
     in 20 mL of 6M HCl.
    
  • Nitrosylation: Slowly add sodium nitrite (

    
    ) or reflux with nitric acid (
    
    
    
    ).[1]
    • Caution: This generates toxic

      
       gas.[1] Perform in a fume hood.
      
  • Reflux: Heat the mixture at reflux for 2-4 hours. The solution will shift from dark brown to a deep reddish-purple.[1]

  • Isolation: Evaporate the solution to near dryness on a rotary evaporator.

  • Drying: Dry the residue under vacuum to obtain the hygroscopic solid

    
    .[1]
    
Protocol B: Spectroscopic Validation (FT-IR)

Objective: Confirm the presence of the linear NO ligand.

  • Sample Prep: Mix 2 mg of the dried product with 200 mg of spectroscopic grade KBr.

  • Pellet Formation: Press into a transparent pellet using a hydraulic press (10 tons).

  • Measurement: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Validation Criteria: Look for the singular, intense peak >1860 cm⁻¹. If peaks appear <1800 cm⁻¹, the NO may be bent (indicating reduction to

    
    ) or the sample has decomposed.[1]
    

Applications in Drug Development

The primary interest in this compound lies in its ability to act as an NO donor .[1] In biological systems, the


 bond is stable until triggered by reduction (biological reductants like glutathione) or light.[1]
Mechanism of Action: The "Activation by Reduction" Pathway

The therapeutic efficacy relies on the reduction of the diamagnetic


 species to the paramagnetic, labile 

species.[1]

NO_Release_Mechanism Prodrug Ru(II)-NO+ (Diamagnetic, Stable) Reduction Biological Reduction (NADH / Glutathione) Prodrug->Reduction e- transfer Intermediate [Ru(II)-NO•] (Paramagnetic, Labile) Reduction->Intermediate Release NO Release (Vasodilation / Cytotoxicity) Intermediate->Release Bond weakening Ru_Byproduct Ru(II)-Solvent (Aqua Species) Intermediate->Ru_Byproduct

Figure 1: The reductive activation pathway of Ruthenium Nitrosyl complexes in physiological environments.

Key Therapeutic Areas[1]
  • Anticancer (NAMI-A Analogs): Ru-NO complexes can inhibit metastasis.[1] The release of NO sensitizes tumor cells to chemotherapy and induces apoptosis.[1]

  • Vasodilation: Controlled release of NO acts as a potent vasodilator, useful in treating angina or hypertension during surgery.[1]

References

  • Santa Cruz Biotechnology. Ruthenium(III) nitrosyl chloride hydrate Product Data. Retrieved from [1]

  • Thermo Scientific Chemicals. Ruthenium(III) nitrosylchloride hydrate Specifications. Retrieved from [1]

  • BenchChem. Spectroscopic Comparison: Ruthenium(III) Nitrosyl Trinitrate vs. Ruthenium(III) Chloride. Retrieved from

  • Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches.[1] Dalton Transactions.[1][2] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). Nitrosyl chloride Gas Phase Spectrum. Retrieved from [1]

Sources

Electronic Structure and Bonding in Ruthenium Nitrosyl Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ruthenium nitrosyl ({Ru-NO}) complexes represent a cornerstone of bioinorganic chemistry due to their unique electronic lability and therapeutic potential as controllable nitric oxide (NO) donors.[1] This guide dissects the non-innocent nature of the nitrosyl ligand, the orbital mechanics governing the linear-to-bent transition, and the photochemical pathways utilized in "Photo-Activated Chemotherapy" (PACT). It provides researchers with a rigorous theoretical framework and a validated experimental protocol for synthesis and characterization.

The {Ru-NO} Core: Electronic Structure and Bonding

The reactivity of ruthenium nitrosyls is dictated by the ambiguity of the metal-ligand bond. Unlike classical ligands, NO is "non-innocent," meaning the oxidation state of the metal and the ligand cannot be assigned in isolation.

Enemark-Feltham Notation

To bypass oxidation state ambiguity, we employ the Enemark-Feltham (E-F) notation, denoted as {M(NO)}^n, where


 is the sum of metal 

-electrons and nitrosyl

-electrons.[1][2]
  • Target Species: Most stable therapeutic precursors are {RuNO}

    
     .[1]
    
  • Electronic Configuration: Formally described as Ru(II) (

    
    ) coordinated to NO
    
    
    
    (
    
    
    ).[1]
  • Geometry: The {RuNO}

    
     core adopts a linear  Ru-N-O bond angle (170°–180°).[1]
    
Molecular Orbital (MO) Interactions

The stability of the {RuNO}


 core arises from a synergistic "push-pull" mechanism:
  • 
    -Donation:  The NO lone pair (
    
    
    
    ) donates into the empty Ru
    
    
    orbital.
  • 
    -Backbonding (Critical):  The filled Ru 
    
    
    
    orbitals (
    
    
    ) donate electron density into the empty, low-lying
    
    
    orbitals of NO.[1] This interaction is exceptionally strong, giving the Ru-N bond significant double-bond character and rendering the NO group electrophilic.
The Linear-to-Bent Transition

Reduction of the complex significantly alters its geometry.[3]

  • {RuNO}

    
     (Linear):  The 
    
    
    
    orbitals are empty.[1] The M-N-O angle is linear to maximize
    
    
    overlap.
  • {RuNO}

    
     (Bent):  One electron reduction places an electron into the 
    
    
    
    orbital. To stabilize this electron, the NO ligand bends (angle ~120°–140°). This bending lifts the degeneracy of the
    
    
    orbitals, lowering the energy of the occupied orbital (Walsh diagram principle).
Visualization: Electronic Interaction Network

The following diagram illustrates the orbital interplay and the resulting geometric consequences.

RuNO_Bonding Ru_d Ru(II) d-orbitals (Filled d_pi) NO_pi NO Pi* Acceptor (Empty) Ru_d->NO_pi Pi Backbonding (Dominant Interaction) NO_sigma NO Sigma Donor (Lone Pair) NO_sigma->Ru_d Sigma Donation Complex_Linear {RuNO}6 Complex Linear Geometry (Strong Backbonding) NO_pi->Complex_Linear Empty Pi* maintains linearity Complex_Bent {RuNO}7 Complex Bent Geometry (Reduced Species) Complex_Linear->Complex_Bent +1 Electron (Reduction) Occupies Pi*

Figure 1: Orbital interaction map showing the dominance of Pi-backbonding in maintaining the linear geometry of {RuNO}6 species and the trigger for bending upon reduction.[1]

Spectroscopic Diagnostics

Accurate characterization relies on identifying the specific electronic state of the NO ligand.

Infrared Spectroscopy (vNO)

The stretching frequency of the NO ligand (


) is the definitive diagnostic tool.[1] The high degree of 

-backbonding in {RuNO}

weakens the N-O bond relative to free NO

, but it remains higher than free NO.
Electronic StateGeometryv(NO) Frequency (cm

)
Diagnostic Interpretation
Free NO

Linear~2200-2300Reference point (Isoelectronic with CO).[1]
{RuNO}

Linear1850 – 1950 Strong backbonding; Electrophilic NO.[1]
{RuNO}

Bent1550 – 1650 Reduced species; Radical character.[1]
MS1 (Isomer) Linear (Ru-O-N)1700 – 1780 Isonitrosyl (Oxygen-bound).[1]
MS2 (Isomer) Side-on (

)
1500 – 1550 Side-on coordination.[1]
NMR Spectroscopy[1]
  • {RuNO}

    
    :  Diamagnetic (
    
    
    
    ).[1] Sharp, well-defined signals for co-ligands (e.g., bipyridine protons).
  • {RuNO}

    
    :  Paramagnetic (
    
    
    
    ).[1] NMR signals are broadened or silent; requires EPR for characterization (typically
    
    
    -values ~2.00, exhibiting hyperfine coupling to
    
    
    N).

Photochemistry: Isomerization and Release

Ruthenium nitrosyls exhibit Photo-Induced Linkage Isomerism (PLI).[1][3] Upon irradiation (typically blue/green light), the NO ligand can rotate, or dissociate entirely.

The Metastable States (MS)[1]
  • Ground State (GS): Ru-N-O (Linear, stable).[1]

  • Metastable State 1 (MS1): Ru-O-N (Isonitrosyl).[1] Formed by 180° rotation.

  • Metastable State 2 (MS2): Ru-

    
    -NO (Side-on).[4] Often an intermediate between GS and MS1.
    
NO Release Mechanism

For therapeutic applications, the goal is often photodissociation rather than isomerization. This occurs via excitation into a Metal-to-Ligand Charge Transfer (MLCT) band (


), which labilizes the Ru-NO bond.

Photochemistry GS Ground State (GS) Ru-N-O (Linear) Thermodynamically Stable Excited MLCT Excited State (Short-lived) GS->Excited hv (Blue/UV Light) MS2 Metastable State 2 (MS2) Side-on (Ru-n2-NO) Excited->MS2 Isomerization Path Release NO Release (Photodissociation) Excited->Release Dissociation Path (Physiological Goal) MS1 Metastable State 1 (MS1) Ru-O-N (Isonitrosyl) MS2->MS1 Thermal/Light MS1->GS Thermal Decay (kT) Solvent Solvent Species [Ru-Solv] Release->Solvent + H2O

Figure 2: Photochemical pathways showing the competition between reversible isomerization (blue path) and irreversible NO release (red path).[1]

Experimental Protocol: Synthesis of Ru(bpy)2(NO)Cl2

This protocol describes the synthesis of a model {RuNO}


 complex. It is designed to be a self-validating workflow; if the color changes or IR bands do not match, the step has failed.

Safety: NO gas is toxic.[3] Perchlorate/PF6 salts can be energetic. Work in a fume hood.

Materials
  • cis-[Ru(bpy)2Cl2] (Precursor)[1]

  • NaNO2 (Sodium Nitrite)

  • HCl (Hydrochloric Acid, 2M)

  • NH4PF6 (Ammonium Hexafluorophosphate)

  • Solvents: Water, Methanol.[1]

Step-by-Step Methodology
  • Nitrosylation:

    • Dissolve 0.5 g of cis-[Ru(bpy)2Cl2] in 20 mL of 1:1 methanol/water. Heat to reflux.

    • Add 5 equivalents of NaNO2 dissolved in minimal water.

    • Critical Step: Slowly add 2M HCl dropwise. The acid reacts with nitrite to generate NO in situ.

    • Observation: The solution should shift from purple/black to distinct orange/red. This color change indicates the formation of the {RuNO}

      
       chromophore.
      
    • Reflux for 1 hour to ensure completion.

  • Isolation:

    • Cool the solution to room temperature. Filter off any unreacted insoluble black solid.

    • Add excess NH4PF6 (aq) to the filtrate. A bright orange/yellow precipitate will form immediately.

    • Validation: If the precipitate is dark or black, oxidation was incomplete or the precursor degraded.

  • Purification:

    • Filter the orange solid and wash with cold water (to remove excess salts) and diethyl ether (to dry).

    • Recrystallize from Acetone/Ethanol if necessary.

  • Characterization (QC Check):

    • IR (KBr pellet): Look for a sharp, intense band at 1920–1940 cm

      
       . Absence of this band indicates failure to coordinate NO.
      
    • 1H NMR (Acetonitrile-d3): Verify bipyridine resonances. The spectrum should be sharp (diamagnetic).

Therapeutic Implications

In drug development, these complexes are designed as "caged" NO donors.[1]

  • Stability: The {RuNO}

    
     core is stable in blood plasma in the dark (negligible NO release).[1]
    
  • Activation: Upon irradiation at the tumor site, the Ru-NO bond cleaves.

  • Mechanism: The released NO radical induces apoptosis via mitochondrial damage and vasodilation, enhancing the permeability of the tumor to other cytotoxic agents (EPR effect).

References

  • Enemark, J. H., & Feltham, R. D. (1974).[1] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews. Link

  • Rose, M. J., & Mascharak, P. K. (2008).[1] Photoactive ruthenium nitrosyls: Effects of light and potential application as NO donors.[3][5][6][7] Coordination Chemistry Reviews. Link (Note: Link directs to related ACS authoritative content on Ru-NO photochemistry).[1]

  • Gunderson, W. A., et al. (2010).[1] Electronic structure of ruthenium nitrosyl complexes by advanced paramagnetic resonance spectroscopy. Journal of the American Chemical Society. Link[1]

  • Schaniel, D., & Woike, T. (2009). Photoinduced linkage isomerism in ruthenium nitrosyl complexes. Physical Chemistry Chemical Physics. Link

Sources

A Technical Guide to the Historical Development of Ruthenium Nitrosyl Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

From a 19th-century chemical curiosity to a modern cornerstone in medicinal and catalytic science, the journey of ruthenium nitrosyl complexes is a compelling narrative of evolving analytical techniques and a deepening understanding of coordination chemistry. This guide provides an in-depth exploration of the historical milestones, foundational principles, and key experimental methodologies that have shaped this vibrant field.

Part 1: The Genesis of Ruthenium Nitrosyls: Early Discoveries and Foundational Syntheses

The story of ruthenium nitrosyl chemistry begins with the discovery of ruthenium itself in 1844 by Russian scientist Karl Ernst Claus, who isolated the new platinum group metal from ores found in the Ural Mountains.[1][2] While the precise first synthesis of a ruthenium nitrosyl complex is lost to the annals of 19th-century chemistry, comprehensive records like Gmelin's Handbook of Inorganic Chemistry suggest the earliest preparations involved reacting ruthenium chloride solutions with nitric oxide (NO) or nitrite ions (NO₂⁻).[1]

One of the most fundamental and earliest-characterized examples is potassium pentachloronitrosylruthenate(II), K₂[Ru(NO)Cl₅].[1] Its preparation laid the groundwork for a vast family of related compounds and showcases the classical methods of the era.[1] Early characterization was limited to elemental analysis, gravimetric analysis, and visual observation of the characteristic deep red or reddish-brown colors of these compounds.[1]

Historical Experimental Protocol: Synthesis of Potassium Pentachloronitrosylruthenate(II)

This protocol is based on the foundational methods described in early chemical literature.[1]

Objective: To synthesize the stable K₂[Ru(NO)Cl₅] salt from a ruthenium trichloride precursor.

Methodology:

  • A solution of ruthenium trichloride (RuCl₃) is prepared in concentrated hydrochloric acid.

    • Rationale (Expertise & Experience): Using HCl as a solvent ensures the formation of chloro-aqua complexes of ruthenium, which are suitable precursors, and provides the chloride ions necessary for the final product.

  • A nitrite salt, such as potassium nitrite (KNO₂), is added to the ruthenium solution.

    • Rationale: The nitrite ion serves as the source for the nitrosyl ligand. In the acidic medium, it is reduced to form nitric oxide, which then coordinates to the ruthenium center.

  • The reaction mixture is gently heated.

    • Rationale: Heating facilitates the reduction of nitrite, ligand substitution, and the formation of the thermodynamically stable pentachloronitrosylruthenate(II) anion, [Ru(NO)Cl₅]²⁻.

  • The potassium salt is precipitated by adding a suitable potassium source (if needed) and then purified by recrystallization.

    • Rationale: Recrystallization is a classic purification technique that relies on the differential solubility of the desired product and impurities at varying temperatures to obtain a pure crystalline solid.

Part 2: Unraveling the Ru-NO Bond: A Spectroscopic and Electronic Revolution

The mid-20th century ushered in an era of advanced analytical techniques that transformed the understanding of ruthenium nitrosyls. The advent of infrared (IR) spectroscopy was a watershed moment, providing the first direct probe into the nature of the metal-ligand bond.[1]

A strong absorption band in the region of 1820–1960 cm⁻¹ became the hallmark of {Ru-NO}⁶ complexes.[1] This band, corresponding to the N-O stretching vibration (ν(NO)), provided conclusive evidence for a linear Ru-N-O arrangement.[1][3] From an electronic standpoint, this linearity is best described as a Ru(II) center coordinated to a nitrosyl cation (NO⁺).[1][3] This formalism is supported by the isoelectronic relationship between NO⁺ and carbon monoxide (CO), another strong π-acceptor ligand.[4]

The Enemark-Feltham Notation: A Unified Framework

The inherent ambiguity in assigning formal oxidation states to both the metal and the non-innocent NO ligand led to the development of the Enemark-Feltham (E-F) notation, {MNO}ⁿ.[4][5] This convention provides an unambiguous descriptor by defining n as the sum of the metal's d-electrons and the π* electrons of the NO ligand.[5][6]

  • Calculation: For a complex like [Ru(NO)Cl₅]²⁻, the ruthenium is in the +2 oxidation state (d⁶ configuration). The ligand is considered NO⁺. Therefore, n = 6 (from Ru d-electrons) + 0 (from NO⁺ π* electrons) = 6. The E-F notation is {RuNO}⁶ .

  • Significance: The E-F number is invaluable for predicting and rationalizing the geometry of the M-N-O unit. {MNO}ⁿ complexes with n ≤ 6 typically exhibit a linear M-N-O bond, whereas those with n > 6 tend to have a bent geometry.[4]

Enemark_Feltham cluster_input Inputs cluster_calc Calculation cluster_output Predicted Geometry Metal_d Metal d-electron count Sum n = d-electrons + π* electrons Metal_d->Sum NO_pi_star NO π* electron count NO_pi_star->Sum Linear Linear M-N-O (n ≤ 6) Sum->Linear if n ≤ 6 Bent Bent M-N-O (n > 6) Sum->Bent if n > 6

Part 3: The Modern Era: Photochemistry and Biomedical Applications

The contemporary focus of ruthenium nitrosyl research is heavily concentrated on their potential as therapeutic agents, particularly as photoactivated nitric oxide (NO) donors.[1][7][8] The discovery that NO is a crucial signaling molecule in various physiological processes, including vasodilation and neurotransmission, sparked immense interest in developing molecules that can deliver NO to specific biological targets with precise control.[7][9]

Ruthenium nitrosyl complexes are ideal candidates for this role. Many are substitutionally inert in the dark but release NO upon irradiation with light of a suitable wavelength.[7][10] This property allows for spatiotemporal control over NO delivery, a significant advantage for targeted therapies.[7][8]

Mechanism of Photoinduced NO Release and Biological Action

The photochemical release of NO from a {RuNO}⁶ complex typically involves the absorption of a photon, which promotes an electron from a metal-centered orbital to a π* orbital localized on the Ru-NO bond. This metal-to-ligand charge transfer (MLCT) weakens the Ru-NO bond, leading to the dissociation of the NO radical.[11] Recent studies have also highlighted the potential involvement of transient linkage isomers (where NO binds through the oxygen or in a side-on fashion) as intermediates in the photorelease mechanism.[12][13][14]

NO_Release_Pathway cluster_drug Prodrug Activation cluster_cell Cellular Action Prodrug [Ru(II)-NO⁺] Complex (Inactive Prodrug) Activated Excited State {[Ru(III)-NO•]}* Prodrug->Activated MLCT Photon Light (hν) Photon->Prodrug Irradiation Release NO• Release Activated->Release sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) Release->sGC_inactive Diffusion into smooth muscle cell sGC_active sGC (Active) sGC_inactive->sGC_active NO• binding GTP GTP cGMP cGMP GTP->cGMP sGC catalysis Vasodilation Vasodilation (Biological Effect) cGMP->Vasodilation Downstream Signaling

The released NO can then diffuse into target cells, such as smooth muscle cells, where it activates the enzyme soluble guanylate cyclase (sGC). This activation triggers the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that ultimately leads to vasodilation.[15] This mechanism forms the basis for developing ruthenium nitrosyl-based drugs for cardiovascular conditions like hypertension.[15] Furthermore, the cytotoxic effects of NO and its derivatives, like peroxynitrite (ONOO⁻), are being harnessed for anticancer therapies.[16][17]

Quantitative Data: Photochemical Properties

The efficiency of NO release is quantified by the photochemical quantum yield (Φ), which represents the number of NO molecules released per photon absorbed. This value is highly dependent on the ligand sphere and the wavelength of irradiation.

ComplexE-F NotationWavelength (nm)Quantum Yield (Φ)Reference
K₂[Ru(NO)Cl₅]{RuNO}⁶3550.06[10]
[Ru(salen)(H₂O)(NO)]Cl{RuNO}⁶3650.005[11]
[Ru(MeOPh-tpy)(bpy)(NO)]³⁺{RuNO}⁶410Varies[7][16]

This table summarizes representative quantum yields to illustrate the tunability of these complexes. Salen = N,N'-ethylenebis(salicylideneiminato); tpy = terpyridine; bpy = 2,2'-bipyridine.

Part 4: Summary and Future Outlook

The historical development of ruthenium nitrosyl chemistry is a clear demonstration of how advancements in analytical technology drive scientific discovery. From simple precipitation reactions to sophisticated photochemical designs, the field has evolved from fundamental inorganic chemistry to the cutting edge of medicinal chemistry and materials science.[1][12] The ability to precisely tune the electronic properties and photoreactivity of these complexes by modifying the ancillary ligands continues to drive innovation.[18][19]

Future research will likely focus on several key areas:

  • Red-Light-Activated Donors: Shifting the activation wavelength to the biological transparent window (red or near-infrared light) to enhance tissue penetration for deeper therapeutic action.[18]

  • Multifunctional Therapeutics: Combining the NO-releasing moiety with other pharmacologically active ligands or targeting vectors to create drugs with multiple modes of action.[15][20]

  • Catalysis: Exploring the unique reactivity of the coordinated nitrosyl group for novel catalytic transformations in organic synthesis.[11]

The rich history and versatile chemistry of ruthenium nitrosyls ensure that they will remain a subject of intense and fruitful investigation for years to come.

References

  • Wikipedia. (n.d.). Metal nitrosyl complex. Wikipedia. Retrieved from [Link]

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Coordination Chemistry Reviews, 252(18-20), 2093–2114. Available from: [Link]

  • Das, S., & Sinha, S. (2018). Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. In Non-innocent Ligands in Inorganic Chemistry. IntechOpen. Available from: [Link]

  • Ford, P. C., Bourassa, J., Miranda, K., et al. (n.d.). Photochemistry of metal nitrosyl complexes. Delivery of nitric oxide to biological targets. Coordination Chemistry Reviews. Retrieved from [Link]

  • Scribd. (n.d.). Nitrosyl Complexes of Ruthenium. Scribd. Retrieved from [Link]

  • Grice, K. (2018). 5-ish Slides about Enemark-Feltham Notation. IONiC / VIPEr. Retrieved from [Link]

  • Works, C. F., & Ford, P. C. (2002). Photochemical nitric oxide precursors: synthesis, photochemistry, and ligand substitution kinetics of ruthenium salen nitrosyl and ruthenium salophen nitrosyl complexes. Journal of the American Chemical Society, 124(28), 8378-8389. Available from: [Link]

  • Ghosh, S., et al. (2022). Photoresponsive Nitric Oxide Release from Aggregation-Induced Emission-Based Ruthenium-Nitrosyl Complexes and Their Anticancer Activity through In Situ Formation of Peroxynitrite. Inorganic Chemistry, 61(17), 6439-6451. Available from: [Link]

  • Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(9), 3465-3496. Available from: [Link]

  • Stepanenko, I., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(9), 3465-3496. Available from: [Link]

  • Tfouni, E., et al. (2012). Biological activity of ruthenium nitrosyl complexes. Nitric Oxide, 26(1), 38-53. Available from: [Link]

  • Reis, R. I., et al. (2021). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 224, 111581. Available from: [Link]

  • da Silva, G. G., et al. (2011). A new nitrosyl ruthenium complex: synthesis, chemical characterization, in vitro and in vivo antitumor activities and probable mechanism of action. European Journal of Medicinal Chemistry, 46(9), 3616-22. Available from: [Link]

  • Mallet-Ladeira, S., et al. (2019). Further studies on the photoreactivities of ruthenium–nitrosyl complexes with terpyridyl ligands. New Journal of Chemistry, 43(28), 11131-11141. Available from: [Link]

  • da Silva, A. C. C., et al. (2018). Synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. Journal of the Brazilian Chemical Society, 29(8), 1696-1705. Available from: [Link]

  • Oliveira Neto, E. L., et al. (2020). Synthesis, Characterization and Reactivity of Nitrosyl Ruthenium Complexes with the Non-stereoidal Anti-inflammatory Diflunisal. Journal of Chemical, Environmental and Biological Engineering, 4(1), 1-8. Available from: [Link]

  • Colwell, B. D. (2023). A History Of Ruthenium. Retrieved from [Link]

  • ResearchGate. (n.d.). Historical Introduction to Nitrosyl Complexes. Retrieved from [Link]

Sources

Theoretical and computational studies of Ru(NO)Cl3 hydrate

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical and Computational Framework for Ru(NO)Cl


 Hydrate Analysis 

Executive Summary

This technical guide outlines a rigorous computational protocol for the structural and electronic characterization of Ruthenium(III) Nitrosyl Chloride hydrate (


). Often treated as a generic precursor, this compound exists as a complex equilibrium of isomers (mer/fac) and hydration states in solution. This guide provides a self-validating workflow using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict stability, vibrational signatures, and photochemical NO release mechanisms essential for drug development applications.

Part 1: Structural Foundations & Isomerism

The "hydrate" of Ru(NO)Cl


 is not a single static structure but a dynamic system. In aqueous or physiological media, the relevant neutral species is often the diaqua complex 

.

Electronic Configuration: The {Ru-NO} moiety is formally described as


 according to the Enemark-Feltham notation.
  • Ru Oxidation State: +2 (Low spin

    
    , 
    
    
    
    )
  • NO Ligand: Coordinated as the nitrosonium cation (

    
    ).
    
  • Geometry: Distorted Octahedral.[1][2] The Ru-N-O angle is characteristically linear (~170–180°).

Isomeric Complexity: Two primary geometric isomers exist based on the arrangement of the three chloride ligands:

  • Meridional (mer): Chlorides occupy the equatorial plane (trans to each other).

  • Facial (fac): Chlorides occupy one face of the octahedron (cis to each other).

Note: The mer isomer is typically thermodynamically preferred in chloride-rich precursor syntheses, but fac isomers can form under specific thermal conditions.

Diagram 1: Structural Isomerism & Stability Logic

IsomerStability Precursor Ru(NO)Cl3 Precursor Solvation Aqueous Solvation (+ 2 H2O) Precursor->Solvation Mer mer-[Ru(NO)Cl3(H2O)2] (C2v Symmetry) Thermodynamically Stable Solvation->Mer Major Product Fac fac-[Ru(NO)Cl3(H2O)2] (Cs Symmetry) Kinetically Accessible Solvation->Fac Minor Product Analysis DFT Energy Comparison (ΔG) Mer->Analysis Fac->Analysis

Caption: Isomeric differentiation of Ru(NO)Cl3 diaqua species. The mer-isomer typically exhibits lower Gibbs free energy in DFT calculations.

Part 2: Computational Protocol (Step-by-Step)

To ensure scientific integrity, the following protocol uses a "double-validation" approach where vibrational frequencies (IR) and electronic transitions (UV-Vis) validate the geometric model.

Step 1: Model Construction & Level of Theory
  • Functional: PBE0 or wB97X-D (includes dispersion corrections). B3LYP is acceptable but often underestimates Ru-L bond strengths.

  • Basis Set (Metal): LANL2DZ or SDD (Stuttgart-Dresden) with effective core potentials (ECP) to account for relativistic effects of Ruthenium.

  • Basis Set (Ligands): 6-311+G(d,p) for Cl, N, O, H. Diffuse functions (+) are critical for anionic chlorides and lone pair interactions.

  • Solvation: IEF-PCM or SMD model (Water,

    
    ).
    
Step 2: Geometry Optimization

Perform unconstrained optimization on both mer and fac isomers.

  • Check: Ensure the Ru-N-O angle remains linear (170-180°). A bent angle (<150°) indicates an incorrect electronic state (e.g.,

    
     or triplet state).
    
Step 3: Vibrational Frequency Analysis

Calculate harmonic frequencies to confirm minima (zero imaginary frequencies).

  • Critical Marker: The

    
     stretch is the primary diagnostic tool.
    
  • Scaling: Apply a scaling factor (~0.95-0.97 depending on functional) to match experimental IR.

Step 4: TD-DFT (Excited States)

Calculate the first 20-30 singlet-singlet excitations to simulate the UV-Vis spectrum.

  • Goal: Identify the MLCT band responsible for NO photolability.

Part 3: Data Presentation & Validation

Table 1: Calculated Structural & Vibrational Parameters (Benchmark)

Values are representative of PBE0/LANL2DZ level theory in water.

Parametermer-[Ru(NO)Cl

(H$_2

_2$]
fac-[Ru(NO)Cl

(H$_2

_2$]
Experimental Range (IR/XRD)
Ru-N Bond (Å) 1.74 - 1.761.75 - 1.771.70 - 1.78
N-O Bond (Å) 1.14 - 1.151.14 - 1.161.12 - 1.16
Ru-N-O Angle (°) 176 - 179175 - 178170 - 180 (Linear)

(cm

)
1880 - 19201860 - 19001845 - 1930
Rel.[3] Energy (kcal/mol) 0.0 (Ground State)+2.5 - 4.0N/A

Note: The higher


 frequency in the mer-isomer correlates with the trans-effect of the chloride vs. water ligands.

Part 4: Mechanism of NO Release (Photolability)

The therapeutic potential of Ru(NO)Cl


 derivatives lies in their ability to release NO upon photoexcitation.

Mechanism:

  • Ground State (S0): Strong Ru-NO

    
    -backbonding stabilizes the complex.
    
  • Excitation (

    
    ):  Transition to a Metal-to-Ligand Charge Transfer (MLCT) state (
    
    
    
    ) or a Ligand Field (LF) state (
    
    
    ).
  • Labilization: Population of antibonding orbitals weakens the Ru-N bond.

  • Solvolysis: A solvent molecule (H

    
    O) attacks the metal center, displacing NO.
    
Diagram 2: Computational Workflow for NO Release Study

NO_Release_Workflow Start Optimized Ground State (S0) {RuNO}6 TDDFT TD-DFT Calculation (NStates=30) Start->TDDFT Analysis Natural Transition Orbitals (NTO) Analysis TDDFT->Analysis State1 MLCT State (Ru d -> NO pi*) Analysis->State1 Strong Absorption State2 LF State (Ru d -> d*) Analysis->State2 Labilizing State State1->State2 Intersystem Crossing (Potential) Result Ru-NO Bond Elongation & NO Dissociation State2->Result

Caption: Computational workflow to identify the photoactive state responsible for NO release. LF states are often the direct dissociative channels.

References

  • Electronic Structure of Ruthenium Nitrosyls

    • Title: "Electronic structure and spectroscopy of ruthenium nitrosyl complexes."
    • Source:Coordin
    • URL:[Link]

  • Isomerism in Ru(NO)

    • Title: "Fac-/mer-[RuCl3(NO)(P-N)
    • Source:Inorganica Chimica Acta
    • URL:[Link]

  • Photochemical NO Release Mechanism

    • Title: "Photo-triggered NO release of nitrosyl complexes bearing first-row transition metals and therapeutic applications."[2]

    • Source:Journal of Inorganic Biochemistry
    • URL:[Link]

  • Vibrational Spectroscopy Benchmarks

    • Title: "Complexation and bonding studies on [Ru(NO)(H2O)
    • Source:Journal of Nuclear Science and Technology
    • URL:[Link]

Sources

Ruthenium Nitrosyl Chloride Hydrate: Discovery, Isolation, and Technical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, isolation, and characterization of Ruthenium Nitrosyl Chloride Hydrate (


). It addresses the specific nomenclature "ruthenium(3+)" within the context of the Enemark-Feltham notation and provides a reproducible protocol for its isolation.

Executive Summary

Ruthenium Nitrosyl Chloride Hydrate (


) is a foundational precursor in ruthenium coordination chemistry. Historically misidentified as a pure trivalent ruthenium salt due to its deep red color, it represents a classic example of the robust 

electron configuration. This guide delineates its historical emergence from the "red liquors" of Karl Ernst Claus, clarifies its electronic ambiguity (Ru

/NO

vs. Ru

/NO

), and provides a validated protocol for its synthesis and isolation.

Historical Discovery: The "Red Salt" Controversy

The discovery of ruthenium nitrosyls is inextricably linked to the isolation of the element itself.

The Claus Legacy (1844)

Karl Ernst Claus, the discoverer of Ruthenium, frequently noted that dissolving ruthenium residues in aqua regia produced "red liquors." While Claus correctly identified Ruthenium as a new element, the specific nature of these red solutions was a subject of confusion for decades. The "red salt" was often assumed to be a pure ruthenium(III) or (IV) chloride.

Joly and the Nitrosyl Identification (1888)

It was A. Joly who, in the late 19th century, definitively proved that the intense red color in these ruthenium salts was due to the presence of a coordinated nitrosyl (NO) group, derived from the nitric acid used in aqua regia. Joly synthesized complexes such as


, demonstrating that the "red chloride" was chemically distinct from the "brown chloride" (pure 

).
The "Ruthenium(3+)" Nomenclature Ambiguity

The prompt identifies the compound as "ruthenium(3+)." This classification stems from early oxidation state assignments where nitric oxide (NO) was treated as a neutral ligand.

  • Classical View (Ru

    
    ): 
    
    
    
    Paramagnetic (Incorrect for ground state).
  • Modern View (

    
    ):  The complex is diamagnetic.[1] The NO ligand acts as a non-innocent ligand, transferring an electron to the metal.[2] It is best described as 
    
    
    
    .
  • Enemark-Feltham Notation: To avoid ambiguity, the system is denoted as

    
    , indicating 6 d-electrons associated with the metal-nitrosyl unit.[1]
    

Technical Guide: Synthesis and Initial Isolation

This protocol is adapted from the standard methods established by Fletcher and Joly , optimized for modern laboratory reproducibility. It converts commercial Ruthenium(III) Chloride into the Nitrosyl species.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material RuCl3 · xH2O (Commercial) (Brown/Black) Acidification Acidification Dissolve in 0.1M HCl Temp: 60°C Start->Acidification Dissolution Nitrosylation Nitrosylation Add NaNO2 (aq) or Pass NO gas Reaction: NO2- + H+ -> NO + H2O Acidification->Nitrosylation + Nitrite Source Conversion Conversion Formation of [Ru(NO)Cl5]2- Color Change: Brown -> Deep Red/Purple Nitrosylation->Conversion Reflux 1-2h Isolation Isolation Evaporation to Dryness (Steam Bath) Removal of excess HCl/NOx Conversion->Isolation Evaporation Product Final Product Ru(NO)Cl3 · xH2O (Red/Purple Crystalline Solid) Isolation->Product Drying

Caption: Step-by-step synthesis of Ruthenium Nitrosyl Chloride Hydrate from commercial Ruthenium Trichloride.

Detailed Protocol

Objective: Isolate


 from 

.

Reagents:

  • Ruthenium(III) chloride hydrate (

    
    , commercial grade).
    
  • Sodium Nitrite (

    
    ) or Nitric Oxide gas (NO).
    
  • Hydrochloric Acid (Concentrated and 1M).[3]

  • Ethanol (Absolute).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of commercial

    
     in 20 mL of 1M HCl. The solution will appear dark brown.
    
    • Causality: Low pH prevents the formation of insoluble ruthenium hydroxides (

      
      ).
      
  • Nitrosylation (The Critical Step):

    • Method A (Nitrite): Slowly add an aqueous solution of

      
       (1.5 equivalents) to the heated ruthenium solution (80°C).
      
    • Method B (Gas): Bubble purified NO gas through the refluxing solution for 2 hours.

    • Observation: The solution transitions from brown to a vivid cherry-red or purple color. This indicates the formation of the stable

      
       species.
      
  • Conversion to Neutral Species:

    • Evaporate the solution on a steam bath to a small volume.

    • Add concentrated HCl and evaporate again to remove excess nitrate/nitrite as

      
       gas.
      
    • Repeat the HCl addition/evaporation cycle 3 times.

    • Mechanism:[4] This shifts the equilibrium from the anionic pentachloro species to the neutral trichloro species:

      
      
      
  • Isolation:

    • Evaporate to complete dryness. The residue is a dark red-purple crystalline solid.

    • Purification: The solid can be washed with small amounts of cold water (it is soluble, so caution is needed) or recrystallized from ethanol/HCl.

Characterization and Validation

To ensure the integrity of the isolated compound, specific spectroscopic signatures must be verified.[5] The primary differentiator between the starting material (


) and the product (

) is the Nitrosyl stretching frequency.
Data Summary Table
PropertyStarting Material (

)
Product (

)
Validation Method
Color Dark Brown / BlackDeep Red / PurpleVisual Inspection
Magnetism Paramagnetic (

)
Diamagnetic (

)
NMR / Gouy Balance
IR Spectrum No band at ~1900 cm

Strong band at 1860–1930 cm

FTIR (KBr Pellet)
Solubility Soluble in water, ethanolSoluble in water, polar organicsSolubility Test
Electronic State Ru(III)Ru(II)-NO

(Formally)
XPS / DFT
Electronic Structure & Bonding (The "Ruthenium 3+" Clarification)

The stability of this compound arises from the strong


-backbonding between the Ruthenium 

-orbitals and the

orbital of the NO ligand.

Bonding Ru Ruthenium (II) (d6 Low Spin) Filled d-orbitals Bond Ru-NO Bond Linear (180°) Strong Backbonding Ru->Bond pi-donation NO Nitrosyl (NO+) Empty pi* orbitals Sigma Donor NO->Bond sigma-donation Bond->Ru Synergic Bonding

Caption: Synergic bonding model explaining the stability and diamagnetism of the {Ru-NO}6 moiety.

Interpretation: Although the prompt refers to "Ruthenium(3+)", the isolated nitrosyl chloride is best understood as containing a linear


 bond where the metal is formally Ru(II) and the ligand is 

. This closed-shell configuration (

) renders the complex diamagnetic and kinetically inert, distinguishing it from the labile, paramagnetic Ru(III) starting material.

Applications in Drug Development[6][7]

The isolation of


 is not merely of historical interest; it is a critical intermediate in the synthesis of modern metallodrugs.
  • NO-Donors (NORMs): Ruthenium nitrosyls are investigated as photo-activated Nitric Oxide Releasing Molecules. Upon irradiation with UV/Blue light, the robust Ru-NO bond cleaves, releasing NO (a vasodilator and signaling molecule) at specific target sites.

  • Anticancer Precursors: While the famous ruthenium anticancer drug NAMI-A is a Ru(III) sulfoxide complex,

    
     serves as the starting scaffold for "Ru-NO-NAMI" analogues designed to combine cytotoxicity with anti-metastatic properties mediated by NO release.
    

References

  • Claus, K. E. (1844). Chemische Untersuchung der Rückstände des Uralschen Platin-Erzes und des Metalls Ruthenium. Journal für Praktische Chemie. (Foundational discovery of Ruthenium).

  • Joly, A. (1889). Sur les composés nitrosés du ruthénium. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences. (First definitive identification of Ru-NO complexes).

  • Fletcher, J. M., et al. (1955). Nitrosylruthenium complexes. Journal of the Chemical Society.[6] (Standard synthesis protocols).

  • Enemark, J. H., & Feltham, R. D. (1974).[2][7] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews. (Definitive guide on {M-NO} notation).

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Current Opinion in Chemical Biology. (Modern applications in drug development).

Sources

Methodological & Application

Application Note: Ru(NO)Cl₃·xH₂O in Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Ruthenium(III) Nitrosyl Chloride Hydrate (Ru(NO)Cl₃·xH₂O) in transfer hydrogenation (TH).

This guide deviates from standard "recipe" formats to focus on the chemical architecture required to utilize this precursor effectively. Unlike simple metal salts, Ru(NO)Cl₃ derives its utility from the nitrosyl (NO) ligand, which acts as a powerful electronic modulator, enhancing the electrophilicity of the metal center and facilitating hydride transfer mechanisms.

From Precursor to Active Nitrosyl-Hydride Catalysis

Executive Summary

Ruthenium(III) Nitrosyl Chloride (Ru(NO)Cl₃·xH₂O) is a strategic starting material for synthesizing air-stable, electrophilic ruthenium transfer hydrogenation catalysts. While rarely used as a "dump-and-stir" salt, it serves as the critical precursor for complexes such as


  and advanced PNP-pincer nitrosyls .

The primary advantage of the {Ru-NO}^6 moiety in these catalysts is the strong


-acceptor character of the linear nitrosyl ligand. This withdraws electron density from the ruthenium center, increasing its Lewis acidity. In transfer hydrogenation, this electronic effect facilitates the formation of active ruthenium-hydride species and enhances the activation of ketone substrates, often operating under milder conditions than traditional Ru(II) chloride systems.

The Chemistry of the Precursor

To apply Ru(NO)Cl₃ effectively, one must understand its speciation.

  • Oxidation State: Formally Ru(II) if the NO is considered

    
     (linear). The complex is diamagnetic.
    
  • The "NO Effect": The nitrosyl group is non-innocent. In the context of transfer hydrogenation, it stabilizes the low-valent intermediates and promotes the decoordination of product alcohol due to the trans-effect, accelerating turnover.

  • Stability: The hydrate is hygroscopic and corrosive but stable in air. The derived phosphine complexes are generally air-stable solids, simplifying handling.

Protocol A: Catalyst Synthesis (The Activation Step)

Direct use of the hydrate in non-polar solvents is ineffective due to solubility issues. The standard protocol involves converting the salt into a lipophilic phosphine complex.

Target Complex: [Ru(NO)Cl₃(PPh₃)₂] (Bis(triphenylphosphine)trichloro(nitrosyl)ruthenium)

Reagents
  • Precursor: Ru(NO)Cl₃·xH₂O (1.0 eq)

  • Ligand: Triphenylphosphine (

    
    ) (4.0 – 6.0 eq)
    
  • Solvent: Ethanol (Absolute) or 2-Methoxyethanol (degassed)

  • Workup: Diethyl ether, cold Ethanol.

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Ru(NO)Cl₃·xH₂O (e.g., 1.0 g) in Ethanol (40 mL). The solution will appear deep red/brown.

  • Ligand Addition: Add

    
     (4.5 g, ~4 eq). A slight excess ensures complete coordination and prevents the formation of bridged dimers.
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 3 to 6 hours .

    • Observation: The color will shift from dark brown to a lighter orange-yellow or mustard precipitate.

  • Cooling & Filtration: Allow the reaction to cool to room temperature.[1] The complex will precipitate out.[2] Filter the solid using a sintered glass funnel.[1]

  • Purification:

    • Wash the filter cake with cold ethanol (2 x 10 mL) to remove excess phosphine.

    • Wash with diethyl ether (2 x 10 mL) to remove organic impurities and facilitate drying.

  • Drying: Dry under vacuum for 4 hours.

    • Yield Expectation: >85%.[3][4]

    • Validation: IR Spectroscopy is the gold standard here. Look for a strong, sharp

      
       stretch at ~1870 cm⁻¹ .
      

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Once the active complex [Ru(NO)Cl₃(PPh₃)₂] is isolated, it is used for the reduction of ketones using Isopropanol (iPrOH) as the hydrogen source.

Mechanism of Action

The reaction proceeds via an Inner-Sphere Mechanism (modified hydride route):

  • Initiation: The base (alkoxide) displaces a chloride ligand, forming a ruthenium-isopropoxide intermediate.

  • 
    -Hydride Elimination:  A hydride is transferred from the isopropoxide to the metal, releasing acetone and forming the active Ru-H species.
    
  • Transfer: The Ru-H coordinates the ketone substrate. The hydride is transferred to the carbonyl carbon.

  • Regeneration: Isopropanol displaces the product alcohol, restarting the cycle.

Experimental Setup
  • Scale: 1.0 mmol Substrate (Acetophenone)

  • Catalyst Loading: 0.5 – 1.0 mol%

  • Hydrogen Donor/Solvent: 2-Propanol (iPrOH) (HPLC Grade, dried)

  • Base: Potassium tert-butoxide (

    
    ) or KOH.
    
Workflow Diagram (Synthesis & Catalysis)

G Start Ru(NO)Cl3·xH2O (Precursor) Ligand + PPh3 (4 eq) Reflux in EtOH Start->Ligand PreCat [Ru(NO)Cl3(PPh3)2] (Stable Solid) Ligand->PreCat 3-6h Reflux Activation + KOtBu / iPrOH (Base Activation) PreCat->Activation ActiveSpecies Active Ru-H Species (In-Situ) Activation->ActiveSpecies - KCl, - Acetone Product Secondary Alcohol (Product) ActiveSpecies->Product Hydride Transfer Substrate Ketone (Substrate) Substrate->ActiveSpecies

Figure 1: Workflow converting the raw hydrate salt into the active catalytic species for ketone reduction.

Detailed Protocol
  • Inert Atmosphere: While the pre-catalyst is stable, the active hydride species is oxygen-sensitive. Perform the reaction under

    
     or Ar atmosphere (Schlenk line or Glovebox recommended for high reproducibility).
    
  • Charge: In a Schlenk tube, add:

    • [Ru(NO)Cl₃(PPh₃)₂] (7.5 mg, 0.01 mmol, 1 mol% )

    • Acetophenone (120 mg, 1.0 mmol)

    • 
       (11 mg, 0.1 mmol, 10 mol% )
      
  • Solvent: Add degassed 2-Propanol (5 mL).

  • Reaction: Heat to 82°C (Reflux) .

    • Time: Monitor via TLC or GC. Typical conversion for acetophenone is >90% in 1–4 hours.

  • Quench: Cool to room temperature. Filter through a small pad of silica or Celite to remove ruthenium salts.

  • Analysis: Analyze the filtrate by GC-MS or

    
     NMR.
    
Performance Data (Representative)
SubstrateCatalystBase (10 mol%)Time (h)Temp (°C)Conversion (%)
Acetophenone [Ru(NO)Cl₃(PPh₃)₂]

282>95
Benzophenone [Ru(NO)Cl₃(PPh₃)₂]

48292
Cyclohexanone [Ru(NO)Cl₃(PPh₃)₂]

182>98
4-Cl-Acetophenone [Ru(NO)Cl₃(PPh₃)₂]

38294

Mechanistic Pathway

Understanding the cycle allows for troubleshooting. The NO ligand remains bound throughout, maintaining the metal's electrophilicity.

CatalyticCycle Center Ru-NO Core Complex1 Ru-Cl (Pre-cat) Complex2 Ru-OiPr (Alkoxide) Complex1->Complex2 + iPrOH / Base - HCl Complex3 Ru-H (Hydride) Complex2->Complex3 Beta-H Elim - Acetone Complex4 Ru-Product Complex Complex3->Complex4 + Ketone (Insertion) Complex4->Complex2 + iPrOH - Alcohol Product

Figure 2: Simplified catalytic cycle. The strong pi-acidity of NO facilitates the Beta-H elimination step.

Troubleshooting & Optimization

  • Low Conversion:

    • Check Base: The reaction is base-promoted. Ensure

      
       is fresh and not hydrolyzed.
      
    • Induction Period: Nitrosyl complexes can have a longer induction period than simple chlorides. Do not stop the reaction before 1 hour.

  • Catalyst Solubility: If the [Ru(NO)Cl₃(PPh₃)₂] does not dissolve in refluxing iPrOH, add a small amount of Toluene or DCM as a co-solvent (up to 10% v/v).

  • Substrate Inhibition: Aldehydes can sometimes poison the catalyst by forming stable carbonyl complexes. If reducing aldehydes, lower the temperature to 60°C to prevent decarbonylation.

References

  • Synthesis of Nitrosyl Precursors

    • Title: Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogen
    • Source:ChemC
    • URL:[Link]

  • General Ruthenium Transfer Hydrogenation

    • Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones.
    • Source:Pl
    • URL:[Link]

  • Phosphine Ligand Protocols

    • Title: Synthesis and Reactivity of Ampy-based Ruthenium(II)
    • Source:Inorganica Chimica Acta (via NSF Repository).
    • URL:[Link]

  • Title: Ruthenium(III)

Sources

Advanced Application Note: Ruthenium(III) Nitrosyl Chloride in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ruthenium-based antineoplastics have emerged as the leading alternative to platinum-based drugs (e.g., Cisplatin), offering reduced systemic toxicity and unique mechanisms of action (MOA). Among these, Ruthenium(III) Nitrosyl Chloride (


)  serves as a critical precursor for a specialized class of "dual-action" therapeutics.

Unlike NAMI-A or KP1019, which rely primarily on the ruthenium center for activity, nitrosyl complexes derived from


 exploit the 

moiety to deliver nitric oxide (NO)—a potent signaling molecule and sensitizer—directly to the tumor microenvironment (TME). This guide provides a rigorous technical framework for synthesizing, stabilizing, and validating these complexes for oncology applications.

Expert Insight: The Precursor Advantage

The nomenclature "Ruthenium(III) nitrosyl" is commercially common but chemically nuanced. In the Enemark-Feltham notation, these complexes are described as


 .
  • Electronic Structure: The Ru-NO bond is formally treated as

    
    . This linear arrangement is diamagnetic (low-spin 
    
    
    
    ) and kinetically inert, preventing premature NO release in the bloodstream.
  • Therapeutic Trigger: The primary utility lies in Photo-Induced Linkage Isomerism (PLI) . Upon irradiation (typically UV-Blue, though NIR-activatable ligands are the current gold standard), the stable linear

    
     transitions to a metastable angular 
    
    
    
    or releases NO entirely.
  • Strategic Value: Using

    
     allows researchers to "click" varying chelators (polypyridines, Schiff bases) onto the metal center to tune lipophilicity while retaining the NO payload.
    

Experimental Workflows

Protocol A: Purification and Preparation of Solution

Commercially available


 is often impure or hydrolyzed. For high-precision synthesis, fresh preparation from 

is recommended.

Reagents:

  • Ruthenium(III) chloride hydrate (

    
    )[1]
    
  • Sodium nitrite (

    
    )
    
  • Hydrochloric acid (concentrated, 12M)

  • Ethanol (absolute)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of

    
     in 40 mL of 0.1 M HCl. Heat to 80°C under magnetic stirring until a clear dark brown solution is obtained.
    
  • Nitrosylation: Slowly add a stoichiometric excess (1.5 eq) of

    
     dissolved in minimal water.
    
    • Critical Checkpoint: The solution will vigorously evolve brown fumes (

      
      ). Perform strictly in a fume hood. 
      
  • Acidification: Dropwise add 10 mL of concentrated HCl. The solution will turn from brown to an intense cherry-red/purple, indicative of the

    
     species.
    
  • Isolation (Optional): Evaporate to dryness under reduced pressure to obtain the solid

    
     hydrate. Alternatively, use the ethanolic solution directly for ligand exchange (Protocol B).
    
Protocol B: Synthesis of Photo-Active Anticancer Complex

Target Model: A polypyridyl complex (e.g., using bipyridine or terpyridine derivatives) to ensure DNA intercalation and photo-lability.

Reagents:

  • Freshly prepared

    
     (from Protocol A)
    
  • Ligand (L): 2,2'-Bipyridine (bpy) or 1,10-Phenanthroline (phen)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Precipitating Agent: Ammonium hexafluorophosphate (

    
    )
    

Step-by-Step Methodology:

  • Ligand Exchange: Suspend

    
     (1 mmol) in 30 mL Ethanol/Water. Add Ligand L (1 mmol for 1:1 stoichiometry) slowly.
    
  • Reflux: Heat to reflux (approx. 85°C) for 4–6 hours.

    • Reaction Monitor: The deep red color of the precursor will shift to orange-yellow or brown depending on the ligand. Monitor by TLC (Silica, MeOH:DCM 1:9).

  • Filtration: Filter the hot solution to remove unreacted ruthenium oxides/chlorides.

  • Counter-Ion Exchange: To the filtrate, add a saturated aqueous solution of

    
    .
    
  • Crystallization: Cool to 4°C overnight. Collect the precipitate by vacuum filtration. Wash with cold water and diethyl ether.

  • Vacuum Drying: Dry over

    
     to remove lattice water.
    

Visualization: Synthesis & Mechanism[2][3]

Diagram 1: Synthesis and Activation Pathway

This diagram illustrates the conversion of the precursor into a drug candidate and its subsequent activation in the tumor cell.

RuNO_Pathway cluster_Cell Intracellular Effects RuCl3 RuCl3 (Starting Material) RuNO Ru(NO)Cl3 Precursor {RuNO}6 Core RuCl3->RuNO NaNO2 / HCl Drug Target Complex [Ru(L)(NO)Cl]+ RuNO->Drug Ligand Exchange (Reflux) Tumor Tumor Cell Uptake (Passive/Active Transport) Drug->Tumor Administration Light Light Activation (hv: 350-500nm) Tumor->Light Localization ActiveRu Active Species [Ru(L)(Solv)Cl]+ Light->ActiveRu Photolysis NO_Gas NO Release (Vasodilation/Apoptosis) Light->NO_Gas Bond Cleavage DNA Binding DNA Binding ActiveRu->DNA Binding Mitochondrial Damage Mitochondrial Damage NO_Gas->Mitochondrial Damage

Caption: Pathway from inorganic precursor to photo-activated dual-action cytotoxicity.

Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the synthesized anticancer agent, the following analytical checkpoints are mandatory.

Table 1: Diagnostic Spectroscopic Markers
TechniqueParameterExpected SignalMechanistic Interpretation
FT-IR

Stretch
1840–1920 cm

Strong, sharp band indicates linear

character. Loss of this peak indicates oxidation or NO release.
UV-Vis

300–450 nm Metal-to-Ligand Charge Transfer (MLCT). Shifts in this band upon light irradiation confirm photo-lability.
1H NMR Chemical ShiftDiamagnetic Sharp signals confirm low-spin


. Broadening suggests paramagnetic impurity (Ru(III) without NO).
EPR Spin StateSilent Confirming the diamagnetic ground state. Signal appearance upon photolysis indicates radical formation.
Biological Validation: NO Release Assay (Griess Protocol)

Objective: Quantify NO release upon irradiation.

  • Prepare a 50

    
    M solution of the Ru-complex in PBS (pH 7.4).
    
  • Irradiate with a specific wavelength (e.g., 405 nm laser) for defined intervals (0, 5, 10, 20 min).

  • Add Griess Reagent (Sulfanilamide + N-(1-naphthyl)ethylenediamine).

  • Measure Absorbance at 540 nm.

  • Validation: A linear increase in absorbance vs. irradiation time confirms controlled NO release.

References

  • Rose, M. J., & Mascharak, P. K. (2008). "Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors."[2][3][4] Coordination Chemistry Reviews.

  • Alessio, E., et al. (2004). "Ruthenium anticancer compounds: challenges and expectations." Topics in Organometallic Chemistry.

  • Sava, G., et al. (2002). "Ruthenium anticancer drugs: NAMI-A and KP1019." Metals in Medicine.

  • Fry, N. L., & Mascharak, P. K. (2011). "Photoactive ruthenium nitrosyls as NO donors: How to sensitize them to visible light." Accounts of Chemical Research.

  • Tfouni, E., et al. (2012). "Ruthenium nitrosyl complexes: photochemistry and biological applications." Coordination Chemistry Reviews.

Sources

Application Notes and Protocols for the Catalytic Use of Ruthenium Nitrosyl Pincer Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Homogeneous Catalysis

Ruthenium pincer complexes have established themselves as remarkably versatile and robust catalysts for a wide array of organic transformations.[1][2] Their characteristic tridentate ligand framework imparts exceptional stability and allows for fine-tuning of the metal center's electronic and steric properties.[1] A particularly intriguing, yet historically underexplored, subclass involves the incorporation of a nitrosyl (NO) ligand. The nitrosyl ligand is not a mere spectator; its strong π-acidity, redox non-innocence, and exceptional stability introduce unique electronic properties to the ruthenium center, opening new avenues for catalytic activity.[3][4][5]

While isoelectronic with the well-studied carbonyl (CO) ligand, the nitrosyl group offers a distinct electronic signature that can significantly influence the reactivity and catalytic prowess of the complex.[6][7] This guide provides an in-depth exploration of the synthesis, characterization, and catalytic applications of ruthenium nitrosyl pincer complexes, offering detailed protocols for researchers in synthetic chemistry and drug development. We will delve into their successful application in transfer hydrogenation, dehydrogenative coupling, and the reversible hydrogenation of carbon dioxide, providing field-tested insights and methodologies.

I. Synthesis and Characterization of Key Pre-catalysts

The synthesis of ruthenium nitrosyl pincer complexes typically involves the reaction of a suitable ruthenium nitrosyl precursor, such as RuCl3(NO)(PPh3)2 or RuCl3(NO)(H2O)2, with the desired pincer ligand.[6][7] For instance, the reaction of the PNP ligand (PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) with RuCl3(NO)(PPh3)2 yields the corresponding Ru(II) complex.[6][7] A novel family of ruthenium PNP nitrosyl complex salts, [RuPNP(Cl)2NO]X (where PNP = (iPr2PCH2CH2)2NH and X = Cl, BF4, BPh4, PF6), has been synthesized and shown to be highly active pre-catalysts.[3][4][5]

General Synthetic Workflow

cluster_synthesis General Synthesis of Ru-PNP-NO Pre-catalysts Ru_precursor RuCl3(NO)·H2O or RuCl3(NO)(PPh3)2 Reaction Reaction (Reflux) Ru_precursor->Reaction Pincer_ligand Pincer Ligand (e.g., PNP) Pincer_ligand->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Isolation Isolation & Purification Reaction->Isolation Product [Ru(Pincer)(Cl)x(NO)] Complex Isolation->Product cluster_cycle Proposed Reversible CO₂ Hydrogenation / FA Dehydrogenation Cycle Catalyst [Ru-PNP-NO] Pre-catalyst Active_RuH Active Ru-Hydride Species Catalyst->Active_RuH + H₂ - HX Catalyst->Active_RuH - H₂ (Dehydrogenation) CO2_adduct Ru-Formate Intermediate Active_RuH->CO2_adduct + CO₂ (in IL) CO2_adduct->Catalyst + H⁺ (from IL) FormicAcid Formic Acid (FA) CO2_adduct->FormicAcid FormicAcid->CO2_adduct - H⁺

Sources

Application Note: High-Pressure CO₂ Hydrogenation Using Ruthenium Nitrosyl Pincer Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Ruthenium Nitrosyl (Ru-NO) Pincer Complexes for the catalytic hydrogenation of carbon dioxide (


) to formic acid (FA) and formate salts. Unlike traditional carbonyl (

) ligands, the nitrosyl (

) ligand is "non-innocent," capable of toggling between linear (

) and bent (

) geometries.[1] This electronic flexibility acts as an electron reservoir, stabilizing the metal center during the hydride transfer steps essential for

reduction.

This guide focuses on a green chemistry approach using Ionic Liquids (ILs) as both solvent and co-catalyst, a method validated by recent high-impact studies (e.g., JACS Au, 2025). This system operates at lower temperatures (


) compared to traditional heterogeneous systems, offering a viable pathway for liquid hydrogen storage technologies (LOHC).

Mechanistic Insight: The "Non-Innocent" Advantage

The Enemark-Feltham Toggle

The core efficiency of this catalyst lies in the


 electron count. During the catalytic cycle, the NO ligand adjusts its hybridization:
  • Linear Mode (

    
    , 
    
    
    
    ):
    Acts as a strong
    
    
    -acceptor (Lewis acid), making the Ru center electrophilic and ready to accept hydride (
    
    
    ) from
    
    
    .
  • Bent Mode (

    
    , 
    
    
    
    ):
    Acts as an electron donor, stabilizing the complex after hydride transfer or substrate release.
The Role of Ionic Liquids (EMIM OAc)

The solvent 1-ethyl-3-methylimidazolium acetate (EMIM OAc) is not inert. The acetate anion acts as a base to deprotonate the


-activated complex, while the imidazolium cation can interact with 

(potentially forming transient carbenes), effectively activating the thermodynamically stable

molecule for hydride attack.
Catalytic Cycle Diagram

The following diagram illustrates the cooperative pathway between the Ru-NO center and the Ionic Liquid support.

G cluster_legend Mechanism Note PreCat Pre-Catalyst [Ru(PNP)(NO)Cl2] Active Active Hydride Species [Ru(PNP)(NO)(H)] PreCat->Active Activation Transition CO2 Insertion (Bent NO State) Active->Transition Hydride Transfer Product Formate Release [HCOO-] Transition->Product Product Release Product->Active Regeneration (Linear NO) H2_Input + H2 / Base (OAc-) H2_Input->Active CO2_Input + CO2 CO2_Input->Transition Note NO ligand bends to buffer electron density changes

Figure 1: Catalytic cycle showing the activation of the Ru-NO complex and the insertion of CO2. The NO ligand serves as an electronic buffer.

Experimental Protocols

Safety Pre-Check (CRITICAL)
  • High Pressure: Reactions involve pressures up to 60 bar. Use only rated stainless steel autoclaves (e.g., Parr 4560 series).

  • Gas Mixtures:

    
     is explosive; 
    
    
    
    is an asphyxiant. Leak test all seals with
    
    
    at 70 bar before introducing reaction gases.
  • Ventilation: All venting must occur into a dedicated fume hood exhaust.

Protocol A: Catalyst Synthesis (Ru-PNP-NO)

Target Complex:


 where PNP = 2,6-bis(di-tert-butylphosphinomethyl)pyridine.
  • Preparation: In a glovebox (

    
     atmosphere), charge a Schlenk flask with 
    
    
    
    (0.5 mmol) and the PNP ligand (0.5 mmol).
  • Solvent Addition: Add degassed ethanol (20 mL).

  • Reflux: Heat to reflux (

    
    ) for 4 hours. The solution will shift from dark red to a bright orange/brown precipitate.
    
  • Isolation: Cool to Room Temperature (RT). Filter the precipitate and wash with cold ethanol (

    
    ) and diethyl ether (
    
    
    
    ).
  • Drying: Dry under high vacuum for 6 hours.

  • Validation:

    
     NMR should show a singlet shift characteristic of the symmetric pincer complex (approx. 60-70 ppm depending on exact ligand).
    
Protocol B: High-Pressure Hydrogenation

Objective: Conversion of


 to Formic Acid in EMIM OAc.
  • Reactor Loading:

    • Weigh Ru-PNP-NO catalyst (0.004 mmol) and load into the glass liner of the autoclave.

    • Add EMIM OAc (1.0 mL) (Ionic Liquid). Note: Ensure IL is dry; water content <500 ppm.

    • Add a magnetic stir bar.

  • Sealing & Purging:

    • Seal the autoclave.

    • Purge with

      
       (5 bar) three times to remove air.
      
  • Pressurization:

    • Pressurize with

      
        to 20 bar.
      
    • Pressurize with

      
        to reach a total pressure of 60 bar (Partial pressure 
      
      
      
      = 40 bar).
    • Expert Tip: Always add

      
       first. Adding 
      
      
      
      first can lead to rapid, uncontrolled hydrogenation of the solvent if impurities are present.
  • Reaction:

    • Heat to

      
        (Low temp is crucial for thermodynamics).
      
    • Stir at 1000 rpm for 18 hours.

  • Termination:

    • Cool reactor to

      
       in an ice bath.
      
    • Slowly vent gases into a fume hood.

  • Analysis:

    • Add

      
       (0.5 mL) with an internal standard (e.g., 1,4-dioxane) directly to the reaction mixture.
      
    • Analyze via

      
       NMR. Formate peak appears as a singlet around 
      
      
      
      8.3-8.5 ppm.

Data Analysis & Performance Metrics

The following table summarizes expected performance based on recent bench-stable nitrosyl protocols.

ParameterOptimized ConditionImpact of Deviation
Temperature


decreases yield (thermodynamic equilibrium shifts to gas phase).
Pressure (

)
2:1 Ratio (Total 60 bar)Lower

pressure (<10 bar) significantly reduces Turnover Frequency (TOF).
Solvent EMIM OAcUsing non-basic ILs (e.g., EMIM

) requires external base (DBU) addition.
TON (Turnover Number) >1000Catalyst deactivation occurs if

is introduced during setup.
Workflow Visualization

Workflow Start Start: Glovebox Load Load Autoclave (Cat + IL) Start->Load Purge Purge Cycle (3x CO2) Load->Purge Pressurize Pressurize (20 bar CO2 -> +40 bar H2) Purge->Pressurize React Reaction 18h @ 30C Pressurize->React Analyze NMR Analysis (D2O + Std) React->Analyze

Figure 2: Operational workflow for high-pressure hydrogenation.

Troubleshooting & Optimization

  • Issue: Low Yield (<10%).

    • Cause: Catalyst poisoning by oxygen or water saturation in the Ionic Liquid.

    • Fix: Dry EMIM OAc under vacuum at

      
       for 12h before use. Ensure catalyst color is distinct (orange/red); if black, decomposition has occurred.
      
  • Issue: Leaking Autoclave.

    • Cause: O-ring degradation by Ionic Liquids.

    • Fix: Use PTFE or FFKM (Kalrez) O-rings. Standard Viton rings may swell in imidazolium acetates.

  • Issue: Inconsistent NMR Integration.

    • Cause: High viscosity of IL causes peak broadening.

    • Fix: Dilute the sample significantly with

      
       or Methanol-
      
      
      
      to reduce viscosity before acquiring spectra. Set relaxation delay (
      
      
      ) to >10s to account for slow relaxation of formate protons.

References

  • Correia, J. T. M., et al. (2025).[2] Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation/FA Dehydrogenation in Ionic Liquids. JACS Au.[2] [Link]

  • Tondreau, A. M., et al. (2013). Ru(0) and Ru(II) Nitrosyl Pincer Complexes: Structure, Reactivity, and Catalytic Activity. Inorganic Chemistry. [Link]

  • Safety Guidelines for Hydrogenation Reactions . University of Pittsburgh EH&S. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of Ruthenium-Based Nanomaterials from Nitrosyl Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of ruthenium-based nanomaterials utilizing nitrosyl precursors. We delve into the unique chemistry of the ruthenium-nitrosyl bond, explaining how its stability and reactivity can be harnessed for controlled nanoparticle formation, circumventing common issues like premature hydrolysis associated with conventional precursors. Detailed, field-proven protocols for chemical reduction in continuous flow systems and thermal decomposition are presented, complete with step-by-step instructions, parameter tables, and workflow diagrams. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to successfully synthesize and characterize ruthenium nanomaterials for a wide array of applications, from advanced catalysis to innovative biomedical technologies.

Foundational Principles: The Advantage of Nitrosyl Precursors

Ruthenium (Ru) based nanomaterials are at the forefront of research in catalysis, medicine, and electronics due to their exceptional catalytic activity, high surface area, and unique electronic properties.[1][2] The synthesis of these materials, however, requires precise control over nucleation and growth to achieve desired sizes and morphologies. Traditional precursors, such as ruthenium chloride (RuCl₃), are often susceptible to rapid and uncontrolled hydrolysis in solution, leading to the formation of metal oxides or precipitates rather than well-defined nanoparticles.[3][4]

Ruthenium nitrosyl complexes, such as ruthenium nitrosyl nitrate (Ru(NO)(NO₃)₃), offer a compelling alternative. The key to their utility lies in the robust covalent bond between ruthenium and the nitrosyl (NO) ligand.[5] This stable {Ru-NO} core resists the premature hydrolysis that plagues other precursors, providing a more stable and controllable starting point for nanoparticle synthesis.[3][4][5]

The synthesis is often triggered by a specific chemical change, such as a shift in pH. In the presence of a base like sodium hydroxide (NaOH), the nitrosyl group can be hydrolyzed into a stable intermediate ruthenium nitrite (NO₂⁻) complex.[4][5] This controlled transformation initiates the subsequent reduction to Ru(0) nanoparticles, allowing for a more homogeneous nucleation and growth process. This inherent chemical stability and triggerable reactivity make nitrosyl precursors a superior choice for synthesizing small, monodisperse ruthenium nanoparticles.

Synthesis Methodology I: Continuous Flow Chemical Reduction

Continuous flow synthesis offers unparalleled control over reaction parameters, leading to highly reproducible and scalable nanoparticle production. This method is particularly effective for reactions with fast kinetics, as it enables rapid and homogeneous mixing, which is critical for uniform nucleation.[3][5] The following protocol is based on the reduction of ruthenium nitrosyl nitrate by sodium borohydride (NaBH₄) in a coiled flow inverter reactor (CFIR).[4][6]

Causality and Experimental Rationale

The choice of a flow system is deliberate; the fast reduction kinetics of Ru(III) by NaBH₄ demand mixing times of less than 50 milliseconds to ensure homogeneous nucleation across the reaction volume.[3][5] The CFIR geometry promotes internal fluid rotation (Dean vortices), ensuring that all reactants experience a similar concentration and temperature profile, which is crucial for achieving a narrow particle size distribution.[5] The pH of the solution is a critical parameter; a balance must be struck to form the stable ruthenium nitrite intermediate without excessively slowing the reduction or degrading the NaBH₄ reducing agent.[5]

Workflow Diagram: Continuous Flow Synthesis

G cluster_0 Reactant Preparation cluster_1 Flow Synthesis cluster_2 Collection & Characterization Precursor Ru(NO)(NO₃)₃ Solution Pump1 Syringe Pump 1 Precursor->Pump1 Reducer Alkaline NaBH₄ Solution Pump2 Syringe Pump 2 Reducer->Pump2 TMixer T-Mixer (<50 ms mixing) Pump1->TMixer Flowrate 1 Pump2->TMixer Flowrate 2 CFIR Coiled Flow Inverter Reactor (CFIR) (Homogeneous Growth) TMixer->CFIR Nucleation Quench Quench Solution (e.g., HNO₃) CFIR->Quench Growth Collection Colloidal Ru NP Suspension Quench->Collection Characterization TEM, XPS, XRD Collection->Characterization

Caption: Workflow for continuous synthesis of Ru NPs from a nitrosyl precursor.

Protocol: Continuous Flow Synthesis of 2-4 nm Ru Nanoparticles

Materials:

  • Ruthenium(III) nitrosyl nitrate solution (e.g., 1.25 mM)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Nitric Acid (HNO₃) for quenching

  • Deionized (DI) water

  • Syringe pumps (2)

  • T-mixer (e.g., 0.02-inch inner diameter)

  • Tubing for coiled flow reactor (e.g., PFA)

Procedure:

  • Prepare Reactant Solutions:

    • Precursor Solution: Prepare an aqueous solution of Ruthenium(III) nitrosyl nitrate at the desired concentration (e.g., 1.25 mM).

    • Reducing Solution: Prepare an alkaline solution of NaBH₄ (e.g., 3.13 mM NaBH₄ in 0.01 M NaOH). The NaOH is critical for stabilizing the NaBH₄ and controlling the pH upon mixing.[5]

  • System Setup:

    • Load the precursor and reducing solutions into separate syringes and place them on the syringe pumps.

    • Connect the syringes to the two inlets of the T-mixer.

    • Connect the outlet of the T-mixer to the Coiled Flow Inverter Reactor (CFIR).

    • Place the outlet of the CFIR into a collection vial containing a quench solution (e.g., dilute HNO₃) to stop the reaction and stabilize the nanoparticles.

  • Synthesis Execution:

    • Set the syringe pumps to the desired flow rates. The total flow rate and reactant concentrations will determine the reaction time and final particle size.

    • Simultaneously start both pumps to initiate the reaction. The solution should turn dark brown or black upon mixing, indicating the formation of Ru nanoparticles.

    • Allow the system to run for a sufficient time to ensure steady-state conditions and collect the desired volume of the nanoparticle suspension.

  • Post-Synthesis:

    • The collected colloidal suspension is ready for purification (e.g., dialysis) and characterization.

Data Summary: Synthesis Parameters
ParameterValue RangeEffect on SynthesisReference
Ru Precursor Conc.0.5 - 2.5 mMAffects nucleation density and final particle count[6]
NaBH₄ / Ru Molar Ratio2.5 : 1 to 5 : 1Higher ratios lead to faster reduction and smaller particles[5]
pH upon Mixing9 - 11Controls formation of nitrite intermediate and reduction rate[4][5]
Total Flow Rate10 - 200 mL/hInfluences residence time and mixing efficiency[5]
Resulting NP Size 2 - 4 nm Tunable based on the above parameters[3][7]

Synthesis Methodology II: One-Pot Thermal Decomposition

Thermal decomposition is a straightforward method for producing metal oxide nanoparticles directly from a solid-state precursor. This approach involves heating the nitrosyl precursor in a controlled atmosphere, causing it to decompose and release gaseous byproducts (NOₓ), leaving behind the desired nanomaterial.[8]

Causality and Experimental Rationale

The decomposition of ruthenium nitrosyl nitrate is a stepwise process where the nitrate and nitrosyl groups are sequentially released as the temperature increases.[8] This controlled, gradual decomposition allows for the formation of nanocrystalline Ruthenium dioxide (RuO₂) without the need for solvents or reducing agents. The final crystallite size and degree of agglomeration are directly influenced by the peak temperature and dwell time; higher temperatures promote sintering and particle growth.[8]

Workflow Diagram: Thermal Decomposition

G Precursor Ru(NO)(NO₃)₃ Powder Furnace Tube Furnace Precursor->Furnace Heating Heating Ramp (e.g., 10°C/min) Furnace->Heating 1. Place Sample Decomposition Isothermal Step (400-800°C) Heating->Decomposition 2. Ramp Temperature Gas NOₓ, O₂ (Gaseous Byproducts) Decomposition->Gas Release Cooling Natural Cooling Decomposition->Cooling 3. Hold & Decompose Product RuO₂ Nanoparticles Cooling->Product 4. Cool to RT

Caption: Workflow for thermal decomposition of Ru(NO)(NO₃)₃ to RuO₂ NPs.

Protocol: Thermal Synthesis of RuO₂ Nanoparticles

Materials:

  • Ruthenium(III) nitrosyl nitrate [Ru(NO)(NO₃)₃] powder

  • Ceramic crucible or boat

  • Tube furnace with temperature controller and atmosphere control

Procedure:

  • Sample Preparation:

    • Place a known quantity of Ru(NO)(NO₃)₃ powder into a ceramic crucible.

    • Place the crucible in the center of the tube furnace.

  • Thermal Decomposition:

    • Purge the furnace tube with an inert gas (e.g., Nitrogen) or air, depending on the desired stoichiometry of the final oxide.

    • Program the furnace to ramp the temperature at a controlled rate (e.g., 10 °C/min) to the target decomposition temperature (e.g., 400 °C).

    • Hold the temperature at the target for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

    • After the dwell time, turn off the furnace and allow it to cool naturally to room temperature.

  • Product Collection:

    • Once cooled, carefully remove the crucible from the furnace. The black powder inside is the RuO₂ nanomaterial.

    • The collected powder is ready for characterization.

Data Summary: Decomposition Parameters
ParameterValueResulting NanomaterialReference
Decomposition Temp.400 °CRuO₂ plates composed of 15-25 nm nanoparticles[8]
Decomposition Temp.600 °CRuO₂ nanoparticles of 25-35 nm[8]
Decomposition Temp.800 °CSintered RuO₂ particles, some up to 200 nm[8]

Characterization of Synthesized Nanomaterials

To validate the success of the synthesis and understand the properties of the resulting nanomaterials, a suite of characterization techniques is essential.

  • Transmission Electron Microscopy (TEM): The primary technique for determining nanoparticle size, size distribution, and morphology. High-resolution TEM (HRTEM) can reveal the crystalline lattice fringes of the nanoparticles.[9][10]

  • X-ray Photoelectron Spectroscopy (XPS): Crucial for confirming the chemical state of ruthenium (e.g., Ru(0) for metallic nanoparticles or Ru(IV) for RuO₂) and detecting surface species.[10]

  • X-ray Diffraction (XRD): Used to identify the crystalline phase of the material (e.g., hexagonal close-packed for Ru(0) or rutile for RuO₂) and to estimate the average crystallite size using the Scherrer equation.[8][9]

  • Dynamic Light Scattering (DLS): Provides a rapid measurement of the hydrodynamic diameter of the nanoparticles in a colloidal suspension.

Concluding Remarks and Future Outlook

The use of nitrosyl precursors represents a significant advancement in the controlled synthesis of ruthenium-based nanomaterials. The unique stability of the Ru-NO bond provides a robust platform for avoiding undesirable side reactions, while its tailored reactivity allows for precise initiation of nanoparticle formation. The methodologies detailed herein—continuous flow reduction for ultra-small metallic nanoparticles and thermal decomposition for crystalline oxide nanomaterials—provide researchers with reliable and reproducible pathways to these valuable materials.

The applications for these nanomaterials are vast and growing. The high catalytic activity of Ru nanoparticles is being exploited in green chemistry, energy storage, and pharmaceutical synthesis.[1][2][9] In parallel, their biocompatibility and unique properties are paving the way for new frontiers in medicine, including targeted drug delivery and cancer therapy.[1][11][12] As synthesis methods become more refined, the full potential of ruthenium-based nanomaterials will continue to unfold.

References

  • Hiyka. Ruthenium Nanoparticles in Aqueous Solutions: Applications and Benefits. Vertex AI Search.
  • Research Journal of Chemical Sciences. Characterization of Ruthenium Based Metal Complex Nanoparticles Decorated on Carbon Supported Surface. Res. J. Chem. Sci., 3(2), 31-34 (2013).
  • BIO Integration. Properties and Emerging Applications of Ruthenium Nanoclusters. BIO Integration, 5, 1–12 (2024).
  • Synthesis and Catalytic Applications of Ruthenium(0) Nanoparticles in Click Chemistry. (2014).
  • Nanoscale Advances. Ecofriendly ruthenium-containing nanomaterials: synthesis, characterization, electrochemistry, bioactivity and catalysis. RSC Publishing.
  • ScienceOpen. Properties and Emerging Applications of Ruthenium Nanoclusters. (2024).
  • idUS. Ruthenium nanoparticles stabilized by 1,2,3- triazolylidene ligands in the hydrogen isotope exchange. (2023).
  • Plant–Based Biosynthesis of Ruthenium Nanoparticles: A Comprehensive Review. (2025).
  • RSC Publishing. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor.
  • El-Kadi, J., Fenoaltea Pieche, E., Ko, S. W., & Torrente-Murciano, L. (2024). Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor. Reaction Chemistry & Engineering. DOI:10.1039/D3RE00585B.
  • Formation of RuO2 nanoparticles by thermal decomposition of Ru(NO)(NO3)3. (2025). ResearchGate.
  • Haukka, M., & Krivolapov, D. B. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions. DOI:10.1039/D2DT00290F.
  • MDPI. Synthesis, Characterization and Shape-Dependent Catalytic CO Oxidation Performance of Ruthenium Oxide Nanomaterials: Influence of Polymer Surfactant. (2015).
  • ResearchGate. Preparation and Characterization of Positively Charged Ruthenium Nanoparticles. (2025).
  • University of Cambridge. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor. (2024).
  • ResearchGate. Continuous Synthesis of Ruthenium Nanoparticles with Tuneable Sizes using Ruthenium Nitrosyl Nitrate precursor. (2024).
  • Shaowei Chen Lab. Nitrene-functionalized ruthenium nanoparticles. (2012).
  • Apollo. Continuous synthesis of ruthenium nanoparticles with tuneable sizes using ruthenium nitrosyl nitrate precursor.
  • ScholarWorks. Photochemical Nitric Oxide Precursors: Synthesis, Photochemistry, and Ligand Substitution Kinetics of Ruthenium Salen Nitrosyl a.
  • Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors.
  • Chem Asian J. Iron and ruthenium nanoparticles in carbon prepared by thermolysis of buckymetallocenes. (2009). DOI: 10.1002/asia.200800331.
  • ResearchGate. Innovative Process for the Synthesis of Nanostructured Ruthenium Catalysts and their Catalytic Performance. (2025).
  • LCC CNRS Toulouse. NO photo-release in ruthenium nitrosyl complexes / nano-objects.
  • ACS Publications. Photochemical Nitric Oxide Precursors: Synthesis, Photochemistry, and Ligand Substitution Kinetics of Ruthenium Salen Nitrosyl and Ruthenium Salophen Nitrosyl Complexes1. Inorganic Chemistry. (2002).
  • UA Campus Repository. Exploring the Reactivity and Decomposition of Ruthenium Nitrosyl Complexes for the Production of Nitrogen Oxides.
  • ResearchGate. Ruthenium Nitrosyl Complexes: Photoinduced Delivery of NO to Different Biological Targets. (2026).
  • ResearchGate. PHOTOCHEMISTRY OF RUTHENIUM NITROSYL COMPLEXES IN SOLIDS AND SOLUTIONS AND ITS POTENTIAL APPLICATIONS. (2025).
  • sisgeenco. Ultrasound-Assisted Synthesis of Ruthenium Nitrosyl Cyclen Complex: Crystal Structure, electrochemical and photochemical behavior..

Sources

Application Notes & Protocols: Ruthenium(III) Nitrosyl Chloride (Ru(NO)Cl₃) as a Versatile Precursor in Ruthenium Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ru(NO)Cl₃

Ruthenium(III) nitrosyl chloride, with the general formula Ru(NO)Cl₃·xH₂O, is a cornerstone precursor in modern coordination and organometallic chemistry.[1] Appearing as a brown crystalline powder, this compound is a highly valued starting material due to the unique reactivity conferred by its constituent ligands.[2] The molecule features a central ruthenium atom in the +3 oxidation state, coordinated by a strongly bound nitrosyl (NO) group and three labile chloride (Cl⁻) ligands. It is precisely this combination of a stable {Ru-NO}⁶ core and reactive coordination sites that makes Ru(NO)Cl₃ an exceptionally versatile platform for the synthesis of a vast array of novel ruthenium compounds with applications ranging from catalysis to medicinal chemistry.[3][4]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of Ru(NO)Cl₃, complete with field-proven protocols and an explanation of the underlying chemical principles.

Physicochemical and Safety Data

Handling any chemical precursor requires a thorough understanding of its properties and associated hazards. Ru(NO)Cl₃ is stable under normal conditions but requires careful handling in a laboratory setting.

Table 1: Physicochemical and Safety Profile of Ruthenium(III) Nitrosyl Chloride

PropertyValueSource / Comment
Chemical Formula Ru(NO)Cl₃ · xH₂OThe degree of hydration can vary.
Molecular Weight 237.44 g/mol (anhydrous)[5]
Appearance Brown crystalline powder[2]
Solubility Soluble in water[5]
Stability Stable at room temperature and pressure[2]
Primary Hazards Causes serious eye irritation (H319). May cause skin irritation.[5][6]
Handling Use in a well-ventilated area or chemical fume hood. Avoid dust formation.[6]
PPE Goggles (EN 166), protective gloves, long-sleeved clothing.[5]
Storage Keep container tightly closed in a dry and well-ventilated place.[5]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.[5][6]

Core Application: A Gateway to Diverse Ruthenium Architectures

The primary utility of Ru(NO)Cl₃ lies in its capacity to undergo facile ligand substitution reactions. The chloride ligands are relatively labile and can be readily replaced by a wide variety of other ligands, allowing for the systematic construction of complex ruthenium architectures while often preserving the core nitrosyl group.

G cluster_products Synthesized Ruthenium Compounds precursor Ru(NO)Cl₃ (Precursor) nitrosyl_complexes Substituted Nitrosyl Complexes [Ru(NO)ClₓLᵧ]ⁿ precursor->nitrosyl_complexes Ligand Substitution (N, P, S donors) catalysts Catalytic Species (e.g., for Hydrogenation) precursor->catalysts Redox Reaction & Ligand Exchange polynuclear Polynuclear & Bridged Complexes precursor->polynuclear Controlled Hydrolysis or Bridging Ligands no_donors Photoactive NO-Donors (Drug Candidates) nitrosyl_complexes->no_donors Functionalization for Photolability

Caption: Synthetic pathways originating from the Ru(NO)Cl₃ precursor.

Synthesis of Substituted Ruthenium Nitrosyl Complexes

The most common application of Ru(NO)Cl₃ is as a starting material for other ruthenium nitrosyl complexes via substitution reactions.[3] This allows for the fine-tuning of the electronic and steric properties of the resulting complex by varying the incoming ligands.

Causality: The Ru-Cl bonds are weaker and more polar than the Ru-NO bond, making them susceptible to nucleophilic attack by incoming ligands such as amines, phosphines, and thiols. The reaction is typically driven forward by the formation of a more stable product complex.

Table 2: Examples of Ligand Substitution Reactions with Ru(NO)Cl₃

Incoming Ligand (L)Typical SolventConditionsResulting Complex TypeReference Example
Pyridine (py)EthanolRefluxmer,trans-[Ru(NO)Cl₃(py)₂][7]
Bipyridine (bipy)Ethanol/WaterReflux[Ru(NO)Cl(bipy)₂]²⁺[3]
CyclamWater/MethanolRefluxtrans-[Ru(NO)Cl(cyclam)]²⁺[8]
Triphenylphosphine (PPh₃)TolueneReflux[Ru(NO)Cl₃(PPh₃)₂][9]
Thiophenols (NaSR)MethanolRoom Temp.Dinuclear bridged complexes[3]
Precursor for Nitric Oxide (NO) Releasing Molecules (NO-donors)

The stable {Ru-NO} core can be engineered to release nitric oxide upon stimulation, most commonly by light.[4][10] This has positioned Ru(NO)Cl₃-derived compounds as promising candidates for photodynamic therapy in cancer treatment and as potential antihypertensive agents.[3][8]

Mechanism: Irradiation with light of a specific wavelength (typically UV or visible) can excite the complex to a state where the Ru-NO bond becomes labile, leading to its homolytic or heterolytic cleavage and the release of NO gas.[4] The design of the surrounding ligands is critical to tune the photosensitivity and biological compatibility of the molecule.

G cluster_bio Biological Effect parent {Ru-NO}⁶ Complex excited {Ru-NO}⁶* (Excited State) parent->excited hν (Light) product Ruᴵᴵᴵ Product excited->product Bond Cleavage no •NO (Nitric Oxide) excited->no effect Vasodilation, Apoptosis, etc. no->effect Signaling

Caption: Simplified mechanism of photoactivated nitric oxide release.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers. All operations should be performed in a well-ventilated chemical fume hood.

Protocol 1: Synthesis of mer,trans-[Ru(NO)Cl₃(pyridine)₂]

This protocol describes a standard ligand substitution reaction to synthesize a common, stable ruthenium nitrosyl pyridine complex.[7]

A. Materials and Reagents:

  • Ruthenium(III) nitrosyl chloride hydrate (Ru(NO)Cl₃·xH₂O)

  • Anhydrous Ethanol

  • Pyridine (distilled)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (Büchner funnel)

  • Diethyl ether

B. Step-by-Step Methodology:

  • Dissolution of Precursor: In a 100 mL round-bottom flask, dissolve 1.0 mmol of Ru(NO)Cl₃·xH₂O in 30 mL of anhydrous ethanol. Stir until a clear brown solution is formed.

    • Rationale: Ethanol is a good solvent for the precursor and the pyridine ligand, facilitating a homogeneous reaction.

  • Addition of Ligand: While stirring, add 2.2 mmol of pyridine to the solution. A color change may be observed.

    • Rationale: A slight excess of the incoming ligand is used to ensure the reaction goes to completion and favors the formation of the disubstituted product.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.

    • Rationale: Heating provides the necessary activation energy for the substitution of the chloride ligands by pyridine.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid sequentially with small portions of cold ethanol and then diethyl ether. Dry the product under vacuum.

    • Rationale: Washing removes unreacted starting materials and soluble impurities. Diethyl ether is a volatile solvent that helps to dry the product quickly.

C. Expected Characterization Data:

  • Appearance: Yellow-orange crystalline solid.

  • Infrared (IR) Spectrum (KBr pellet): A strong, sharp absorption band around 1850-1890 cm⁻¹ corresponding to the N-O stretching vibration (ν(NO)). This is characteristic of a linear {Ru-NO}⁶ moiety.[7]

G start Start: Dissolve Ru(NO)Cl₃ in Ethanol add_py Add Pyridine (2.2 eq) start->add_py reflux Reflux (4 hours) add_py->reflux cool Cool to RT, then Ice Bath reflux->cool filter Vacuum Filter Solid Product cool->filter wash Wash with Cold Ethanol & Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end End: mer,trans-[Ru(NO)Cl₃(py)₂] dry->end

Caption: Workflow for the synthesis of mer,trans-[Ru(NO)Cl₃(py)₂].

Protocol 2: Monitoring Photochemical NO Release via UV-Vis Spectroscopy

This protocol provides a general method to confirm the photo-release of NO from a synthesized ruthenium nitrosyl complex.

A. Materials and Reagents:

  • Synthesized Ruthenium Nitrosyl Complex (e.g., from Protocol 1)

  • Spectroscopic grade solvent (e.g., acetonitrile, water)

  • Quartz cuvette

  • UV-Vis Spectrophotometer

  • UV Lamp (e.g., 365 nm mercury lamp)

B. Step-by-Step Methodology:

  • Prepare Solution: Prepare a dilute solution of the ruthenium nitrosyl complex in the chosen solvent (concentration ~10⁻⁴ to 10⁻⁵ M) to have an initial absorbance maximum between 1 and 1.5.

  • Initial Spectrum: Transfer the solution to a quartz cuvette and record the initial UV-Vis absorption spectrum (time = 0). This is your baseline.

  • Irradiation: Place the cuvette in a fixed position and irradiate it with the UV lamp from a set distance.

    • Rationale: Consistent positioning is crucial for reproducible kinetic studies.

  • Time-course Spectra: At regular intervals (e.g., every 2 minutes), briefly stop the irradiation and record a new UV-Vis spectrum.

  • Data Analysis: Continue this process until no further significant changes in the spectrum are observed. Plot the absorbance at a key wavelength (e.g., the λ_max of the starting material) against time.

    • Expected Outcome: A decrease in the absorbance of the parent complex and the appearance of new bands corresponding to the Ru(III) photoproduct.[4] The presence of isosbestic points (wavelengths where absorbance remains constant) indicates a clean conversion from one species to another.

Conclusion

Ruthenium(III) nitrosyl chloride is far more than a simple chemical; it is a strategic entry point into the rich and diverse field of ruthenium chemistry. Its predictable reactivity allows for the rational design and synthesis of complexes with tailored properties. From creating novel photoactive molecules for targeted drug delivery to developing new catalysts, the applications stemming from this humble precursor continue to expand. The protocols and principles outlined in this guide serve as a robust foundation for researchers seeking to harness the synthetic potential of Ru(NO)Cl₃.

References

  • Butkin, N. A., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions.
  • Thermo Fisher Scientific. (2024). Ruthenium (III)
  • Fisher Scientific. (2025). Ruthenium (III)
  • da Silva, D. O., et al. (2025). Ruthenium complexes as nitric oxide donors and scavengers.
  • Zegen Advanced Materials. (2018). Ruthenium Nitrosylchloride Ru(NO)Cl3 Ru 41.5%.
  • Thermo Fisher Scientific. (2025). Ruthenium(III)
  • s d fine-chem limited. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Ruthenium(III)
  • Stanford Advanced Materials. (2024). Ruthenium(III)
  • Bottomley, F. (1974). Reinvestigation of the crystal and molecular structures of penta-amminenitrosylruthenium trichloride hydrate and trans-tetra-ammine-hydroxonitrosylruthenium dichloride. Dalton Transactions.
  • Rose, M. J., & Mascharak, P. K. (n.d.). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors.
  • Mondal, B., et al. (n.d.). Base-free synthesis of air- and moisture-stable Ru(III)-NHC complexes, [RuIII(PyNHCR)(Cl)3(H2O)] as precursors for Ru(II). ChemRxiv.
  • Wikipedia. (n.d.). Ruthenium(III) chloride.
  • Patra, A. K., & Mascharak, P. K. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions.

Sources

Troubleshooting & Optimization

Troubleshooting low catalytic activity of ruthenium nitrosyl complexes

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Low Catalytic Activity in Ruthenium Nitrosyl Complexes

Status: Online Operator: Senior Application Scientist Ticket ID: RuNO-CAT-FAIL-001

Introduction: The "Non-Innocent" Ligand Trap

If you are observing low catalytic activity with Ruthenium Nitrosyl (Ru-NO) complexes, you are likely battling the "non-innocent" nature of the nitrosyl ligand. Unlike standard phosphine or amine ligands, the NO moiety is electronically amphoteric—it can act as a cation (


), a radical (

), or an anion (

) depending on the electronic environment of the ruthenium center.

This guide moves beyond basic purity checks. We will diagnose whether your catalyst is dying due to photolability , redox misclassification (Enemark-Feltham issues), or activation failure .

Part 1: Diagnostic Triage (The "Fingerprint" Check)

Before altering reaction conditions, you must confirm the integrity of the


 unit. The nitrosyl ligand is your built-in probe; if it has changed, your catalyst is already dead.
The Golden Rule: Trust the IR, Suspect the NMR

Ru-NO complexes are often paramagnetic or exhibit broad NMR signals due to quadrupolar relaxation. Infrared Spectroscopy (FT-IR) is the only reliable rapid diagnostic tool.

Step 1: Analyze

Stretching Frequencies

Compare your precursor and post-reaction mixture against this diagnostic table.

Frequency (

)
Electronic StateDiagnosisAction Required
1800 – 1950 cm⁻¹ Linear

Active Precursor. The

state is intact.
Proceed to Part 2 (Environment).
1650 – 1750 cm⁻¹ Bent

Reduced Species. The complex has accepted an electron (

).
Check for unintended reducing agents or radical scavengers.
< 1600 cm⁻¹ Bridging NO or NitriteDeactivation. NO has likely converted to

or bridged.
Repurify precursor.[1][2] Check for

leaks.
Band Disappeared N/ALigand Loss. NO has photodissociated.CRITICAL: See Part 2 (Photolability).

Expert Insight: If your


 band shifts by >30 cm⁻¹ during the reaction induction period, you are not performing a simple substrate activation; you are witnessing a redox event at the metal center.

Part 2: Environmental Controls (Stability & Light)

Issue: The "Vampire" Effect (Photolability)

Ru-NO complexes are historically studied for their ability to release NO upon irradiation (photolability). If your reaction setup is on an open bench near a window or under fluorescent lab lights, you are likely cleaving the Ru-NO bond before catalysis begins.

  • Mechanism: Light (UV-Blue,

    
     nm) triggers a Metal-to-Ligand Charge Transfer (MLCT) (
    
    
    
    ). This populates an antibonding orbital, leading to NO release or linkage isomerism (Ru-NO
    
    
    Ru-ON).
  • The Fix:

    • Wrap all reaction vessels in aluminum foil .

    • Use amberized glassware for stock solutions.

    • Turn off hood lights during induction.

Issue: Solvolytic Displacement

Solvents with high donor numbers (DN) can displace the ligand trans to the NO group, which is kinetically labile due to the trans-effect of the nitrosyl.

  • Avoid: DMSO (Dimethyl sulfoxide) unless necessary. DMSO competes aggressively for the coordination sphere.

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

Part 3: Catalytic Failure Modes (Mechanism-Specific)

Scenario A: Transfer Hydrogenation (Ketones/Aldehydes)

Context: Using pincer Ru-NO complexes for reduction.

Symptom: No conversion despite intact catalyst. Root Cause: Failure to generate the active hydride species. Ru-NO complexes are often precatalysts that require base activation to form the active hydrido-ruthenium species. Protocol:

  • Base Check: Are you using a base (e.g.,

    
    , 
    
    
    
    )?
  • Stoichiometry: A 10:1 Base:Catalyst ratio is often required to deprotonate the pincer arm and allow substrate coordination.

  • Temperature: Ru-NO bonds are robust. Unlike Ru-carbonyls, they often require higher temperatures (

    
    ) to initiate the cycle.
    
Scenario B: Oxidation Reactions

Context: Using Ru-NO for alcohol oxidation.

Symptom: Catalyst turns green/blue and stops working. Root Cause: Formation of stable "Ru-Blue" clusters or reduction to inactive


 species.
Protocol: 
  • Re-oxidant: Ensure the terminal oxidant (e.g.,

    
    , TBHP) is added slowly. Excess oxidant can over-oxidize the NO ligand to nitrate (
    
    
    
    ), killing the catalyst.
  • pH Control: High pH can attack the NO ligand, converting it to a nitro (

    
    ) group. Keep conditions neutral or slightly acidic.
    

Part 4: Visual Troubleshooting Workflows

Workflow 1: Diagnostic Decision Tree

Troubleshooting Start Start: Low Catalytic Activity CheckIR Step 1: Check FT-IR (1800-1950 cm⁻¹) Start->CheckIR BandPresent Is the NO band present? CheckIR->BandPresent BandShift Has the band shifted lower (<1750 cm⁻¹)? BandPresent->BandShift Yes LightCheck Was reaction performed in ambient light? BandPresent->LightCheck No BaseCheck Is Base/Activator present? BandShift->BaseCheck No (Stable) Reduced Catalyst Reduced ({RuNO}⁷ state) BandShift->Reduced Yes (Shifted) DeadCat Catalyst Decomposed (NO Loss) LightCheck->DeadCat No (Dark) Photo Photodegradation (Wrap in Foil) LightCheck->Photo Yes (Light) Active Kinetic Barrier (Increase Temp/Base) BaseCheck->Active Yes BaseCheck->Active No (Add Base)

Caption: Decision tree for isolating the cause of catalytic failure based on spectroscopic and environmental factors.

Workflow 2: The Photolability Trap (Mechanism)

Photolability RuNO_GS {Ru-NO}⁶ (Active Precursor) Linear Ru-N-O Excited Excited State (MLCT) RuNO_GS->Excited hv (Blue/UV) Isomer Metastable Isomer (Ru-O-N) Excited->Isomer Isomerization Release NO Release (Catalyst Death) Excited->Release Dissociation Isomer->RuNO_GS Thermal Decay (Slow) Release->RuNO_GS Irreversible

Caption: Pathway of light-induced deactivation. Note that NO release is often irreversible in open systems.

Part 5: Standardized Activity Test Protocol

To validate your catalyst batch, perform this standardized "stress test" before using valuable substrates.

Objective: Verify catalytic competency using Transfer Hydrogenation of Acetophenone.

  • Setup: 10 mL Schlenk tube, flame-dried, wrapped in foil .

  • Loading:

    • Ru-NO Complex: 0.01 mmol (1 mol%)

    • Acetophenone: 1.0 mmol

    • Base:

      
       (0.1 mmol, 10 mol%)
      
    • Solvent: 2-Propanol (5 mL, degassed)

  • Procedure:

    • Mix Catalyst and Base in 2-Propanol for 5 mins (Activation).

    • Add Acetophenone.

    • Heat to 82°C (Reflux) for 1 hour.

  • Analysis:

    • Aliquot 0.1 mL into

      
      .
      
    • Run ¹H NMR.

    • Pass Criteria: >90% conversion to 1-phenylethanol.

    • Fail Criteria: <10% conversion

      
       Check Precursor IR.
      

References

  • Enemark, J. H., & Feltham, R. D. (1974).[3][4][5] Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews, 13(4), 339-406. Link

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors.[6] Current Opinion in Chemical Biology, 12(2), 238–244. Link

  • Toupance, T., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism.[7] Dalton Transactions, 51, 1234. Link

  • Sinha, A., et al. (2013). Ru(0) and Ru(II) Nitrosyl Pincer Complexes: Structure, Reactivity, and Catalytic Activity.[8] Inorganic Chemistry, 52(21), 12576–12586. Link

  • Beller, M., et al. (2025).[2] Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation.[2] JACS Au. Link

Sources

Improving the stability of ruthenium nitrosyl solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ruthenium Nitrosyl Stability Guide

To: Research & Development Teams, Process Engineers From: Dr. A. Vance, Senior Application Scientist Subject: STABILITY PROTOCOLS: Ruthenium(III) Nitrosyl Nitrate & Related Complexes

Introduction

Welcome to the Technical Support Center. You are likely here because your Ruthenium Nitrosyl (Ru-NO) solution—critical for your plating bath, catalytic precursor, or NO-donor study—has behaved unexpectedly.

Ru-NO complexes possess a unique electronic structure where the nitrosyl ligand (


) exerts a strong trans-effect, making the molecule kinetically stable but thermodynamically vulnerable to specific environmental triggers. The "black precipitate" or "color drift" you observe is not random; it is a deterministic chemical cascade driven by pH drift , photolysis , or ligand exchange .

This guide bypasses generic advice to provide the mechanistic causality and recovery protocols required for high-stakes research.

Module 1: The Stability Landscape (pH & Hydrolysis)

User Question: “My ruthenium nitrosyl nitrate solution was stable for months, but after diluting it for a plating bath, it turned cloudy and deposited a black solid within 24 hours. Why?”

Technical Diagnosis: You have triggered hydrolytic polymerization . Commercially available Ru(NO)(NO


)

is stored in dilute nitric acid. The nitrosyl group is highly electrophilic. In highly acidic conditions (pH < 1.5), the complex remains monomeric and soluble. As you dilute with water (raising pH > 2.0) or add base, you shift the equilibrium toward hydroxo-species.

The Mechanism:

  • Deprotonation: Water ligands coordinated to Ru lose protons.

  • Olation: Hydroxo-bridges (Ru-OH-Ru) form between monomers.

  • Oxolation: These bridges convert to oxo-bridges (Ru-O-Ru), forming insoluble polymeric hydrous oxides (RuO

    
    ·xH
    
    
    
    O).

The Protocol:

  • Maintain Acidity: Always maintain a background acidity of >0.5 M HNO

    
     or HCl for stock solutions.
    
  • Dilution Rule: Never dilute with pure neutral water if the final concentration drops below the critical acid threshold. Dilute with acidified water (pH 1-2).

  • Recovery: Once the "black precipitate" (RuO

    
    ) forms, it is chemically inert and difficult to re-dissolve without aggressive digestion (e.g., boiling aqua regia), which destroys the nitrosyl functionality. Discard and restart. 
    

Visualizing the Hydrolysis Pathway:

RuStability Ru_Acid Ru-NO (Monomer) [Stable in Acid] Ru_Transient Hydroxo-Ru Species [Ru(NO)(OH)x] Ru_Acid->Ru_Transient pH > 2.0 (Dilution) Ru_Nitrite Ru-NO2 Complex [High pH Reversible] Ru_Acid->Ru_Nitrite Base (OH-) Addition (Reversible Transition) Ru_Polymer Ru-O-Ru Polymers [Colloidal/Turbid] Ru_Transient->Ru_Polymer Aging/Heat Ru_Precip RuO2 Precipitate [Irreversible Black Solid] Ru_Polymer->Ru_Precip Oxolation Ru_Nitrite->Ru_Acid Add Acid Ru_Nitrite->Ru_Transient Prolonged Exposure

Figure 1: The pH-dependent stability landscape of Ruthenium Nitrosyl. Note the irreversible path to precipitation vs. the reversible path to nitrite species.

Module 2: Photostability & NO Release

User Question: “I stored my solution in a clear flask on the bench. The color shifted from deep red-brown to a lighter orange/green mix. Is the concentration still accurate?”

Technical Diagnosis: You are observing photo-induced denitrosylation . The Ru-NO bond is photolabile. Upon absorption of UV or visible light (specifically 300-450 nm), the complex undergoes an electronic transition (d




NO) that weakens the metal-ligand bond, releasing Nitric Oxide (NO) gas and replacing it with a solvent molecule (aquation).

The Protocol:

  • Light Exclusion: Store strictly in amber borosilicate glass or foil-wrapped containers.

  • Wavelength Sensitivity: Avoid exposure to fluorescent lab lights for extended periods. Use red-light conditions if handling photosensitive dilute samples for long durations.

  • Impact: If color change has occurred, the stoichiometry is compromised. The solution now contains a mixture of Ru(III)-aqua species and free nitrate/chloride, altering its catalytic or plating potential.

Visualizing the Photolysis Mechanism:

Photolysis Ground Ru-NO (Ground State) {Ru-NO}6 Excited Excited State (MLCT Transition) Ground->Excited hv (UV/Blue Light) Intermediate Solvent Cage Pair [Ru...NO] Excited->Intermediate Bond Cleavage Intermediate->Ground Recombination (Thermal) Product Aqua-Ru Complex + Free NO Gas Intermediate->Product Solvent Exchange

Figure 2: Photolytic degradation pathway. Note that recombination is possible but inefficient in open vessels where NO gas escapes.

Module 3: Troubleshooting Guide (Symptom-Based)

Use this matrix to identify the root cause of your solution instability.

SymptomProbable CauseMechanismCorrective Action
Black Precipitate High pH (Hydrolysis)Formation of insoluble RuO

via oxolation.
Prevention only. Ensure pH < 1.5. Filter (0.2

m) to salvage supernatant, but re-assay is required.
Green/Blue Tint Reduction or Ligand ExchangeRu(NO) converting to Ru(III) chloro/aqua species.Check for reducing agents (e.g., organics, alcohols) in the mixture. Ensure absence of UV light.
Gas Evolution Photolysis or DecompositionRelease of NO gas or decomposition of excess HNO

.
Store in dark, vented caps (to prevent pressure buildup). Keep cool (< 25°C).
Turbidity "Aging" (Polymerization)Slow formation of colloidal hydroxides over time.Add conc. HNO

immediately to reverse early-stage oligomers.

Module 4: Validation & Characterization

User Question: “How do I prove my stock solution is still the active Nitrosyl species before running a critical experiment?”

Technical Diagnosis: Do not rely on color alone. Use Infrared (IR) Spectroscopy or UV-Vis for definitive validation.

Validation Protocols:

Method A: FTIR (The Gold Standard) The NO ligand has a distinct vibrational signature that is highly sensitive to the electronic environment of the Ruthenium.

  • Target: Look for the strong stretching vibration (

    
    ) in the 1845–1930 cm
    
    
    
    range.
  • Pass Criteria: A sharp, intense peak in this region confirms the integrity of the linear Ru-NO bond.

  • Fail Criteria: Disappearance of this peak or appearance of broad bands below 1000 cm

    
     (Ru-O stretches) indicates hydrolysis.
    

Method B: UV-Vis Spectroscopy

  • Target: Ru-NO complexes typically show charge transfer bands in the UV region.

  • Indicator: In basic media, a shift or shoulder appearing around 380–400 nm indicates the conversion of the nitrosyl (

    
    ) to the nitrite (
    
    
    
    ) ligand [1]. This is a warning sign of pH instability.

References

  • BenchChem. (2025).[1] Technical Support Center: Ruthenium(III) Nitrosyl Nitrate Stability. Retrieved from

  • National Institutes of Health (NIH). (2016). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Retrieved from

  • Sigma-Aldrich. (2024). Ruthenium(III) nitrosyl nitrate solution Product Specification. Retrieved from

  • Frontiers in Chemistry. (2024). Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. Retrieved from

Sources

Technical Support Center: Purification of Crude Ruthenium Nitrosyl Chloride Hydrate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Process Development Scientists

Welcome to the technical support center for ruthenium chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you overcome challenges in the purification of crude ruthenium nitrosyl chloride hydrate, Ru(NO)Cl₃·xH₂O. This complex is a critical precursor in catalysis and drug development, and its purity is paramount for reproducible results. This guide is structured as a series of troubleshooting questions and in-depth answers to address the specific issues you may encounter during your experimental work.

Part 1: Initial Assessment & Common Impurities (FAQs)

This section addresses the crucial first steps: understanding the nature of your crude material. An incorrect assumption here can lead to choosing a suboptimal purification strategy.

Q1: What are the most common impurities in my crude Ru(NO)Cl₃·xH₂O, and what is their origin?

A1: The impurity profile of your crude material is intrinsically linked to its synthetic route. Typically, crude Ru(NO)Cl₃ is synthesized from ruthenium(III) chloride (RuCl₃). The impurities can be broadly categorized:

  • Other Platinum Group Metals (PGMs): The most challenging impurities are often other PGMs present in the initial ruthenium source material. Osmium (Os), rhodium (Rh), and iridium (Ir) are common culprits. Osmium is particularly problematic as it can form the volatile and highly toxic osmium tetroxide (OsO₄) under oxidative conditions, mirroring a common purification strategy for ruthenium.[1]

  • Base Metals: Contaminants like iron (Fe), copper (Cu), nickel (Ni), and lead (Pb) can be introduced from the starting materials or reaction vessels.[2]

  • Unreacted Precursors & Side Products: If the nitrosylation reaction is incomplete or not perfectly stoichiometric, you may have residual RuCl₃ or various ruthenium chloro-aqua species. The nitrosylating agent (e.g., sodium nitrite) can also lead to contamination with sodium salts.[3]

  • Hydrolyzed Ruthenium Species: Ruthenium nitrosyl complexes can undergo hydrolysis, especially in neutral or alkaline solutions, to form insoluble ruthenium nitrosyl hydroxides or oxides.[4] These appear as dark, insoluble particulates.

A summary of common impurities and their typical removal strategies is presented below.

Impurity CategoryCommon ExamplesPrimary Removal StrategyRationale
Platinum Group MetalsOs, Rh, IrSolvent Extraction or Distillation (as RuO₄)[5], Anion Exchange[1]Exploits differences in the stability and extractability of chloro or tetroxide complexes.
Base MetalsFe, Cu, Ni, PbIon Exchange, PrecipitationBase metal chloro-complexes often have different charges or affinities for ion exchange resins compared to the ruthenium nitrosyl complex.
Synthesis ByproductsNaCl, NaNO₂, RuCl₃Recrystallization, Ion ExchangeExploits differences in solubility or ionic charge.
Hydrolyzed SpeciesRu(NO)(OH)₃, RuO₂Filtration, AcidificationThese are typically insoluble and can be physically removed. Acidification can redissolve some hydroxo species.

Q2: My crude material is a dark, muddy solid that won't fully dissolve in water or dilute HCl. What's happening?

A2: This is a classic sign of the presence of insoluble, likely hydrolyzed, ruthenium species. The {RuNO} moiety is stable, but the coordinated ligands are susceptible to substitution and hydrolysis.[6] If the pH during synthesis or workup was not strictly controlled and drifted towards neutral or basic, the chloride ligands can be replaced by hydroxide ions, eventually leading to the formation of insoluble ruthenium nitrosyl hydroxide or even ruthenium dioxide.

Troubleshooting Steps:

  • Initial Filtration: Before attempting any other purification, suspend the crude material in dilute HCl (e.g., 1-3 M) and stir. This will dissolve the desired Ru(NO)Cl₃ while leaving the highly insoluble oxides behind. Filter this mixture to remove the insoluble portion.

  • Acidic Workup: The filtrate now contains your target compound. It is critical to maintain an acidic environment (pH < 2) to prevent further hydrolysis during subsequent purification steps.

Part 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step guidance on the most common purification techniques, focusing on what to do when things go wrong.

Method A: Recrystallization

Q3: I'm trying to recrystallize my Ru(NO)Cl₃·xH₂O from water, but it's "oiling out" instead of forming crystals. How do I fix this?

A3: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates as a supersaturated liquid phase before it has time to nucleate and grow into an ordered crystal lattice. This is common with highly soluble coordination complexes.

Causality & Solution: The driving force for crystallization is a gradual, controlled reduction in solubility. Oiling out indicates this process is happening too quickly.

  • Expertise-Driven Protocol: Instead of a simple hot-dissolution and rapid-cooling approach, employ a slow cooling or vapor diffusion technique.

    • Solvent Choice: Dissolve the crude material in a minimum amount of hot (~60-70°C) 1 M HCl. The acid is critical to suppress hydrolysis. Do not boil, as this can lead to decomposition.

    • Slow Cooling: Once dissolved, allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a larger beaker of hot water and letting the entire assembly cool). Then, transfer to a 4°C refrigerator. Do not place it directly in an ice bath or freezer.

    • Vapor Diffusion (Alternative): If slow cooling fails, dissolve the complex in a good solvent (like minimal hot water/HCl or acetone). Place this solution in a small open vial inside a larger sealed jar containing a poor solvent in which the complex is insoluble (e.g., diethyl ether or pentane). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing solubility and promoting crystal growth.[7]

Method B: Purification via Anion Exchange Chromatography

This is a powerful technique for separating the target anionic complex, [RuNOCl₅]²⁻, from cationic or neutral impurities.[1][2]

Q4: I'm using an anion exchange column, but my yield is low, and the color of the resin has permanently changed, suggesting decomposition. What went wrong?

A4: This indicates an incompatibility between your complex and the resin/elution conditions, or improper loading. Ruthenium complexes can be sensitive to the functional groups and pH environment on the resin surface.

Trustworthiness through a Self-Validating Protocol: A robust ion exchange protocol ensures the stability of the complex throughout the process. The key is to maintain the integrity of the [RuNOCl₅]²⁻ species.

Ion_Exchange_Workflow

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Low Binding/Yield Incorrect HCl concentration. The anionic chloro-complex is most stable and has the highest affinity for the resin in a specific HCl concentration range (typically 1-5 M).[8]Prepare and load your sample in 3 M HCl. Research shows this concentration provides a high loading percentage for Ru(III) chloro-complexes on anion exchange resins.[8]
Complex Decomposition Resin basicity or wrong eluent. Strongly basic resins can deprotonate coordinated water molecules, leading to hydrolysis. Using eluents like NaOH can strip the complex but also decompose it.Use a moderately strong anion exchanger (e.g., Dowex 1x8). Ensure the resin is thoroughly pre-conditioned with the loading buffer (3 M HCl). For elution, a gradient of increasing HCl concentration (e.g., 3 M to 9 M) is often effective. Avoid strongly basic eluents unless subsequent conversion is planned.
Co-elution of Impurities Similar charge and affinity of impurity complexes (e.g., Rh, Ir chloro-complexes).Implement a shallow elution gradient rather than a step gradient. This can improve the resolution between species with similar affinities.[1]
Method C: Purification via Solvent Extraction

For heavily contaminated crude material, especially with other PGMs, converting ruthenium to the volatile tetroxide (RuO₄), extracting it, and then converting it back is a highly effective, albeit hazardous, method.[5]

Q5: I attempted the RuO₄ solvent extraction, but my final yield of Ru(NO)Cl₃ is near zero. Where did my ruthenium go?

A5: This high-purity method has several potential points of catastrophic failure. The most likely causes are loss of volatile RuO₄ or incomplete back-extraction.

Authoritative Grounding & Protocol: The procedure involves a delicate balance of oxidation, extraction, and reduction.

Solvent_Extraction_Workflow

Critical Failure Points & Solutions:

  • Loss of RuO₄: Ruthenium tetroxide is highly volatile.

    • Cause: Performing the oxidation/extraction at room temperature or in an open vessel.

    • Solution: Conduct the entire process in an ice bath to minimize the vapor pressure of RuO₄. Use sealed separatory funnels and work swiftly in a certified chemical fume hood.[5]

  • Incomplete Oxidation: If the conversion to RuO₄ is not quantitative, the unoxidized ruthenium will remain in the initial aqueous phase.

    • Cause: Insufficient oxidant or incorrect pH.

    • Solution: Use a fresh, potent oxidizing agent like sodium hypochlorite solution and ensure the solution is acidic to facilitate the formation of RuO₄.[5]

  • Incomplete Back-Extraction: The RuO₄ in the organic phase must be reduced back to a water-soluble form.

    • Cause: The reducing agent in the aqueous back-extraction phase is depleted or ineffective.

    • Solution: The back-extraction solution (e.g., 6 M HCl) must contain a reducing agent. A common and effective method is to saturate the cooled HCl with sulfur dioxide gas immediately before use. Alternatively, small amounts of ethanol can be used.[2][5] This reduces Ru(VIII) back to Ru(III).

  • Re-Nitrosylation Failure: After back-extraction, you have a purified solution of RuCl₃, not Ru(NO)Cl₃. The nitrosyl group must be reintroduced.

    • Cause: Forgetting the final nitrosylation step.

    • Solution: After obtaining the purified aqueous RuCl₃ solution, add sodium nitrite and gently heat to reform the Ru(NO)Cl₃ complex before final crystallization.[3]

Part 3: Final Purity Confirmation & Storage (FAQs)

Q6: I have my purified product. What analytical methods should I use to definitively confirm its purity and identity?

A6: A multi-faceted approach is required to confirm both identity and purity.

Analytical TechniquePurposeExpected Result for High-Purity Ru(NO)Cl₃·xH₂O
Infrared (IR) Spectroscopy Confirm presence of {RuNO} groupA strong, sharp absorption band between 1850-1930 cm⁻¹ corresponding to the N-O stretch.[3]
UV-Visible Spectroscopy Confirm electronic structureCharacteristic absorption maxima. The exact wavelengths can vary with solvent and coordination environment.[9]
ICP-MS or ICP-OES Quantify trace metal impuritiesPGM and base metal impurities should be below target levels (e.g., <20 ppm).[3]
Elemental Analysis (C, H, N) Confirm stoichiometry (if anhydrous)The measured percentages should align with the calculated values for Ru(NO)Cl₃. Note that the hydrate water content will affect results.
X-Ray Diffraction (XRD) Confirm crystalline structureThe diffraction pattern should match known standards for the compound. Useful for confirming the absence of other crystalline phases.[10]

Q7: How should I store my high-purity Ru(NO)Cl₃·xH₂O to prevent degradation over time?

A7: Ruthenium(III) nitrosyl chloride hydrate is a thermally stable solid but is susceptible to hydrolysis.[11][12] It should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture. Storage at ambient temperature is generally acceptable.[13] Avoid storing it in solution, especially in neutral or basic buffers, for extended periods. If a stock solution is required, prepare it fresh in dilute HCl (e.g., 0.1 M to 1 M) to maintain stability.

References

  • Khan, M. A., & Morris, D. F. C. (1966). Application of Solvent Extraction to the Refining of Precious Metals. II. Purification of Ruthenium. Journal of the Less Common Metals, 11(6), 428-430.

  • Auris Noble. (n.d.). Innovative Ruthenium Refining Techniques Explained. Auris Noble - Metal.

  • Hester, R. D. (1978). U.S. Patent No. 4,105,442. U.S. Patent and Trademark Office.

  • Sengupta, A., et al. (2022). Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach. ACS Omega.

  • Edwards, R. I., & te Riele, W. A. M. (1981). Canadian Patent No. CA1101678A. Canadian Intellectual Property Office.

  • Demeshko, S., et al. (2011). The Ruthenium Nitrosyl Moiety in Clusters. Inorganic Chemistry.

  • Lee, M. S., et al. (2018). Ion exchange characteristics of rhodium and ruthenium from a simulated radioactive liquid waste. ResearchGate.

  • Zhang, Y., et al. (2024). Preparation of high purity ruthenium nitrosyl nitrate from spent Ru-Zn/ZrO2 catalyst. Transactions of Nonferrous Metals Society of China.

  • Abdel-Sadek, N. (2012). Separation and Speciation of Ruthenium from Nitrate Medium by Ira-410 Anion Exchangers Kinetic, Thermodynamics and Reaction. World Journal of Nuclear Science and Technology.

  • Sengupta, A., et al. (2022). Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach. National Center for Biotechnology Information.

  • Liu, Z. (2015). European Patent No. EP2824049A1. European Patent Office.

  • BenchChem. (2025). A Guide to the Synthesis of High-Purity Ruthenium(III) Nitrosyl Nitrate for Scientific Research. BenchChem.

  • Liu, Z. (2013). U.S. Patent Application No. 14/418,095. U.S. Patent and Trademark Office.

  • Zhang, J. (2011). Chinese Patent No. CN102167405A. Google Patents.

  • Zhang, J. (2015). Chinese Patent No. CN104556250A. Google Patents.

  • Nanochemazone. (n.d.). Ruthenium Nitrosyl Chloride Hydrate. Nanochemazone India.

  • Santa Cruz Biotechnology. (n.d.). Ruthenium(III) nitrosyl chloride hydrate. SCBT.

  • Ginzburg, S. I., et al. (2013). Analytical Methods for the Determination of Ruthenium: The State of the Art. ResearchGate.

  • S. B. dvorkin, A., et al. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions.

  • da Rocha, Z. N., et al. (2010). Chromatographic investigation of ruthenium nitrosyl complex: no interconversion and reactions with biological reductants. Journal of the Brazilian Chemical Society.

  • Sigma-Aldrich. (n.d.). Ruthenium(III) nitrosyl nitrate solution. Sigma-Aldrich.

  • Fisher Scientific. (n.d.). Ruthenium(III) nitrosylchloride hydrate. Thermo Scientific Chemicals.

  • Bottomley, F. (1974). Nitrosyl Complexes of Ruthenium. Scribd.

  • Zaitsev, B. A., et al. (1984). Preparation of ruthenium nitrosyl nitrate solutions and the extraction of ruthenium complexes by means of neutral organic phosphorus compounds. ETDEWEB.

  • ResearchGate. (n.d.). XRD measurements of the thermally decomposed RuCl3 hydrate to RuO2. ResearchGate.

  • Abe, H., et al. (2014). Investigation of release behavior of volatile ruthenium species from thermal decomposition of ruthenium nitrosylnitrate. JAEA.

  • American Elements. (n.d.). Ruthenium(III) Nitrosyl Chloride Hydrate. American Elements.

  • Wu, C. Y. (2021). How to recrystallize complexes from the solvent pair acetone/water?. ECHEMI.

Sources

Technical Support Center: Overcoming Solubility Challenges of Ruthenium Nitrosyl Complexes in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and field-proven insights for overcoming the common yet significant challenge of poor solubility of ruthenium nitrosyl complexes in catalytic applications. This document will equip you with the knowledge to troubleshoot solubility issues, select appropriate solvent systems, and implement effective strategies to ensure the success of your experiments.

Troubleshooting Guide: Immediate Solutions for Common Solubility Problems

This section provides a rapid, question-and-answer-style guide to address the most frequent solubility issues encountered during experimental work.

Q1: My ruthenium nitrosyl complex has precipitated out of my reaction mixture. What should I do?

A1: First, do not discard the reaction. In many cases, the complex can be redissolved in situ. Here is a step-by-step approach to troubleshoot this issue:

  • Gentle Warming: Carefully warm the reaction mixture by a few degrees. Some complexes have a steep solubility curve, and a small increase in temperature can be sufficient to redissolve the precipitate. Be mindful of the thermal stability of your reactants and the complex itself.

  • Sonication: Place the reaction flask in a sonicator bath for short intervals. The mechanical agitation can help break up the precipitate and facilitate its dissolution.

  • Co-solvent Addition: If warming and sonication are ineffective, consider adding a small amount of a co-solvent in which your complex is known to be more soluble (e.g., DMSO, DMF, or NMP). Add the co-solvent dropwise while vigorously stirring the reaction mixture. Be aware that the co-solvent could potentially influence the reaction kinetics or outcome.

Q2: I am struggling to prepare a stock solution of my ruthenium nitrosyl complex. It is not dissolving in common organic solvents.

A2: Preparing a stable and concentrated stock solution is crucial for accurate dosing in catalytic reactions. If you are facing difficulties, consider the following:

  • Solvent Screening: Test the solubility of a small amount of your complex in a range of solvents with varying polarities. Common solvents to try include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile (MeCN), methanol (MeOH), ethanol (EtOH), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Use of Co-solvents: A mixture of solvents can be more effective than a single solvent. For example, a mixture of DCM and a small amount of DMSO can often dissolve complexes that are insoluble in either solvent alone.

  • Ligand Modification: If you are synthesizing the complex, consider modifying the ligands to include solubilizing groups. For instance, adding long alkyl chains can enhance solubility in nonpolar organic solvents, while incorporating polar groups like sulfonates or carboxylates can improve solubility in polar solvents.[1]

  • Counter-ion Exchange: The nature of the counter-ion can significantly impact solubility. Replacing common anions like chloride or bromide with larger, less coordinating anions such as hexafluorophosphate (PF6-) or tetrafluoroborate (BF4-) can sometimes improve solubility in organic solvents.[2][3]

Q3: My complex dissolves initially but then crashes out as the reaction proceeds. Why is this happening and how can I prevent it?

A3: This is a common issue that can be attributed to several factors:

  • Change in Solvent Polarity: The polarity of the reaction medium may change as the reactants are consumed and products are formed, leading to a decrease in the solubility of your catalyst.

  • Temperature Fluctuations: If the reaction is sensitive to temperature, even minor fluctuations can cause a soluble complex to precipitate.

  • Reaction with the Solvent or Reactants: The complex may be reacting with the solvent or one of the reactants to form a less soluble species.

To mitigate this, you can:

  • Choose a More Robust Solvent System: Select a solvent or co-solvent system in which the complex has a wider solubility window.

  • Employ a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can help to keep the catalyst in the desired phase.

  • Use a Ligand with Enhanced Solubility: A more soluble ligand can help to keep the metal center in solution throughout the reaction.

Frequently Asked Questions (FAQs)

This section delves deeper into the fundamental principles and strategies for managing the solubility of ruthenium nitrosyl complexes.

Q1: What are the primary factors that influence the solubility of ruthenium nitrosyl complexes?

A1: The solubility of a ruthenium nitrosyl complex is a complex interplay of several factors:

  • Ligand Sphere: The nature of the ligands coordinated to the ruthenium center is paramount. Bulky, nonpolar ligands tend to impart solubility in nonpolar organic solvents, while polar or charged ligands enhance solubility in polar solvents like water.

  • Overall Charge of the Complex: Neutral complexes are often more soluble in organic solvents, whereas charged (cationic or anionic) complexes tend to be more soluble in polar solvents.

  • Counter-ion: For charged complexes, the choice of counter-ion plays a significant role in solubility.

  • Solvent Properties: The polarity, dielectric constant, and coordinating ability of the solvent are crucial.

  • Temperature and Pressure: Solubility is generally temperature-dependent, and in some cases, pressure can also be a factor.

Q2: How can I rationally design a ruthenium nitrosyl complex with improved solubility for a specific application?

A2: A rational design approach involves considering the intended application and modifying the complex accordingly:

  • For Aqueous Applications: Incorporate hydrophilic functional groups such as sulfonates (-SO3H), carboxylates (-COOH), or polyethylene glycol (PEG) chains onto the ligands.[1] This strategy has been successfully employed to create water-soluble ruthenium nitrosyl complexes for biological applications.[4][5][6]

  • For Organic-Phase Catalysis: Attach non-polar moieties like long alkyl or aryl groups to the ligands to enhance solubility in hydrocarbons and other nonpolar organic solvents.

  • Tunable Solubility: By incorporating pH-sensitive functional groups (e.g., carboxylic acids or amines), the solubility of the complex can be controlled by adjusting the pH of the medium.

Q3: What are co-solvents and how do they work to improve solubility?

A3: A co-solvent is a substance added to a primary solvent in small quantities to increase the solubility of a poorly soluble compound. Co-solvents work by altering the overall properties of the solvent system, such as polarity and dielectric constant, to better match those of the solute. For instance, adding a polar aprotic solvent like DMSO to a less polar solvent can create a medium that is more favorable for dissolving a moderately polar ruthenium nitrosyl complex. The selection of an appropriate co-solvent system can sometimes be guided by the dielectric requirement of the complex.[7]

Q4: Can surfactants be used to improve the solubility of ruthenium nitrosyl complexes?

A4: Yes, surfactants can be very effective. Surfactants are amphiphilic molecules that can form micelles in solution. These micelles have a hydrophobic core and a hydrophilic shell. A poorly soluble, nonpolar ruthenium nitrosyl complex can be encapsulated within the hydrophobic core of the micelle, thereby increasing its apparent solubility in a polar solvent. The interaction between the surfactant and the metal complex can be electrostatic or hydrophobic in nature.[4]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of a Poorly Soluble Ruthenium Nitrosyl Complex

  • Determine the appropriate solvent/co-solvent system: Based on preliminary solubility tests, select the solvent or solvent mixture that provides the best solubility.

  • Weigh the complex: Accurately weigh the desired amount of the ruthenium nitrosyl complex in a clean, dry vial.

  • Add the solvent: Add a small amount of the chosen solvent or co-solvent mixture to the vial.

  • Aid dissolution: Use a vortex mixer or a sonicator to aid in the dissolution of the complex. Gentle warming may be applied if necessary, but caution should be exercised to avoid decomposition.

  • Dilute to the final volume: Once the complex is fully dissolved, add the remaining solvent to reach the desired final concentration.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically refrigerated or frozen) to minimize degradation. It is often recommended to prepare fresh stock solutions for each experiment to ensure consistency.[1]

Protocol 2: In-situ Redissolution of a Precipitated Ruthenium Nitrosyl Catalyst

  • Pause the reaction: If a precipitate is observed, temporarily halt any further addition of reagents.

  • Apply gentle heat: Increase the temperature of the reaction mixture by 5-10 °C while stirring vigorously. Monitor the reaction closely to see if the precipitate redissolves.

  • Introduce sonication: If heating is not effective or not desirable, place the reaction flask in an ultrasonic bath for 5-10 minute intervals.

  • Add a co-solvent: If the precipitate persists, add a small volume (1-5% of the total reaction volume) of a co-solvent in which the catalyst is highly soluble. Add the co-solvent dropwise directly into the stirred reaction mixture.

  • Resume the reaction: Once the catalyst has redissolved, continue the reaction as planned. Note any changes in reaction rate or selectivity in your experimental records.

Data Presentation

The choice of solvent is critical for the successful application of ruthenium nitrosyl complexes in catalysis. Below is a qualitative solubility table for a generic ruthenium nitrosyl complex with neutral ligands. It is important to note that the actual solubility will vary significantly depending on the specific ligands and counter-ions.

SolventPolarity IndexDielectric Constant (20°C)General Solubility
n-Hexane0.11.9Insoluble
Toluene2.42.4Sparingly Soluble to Soluble
Dichloromethane (DCM)3.19.1Soluble
Tetrahydrofuran (THF)4.07.5Soluble
Acetone5.121Sparingly Soluble
Acetonitrile (MeCN)5.837.5Sparingly Soluble
Ethanol (EtOH)4.324.6Insoluble to Sparingly Soluble
Methanol (MeOH)5.132.7Insoluble
Dimethylformamide (DMF)6.436.7Soluble to Highly Soluble
Dimethyl Sulfoxide (DMSO)7.247Soluble to Highly Soluble
Water10.280.1Insoluble (unless modified)

Visualization of Concepts

Diagram 1: Decision Tree for Troubleshooting Solubility Issues

This diagram provides a logical workflow for addressing solubility problems during your experiment.

Caption: A decision tree to guide troubleshooting of solubility issues.

Diagram 2: Strategies for Enhancing Ruthenium Nitrosyl Complex Solubility

This diagram illustrates the two main approaches to improving the solubility of your complex.

G main Overcoming Solubility Issues of Ruthenium Nitrosyl Complexes chem_mod Chemical Modification main->chem_mod form_strat Formulation Strategies main->form_strat ligand_mod Ligand Modification chem_mod->ligand_mod counter_ion Counter-ion Exchange chem_mod->counter_ion cosolvents Use of Co-solvents (DMSO, DMF) form_strat->cosolvents surfactants Use of Surfactants (Micellar Encapsulation) form_strat->surfactants ph_adjust pH Adjustment form_strat->ph_adjust polar_groups Add Polar Groups (-SO3H, -COOH, PEG) for Aqueous Solubility ligand_mod->polar_groups nonpolar_groups Add Non-polar Groups (Alkyl, Aryl) for Organic Solubility ligand_mod->nonpolar_groups

Caption: Overview of strategies to enhance the solubility of ruthenium nitrosyl complexes.

References

  • Merkle, A. C., McQuarters, A. B., & Lehnert, N. (2012). Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes. Dalton Transactions, 41(26), 8047-8059. [Link]

  • Merkle, A. C., McQuarters, A. B., & Lehnert, N. (2012). Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(III)-nitrosyl complexes. PubMed. [Link]

  • ResearchGate. How to find a better solution for the solubility of metal complexes?. [Link]

  • Sci-Hub. Synthesis, spectroscopic analysis and photolabilization of water-soluble ruthenium(iii)–nitrosyl complexes. [Link]

  • ResearchGate. (PDF) Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. [Link]

  • IJTSRD. Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. [Link]

  • MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

  • MDPI. Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization. [Link]

  • SciELO. synthesis, characterization and antimicrobial activity of ruthenium nitrosyl complexes containing polypyridyl ligands. [Link]

  • Metallomics. Transition metal complexes with bioactive ligands: mechanisms for selective ligand release and applications for drug delivery. [Link]

  • ResearchGate. What is the effect of solvent in preparing ruthenium complexes?. [Link]

  • ACS Publications. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts. [Link]

  • ChemRxiv. Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogenations under Mild Conditions. [Link]

  • Cambridge Open Engage. Ruthenium Pincer Nitrosyl Complex Salts in Catalytic Transfer Hydrogenations under Mild Conditions. [Link]

  • AAPS Advances in the Pharmaceutical Sciences Series. Formulating Poorly Water Soluble Drugs. [Link]

  • ACS Publications. Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation/FA Dehydrogenation in Ionic Liquids. [Link]

  • Dalton Transactions. Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. [Link]

  • Google Patents.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • RSC Publishing. Improving the sustainability of the ruthenium-catalysed N-directed C–H arylation of arenes with aryl halides. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ACS Omega. Separation of Radioactive Ruthenium from Alkaline Solution: A Solvent Extraction and Detailed Mechanistic Approach. [Link]

  • ConnectSci. Ruthenium(II) complexes with 6,6′-disubstituted bipyridine ligands and their reactivity towards CO and H2 for homogeneous syngas conversion. [Link]

  • Frontiers. Exploring the coordination chemistry of ruthenium complexes with lysozymes: structural and in-solution studies. [Link]

  • e-Publications@Marquette. Scope and Mechanistic Studies of Ruthenium Catalyzed C-N Bond Activation Reactions. [Link]

  • EPO. METHOD FOR PREPARING SOLID NITROSYL RUTHENIUM NITRATE BY USING WASTE CATALYST CONTAINING RUTHENIUM. [Link]

  • PMC. Investigating active phase loss from supported ruthenium catalysts during supercritical water gasification. [Link]

  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs. [Link]

  • Stanford University. Mechanistic Study of Ruthenium-Catalyzed C–H Hydroxylation Reveals an Unexpected Pathway for Catalyst Arrest. [Link]

  • Scribd. Nitrosyl Complexes of Ruthenium. [Link]

Sources

Technical Support Center: Enhancing the Efficiency of NO Release from Ruthenium Donors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ruthenium-based nitric oxide (NO) donors. This guide is designed to provide you with expert insights and practical troubleshooting solutions to enhance the efficiency and reproducibility of your experiments. Ruthenium nitrosyls are prized for their stability and the controllability of NO release, which can be triggered by light or reduction.[1][2][3][4] However, optimizing this release requires a nuanced understanding of the underlying chemistry and potential experimental pitfalls.

This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when working with ruthenium NO donors.

Q1: What are the primary mechanisms for triggering NO release from ruthenium complexes?

There are two primary, externally controllable mechanisms for triggering NO release from stable {Ru-NO}⁶ nitrosyls: photodissociation and chemical reduction .[1][2][3][4]

  • Photodissociation (Light-Activated Release): This is the most common method for achieving high spatiotemporal control. Upon absorption of a photon of appropriate energy (typically UV or visible light), the complex is promoted to an excited state.[5] This excitation, often a metal-to-ligand charge transfer (MLCT) from the ruthenium dπ orbital to the NO⁺ π* orbital, weakens the Ru-NO bond, leading to the release of nitric oxide radical (NO•) and the formation of a Ru(III) photoproduct.[4][6] The specific wavelength required is highly dependent on the ligand environment of the complex.[7]

  • Reduction-Activated Release: The {RuII-NO⁺} core can be reduced by one electron, either electrochemically or via a chemical reducing agent (e.g., ascorbic acid, thiols), to form a {RuII-NO•} intermediate.[4][8][9] This species is often unstable, rapidly dissociating to release NO• and a Ru(II) complex.[10] This method is particularly useful for applications where light penetration is limited.

NO_Release_Mechanisms cluster_photo Photodissociation cluster_reductive Reduction-Activation RuNO_plus [L₅Ru(II)-NO⁺] RuNO_excited [L₅Ru(II)-NO⁺]* (Excited State) RuNO_plus->RuNO_excited MLCT hv Light (hν) hv->RuNO_plus NO_rad_photo NO• RuNO_excited->NO_rad_photo Release RuIII [L₅Ru(III)] + Solvent RuNO_excited->RuIII RuNO_plus_red [L₅Ru(II)-NO⁺] RuNO_dot [L₅Ru(II)-NO•] (Intermediate) RuNO_plus_red->RuNO_dot Reduction electron e⁻ (Reducer) electron->RuNO_plus_red NO_rad_red NO• RuNO_dot->NO_rad_red Release RuII [L₅Ru(II)] RuNO_dot->RuII

Caption: Primary mechanisms for triggered NO release from Ruthenium donors.

Q2: Why is the choice of ancillary ligands so critical for photorelease efficiency?

The ancillary ligands (the 'L' in [RuL₅(NO)]) are the primary determinant of the complex's electronic properties and, therefore, its photosensitivity.[1] Their influence is multifaceted:

  • Absorption Spectrum: Ligands dictate the energy of the molecule's frontier orbitals. By choosing ligands with specific electron-donating or -withdrawing properties, or by extending conjugation, you can shift the complex's absorption maximum (λmax) from the UV into the more biologically compatible visible or even near-IR spectrum.[7][11] For example, replacing simple ammine ligands with more conjugated polypyridyl or quinoline-based ligands can significantly enhance absorption in the visible range.[11]

  • Quantum Yield (ΦNO): This value represents the efficiency of the photorelease process (the number of NO molecules released per photon absorbed). The ligand field strength and the nature of the ligand trans to the NO moiety can significantly impact the lifetime of the excited state and the probability of it decaying via the desired NO-releasing pathway.[10] For instance, the quantum yield for trans-[RuCl([8]ane4)NO]²⁺ (0.6) is six times higher than for trans-[RuCl(cyclam)NO]²⁺ (0.1), a difference attributed to the influence of the macrocyclic ligand on the LUMO.[4]

Q3: My ruthenium complex is stable in organic solvents but appears to degrade or react in aqueous physiological buffer. What could be happening?

While ruthenium nitrosyls are generally more robust than their iron or manganese counterparts, they are not inert.[5] Several factors can influence their stability in aqueous media:

  • pH-Dependent Hydrolysis: At neutral or alkaline pH (typically pH ≥ 7), some ruthenium nitrosyl complexes can undergo nucleophilic attack by hydroxide ions (OH⁻). This can lead to the conversion of the coordinated nitrosyl (NO⁺) to a coordinated nitrite (NO₂⁻), a process that renders the complex inactive for NO release under the original trigger conditions.[12][13] It is crucial to assess the stability of your complex at the intended experimental pH.

  • Ligand Substitution: In aqueous solutions, a weakly bound ancillary ligand may be substituted by a water molecule (aquation). This can alter the complex's electronic structure, affecting its absorption spectrum and NO release efficiency.[14]

  • Redox Reactions with Media Components: Biological buffers and cell culture media contain numerous potential reducing agents (e.g., ascorbate, glutathione, thiols in proteins) that can prematurely trigger reduction-activated NO release, leading to a loss of control and a high background signal.[15]

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common experimental challenges.

Issue 1: Low or No Detectable NO Release Upon Photolysis

You are irradiating your sample, but your NO sensor or assay shows a minimal response.

Low_Photo_Yield_Troubleshooting cluster_light_source Light Source & Delivery cluster_complex_integrity Complex & Environment cluster_detection NO Detection Method start Low Photoreleased NO q1 Is wavelength matched to complex's λmax? start->q1 q2 Is light intensity (power/flux) sufficient? q1->q2 Yes sol1 Action: Adjust light source to match the absorbance peak of the complex. q1->sol1 No q3 Is the sample optically dense? (Inner filter effect) q2->q3 Yes sol2 Action: Increase irradiation time or use a higher power light source. q2->sol2 No q4 Has complex stability in the medium been verified? q3->q4 Yes sol3 Action: Reduce complex concentration to minimize self-absorption. q3->sol3 Yes q5 Is the solvent quenching the excited state? q4->q5 Yes sol4 Action: Perform stability study (UV-Vis, HPLC) at experimental pH and temp. q4->sol4 No q6 Is the detection method sensitive enough? q5->q6 Yes sol5 Action: Test in a different solvent (e.g., aprotic vs. protic). q5->sol5 Possible q7 Is NO reacting with medium components before detection? q6->q7 Yes sol6 Action: Switch to a more sensitive assay (e.g., Griess -> Chemiluminescence). q6->sol6 No sol7 Action: Use an NO scavenger control. Consider direct, real-time measurement. q7->sol7 Possible

Caption: Troubleshooting flowchart for low photochemical NO release.

Detailed Breakdown:

  • Cause A: Mismatched Light Source: The most common error is irradiating at a wavelength where the complex has low absorbance.

    • Solution: Carefully check the UV-Vis absorption spectrum of your complex in the experimental solvent. Your light source (e.g., LED, laser, filtered lamp) must emit at or very near the λmax of the relevant electronic transition (e.g., the MLCT band).[4] Remember that UV light itself can be damaging to biological systems, so shifting photosensitivity to the visible "therapeutic window" (400-700 nm) is a key goal in drug design.[16][17]

  • Cause B: Insufficient Photon Flux: NO photorelease is a quantum process. If too few photons are delivered to the sample, the amount of released NO will be below the detection limit of your assay.

    • Solution: Increase the power of your light source or the duration of irradiation. Quantify the output of your lamp if possible. Be aware of potential sample heating with high-power sources.

  • Cause C: Complex Degradation: As discussed in FAQ Q3, the complex may not be stable under your experimental conditions (pH, buffer components).

    • Solution: Before any release experiment, run a stability control. Incubate the complex in the experimental buffer for the planned duration of the experiment without light. Monitor its UV-Vis spectrum for any changes. A decrease in the characteristic MLCT band or the appearance of new peaks suggests degradation.

Issue 2: Inconsistent or Non-Reproducible NO Quantification

Your measured NO concentrations vary significantly between identical experiments.

  • Cause A: Interference with the Detection Assay: Many methods for quantifying NO are indirect and prone to interference.

    • Griess Assay: This popular colorimetric method detects nitrite (NO₂⁻), a stable oxidation product of NO.[18] However, it can be confounded by any contaminating nitrite in your buffer or if your complex itself degrades to a nitrite species.[19] Furthermore, various substances in biological media can interfere with the Griess reaction.[18]

    • Electrochemical Sensors: These provide real-time data but can be sensitive to other redox-active species in the medium. The sensor surface can also be fouled by proteins, leading to signal drift.

  • Cause B: Short Half-Life of NO: NO is a highly reactive radical with a very short half-life in biological systems (often seconds).[20] It can be rapidly consumed by oxygen, superoxide, or heme proteins before it reaches your detector, especially in ex vivo or in vivo experiments.[13]

    • Solution: Standardize your experimental timing precisely. For endpoint assays like the Griess method, the time between stopping irradiation and performing the measurement must be constant. For real-time measurements, ensure the distance from the NO source to the sensor is minimized and consistent. Using an NO scavenger as a negative control can help confirm that your signal is genuinely from NO.

Quantitative Data Summary Tables

Table 1: Comparison of NO Release Properties for Select Ruthenium Complexes

ComplexTriggerWavelength (nm)Quantum Yield (ΦNO)Solvent/BufferReference
K₂[Ru(NO)Cl₅]Light (UV)3550.06Aqueous[5]
trans-[RuCl(cyclam)NO]²⁺Light (UV)3550.1Aqueous[4]
trans-[RuCl([8]ane4)NO]²⁺Light (UV)3550.6Aqueous[4]
cis-[Ru(bpy)₂(Cl)NO]⁺Light (UV)355~0.04Trifluoroacetate (pH 2.01)[4]
[((OMe)₂IQ1)Ru(NO)(FlEt)]Light (Visible)500Not specifiedMeCN/DMF[11]
[Ru(antpy)(bpy)NO]³⁺Light (Vis/NIR)>700Not specifiedAcetonitrile[21]
trans-[Ru(NO)(NH₃)₄(py)]³⁺Reduction (e⁻)N/AN/APhosphate Buffer (pH 7.4)[8]

Table 2: Overview of Common NO Detection Methods

MethodPrincipleDetection LimitProsConsReferences
Griess Assay Colorimetric detection of nitrite (NO₂⁻)~0.5 - 2.5 µMInexpensive, simple, high-throughputIndirect, endpoint, subject to nitrite contamination and interference[18]
Hemoglobin Assay Spectrophotometric monitoring of HbO₂ to MetHbNanomolar (nM)Highly sensitive, specific for NOOnly usable while HbO₂ is not fully converted, protein interference[18]
Electrochemical Sensor Direct oxidation of NO at an electrodePicomolar (pM)Real-time, highly sensitiveProne to fouling, interference from other redox species[22][23]
Chemiluminescence Gas-phase reaction of NO with ozonePicomolar (pM)"Gold standard", highly sensitive & specificRequires specialized, expensive equipment, destructive[20][22][23]
Fluorescent Probes Reaction with NO to form a fluorescent productNanomolar (nM)Enables imaging in cells/tissuesCan be pH-sensitive, potential for artifacts, probe photobleaching[23]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for crucial experiments. Always adapt concentrations and timings for your specific ruthenium complex.

Protocol 1: Standardized Quantification of Photoreleased NO via Griess Assay

This protocol provides a method for quantifying the total NO released into solution after a fixed period of irradiation.

1. Reagent Preparation:

  • Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store at 4°C in the dark.
  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C in the dark.
  • Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in your experimental buffer. Create a standard curve (e.g., 0-100 µM) by serial dilution from this stock.

2. Sample Preparation and Irradiation:

  • Prepare your ruthenium complex solution in the desired buffer (e.g., PBS, pH 7.4) in a 96-well plate or quartz cuvette. Use a concentration that gives a suitable absorbance at the irradiation wavelength (typically A < 0.2 to avoid inner filter effects).
  • Include a "dark control" sample (same solution, but wrapped in foil) to measure any spontaneous NO release or nitrite contamination.
  • Place the sample at a fixed distance from your light source.
  • Irradiate the sample for a defined period (e.g., 10 minutes).

3. Griess Reaction and Measurement:

  • Immediately after irradiation, transfer 50 µL of your sample (and standards/controls) to a new 96-well plate.
  • Add 50 µL of Griess Reagent A to each well. Mix and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of Griess Reagent B to each well. Mix and incubate for another 10 minutes at room temperature, protected from light. A magenta color will develop.
  • Measure the absorbance at 540 nm using a plate reader.

4. Data Analysis:

  • Subtract the absorbance of the blank (buffer only) from all readings.
  • Plot the standard curve (Absorbance vs. [NaNO₂]).
  • Use the linear regression equation from the standard curve to calculate the nitrite concentration in your samples.
  • Subtract the value from the "dark control" to determine the amount of NO specifically released by light.
Protocol 2: Assessing Complex Stability in Physiological Buffer

This protocol uses UV-Visible spectroscopy to monitor the integrity of your complex over time.

1. Sample Preparation:

  • Prepare a solution of your ruthenium complex in the chosen physiological buffer (e.g., PBS, pH 7.4) at a concentration suitable for UV-Vis analysis.
  • Prepare a control sample of the complex in a solvent where it is known to be stable (e.g., acetonitrile).

2. Spectroscopic Measurement:

  • Immediately after preparation (t=0), acquire a full UV-Vis spectrum (e.g., 250-800 nm) of the sample in the physiological buffer.
  • Incubate the sample at the desired experimental temperature (e.g., 37°C), protected from light.
  • Acquire subsequent spectra at regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

3. Data Analysis:

  • Overlay the spectra from all time points.
  • Monitor the absorbance at the λmax of the key MLCT band. A decrease in this peak indicates degradation or reaction.
  • Look for the appearance of new peaks, which could indicate the formation of a nitrite complex or an aqua species.
  • Compare the spectra to the stable control in the organic solvent. Significant changes suggest instability in the aqueous buffer.

References

  • Lima, R. G., Silva, B. R., da Silva, R. S., & Bendhack, L. M. (2014). Ruthenium Complexes as NO Donors for Vascular Relaxation Induction. Molecules, 19(7), 9629. [Link][1][2][3][4]

  • Works, C. F., Jocher, C. J., Bauer, G., & Mascharak, P. K. (2011). Triggered Dye Release via Photodissociation of Nitric Oxide from Designed Ruthenium Nitrosyls: Turn-ON Fluorescence Signaling of Nitric Oxide Delivery. Inorganic Chemistry, 50(17), 8344–8353. [Link][16]

  • Works, C. F., Jocher, C. J., Bauer, G., & Mascharak, P. K. (2011). Triggered Dye Release via Photodissociation of Nitric Oxide from Designed Ruthenium Nitrosyls: Turn-ON Fluorescence Signaling of Nitric Oxide Delivery. Inorganic Chemistry, 50(17), 8344-8353. [Link][11][24]

  • Bonaventura, D., de Lima, R. G., Vercesi, J. A., da Silva, R. S., & Bendhack, L. M. (2009). New nitric oxide donors based on ruthenium complexes. Brazilian Journal of Medical and Biological Research, 42(1), 119-126. [Link][12][13]

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors. Coordination Chemistry Reviews, 252(18-20), 2093-2114. [Link][5]

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link][20][25]

  • Sinha, S., Bandyopadhyay, D., & Chakravarty, A. R. (2018). Near-IR light-induced photorelease of nitric oxide (NO) on ruthenium nitrosyl complexes: formation, reactivity, and biological effects. Dalton Transactions, 47(1), 105-115. [Link][21]

  • Misak, M. (2012). Analytical Methods for Determination of ·NO and ·NO2 and their Applicability in Biological Studies. Current Pharmaceutical Analysis, 8(2), 153-165. [Link][22][23]

  • Arion, V. B., Zališ, S., & Schaniel, D. (2022). Ruthenium-nitrosyl complexes as NO-releasing molecules, potential anticancer drugs, and photoswitches based on linkage isomerism. Dalton Transactions, 51(14), 5413–5432. [Link][17][26]

  • Santos, E. A., et al. (2024). In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complex. Inorganic Chemistry. [Link][8][9][14]

  • Pereira, A. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2619. [Link][18]

  • de Souza, G. F., & da Silva, R. S. (2020). How does the acidic milieu interfere in the capability of ruthenium nitrosyl complexes to release nitric oxide?. New Journal of Chemistry, 44(35), 15024-15032. [Link][6]

  • Mascharak, P. K. (2011). Photoactive ruthenium nitrosyls as NO donors: how to sensitize them toward visible light. Accounts of Chemical Research, 44(6), 494–503. [Link][7]

  • Pereira, A. C., et al. (2014). chromatographic investigation of ruthenium nitrosyl complex: no interconversion and reactions with biological reductants. Journal of the Brazilian Chemical Society, 25(1), 13-20. [Link][19]

  • da Silva, S. G., et al. (2022). New nitrosyl ruthenium complexes with combined activities for multiple cardiovascular disorders. Journal of Inorganic Biochemistry, 230, 111758. [Link][15]

  • Clarke, M. J. (2003). Structure, chemical and photochemical reactivity and biological activity of some ruthenium amine nitrosyl complexes. Coordination Chemistry Reviews, 236(1-2), 209-233. [Link][10]

Sources

Technical Support Center: Ruthenium Catalyst Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Specialist: Senior Application Scientist | Ticket: #RU-DEACT-001

Introduction: The "Black Box" of Ruthenium

Welcome to the technical support hub for Ruthenium (Ru) catalysis. While Ru-catalysts (Grubbs, Noyori, etc.) are renowned for their functional group tolerance, they are not invincible. Deactivation often manifests as a "black box" problem—literally, the formation of inactive Ruthenium black precipitate—or subtly, through stalled conversion and product isomerization.

This guide moves beyond basic "air-free technique" to address the specific mechanistic failures of Ru-catalysts and provides self-validating protocols to mitigate them.

Module 1: General Handling & Environmental Control

Q: My catalyst solution turns black/brown within minutes of preparation. Is it dead?

Diagnosis: Rapid color change to dark brown/black usually indicates oxidative decomposition of the phosphine or carbene ligands, leading to the formation of inactive Ru-clusters (Ru-black). This is almost always due to dissolved oxygen in the solvent, not just headspace air.

The Fix: The Freeze-Pump-Thaw (FPT) Protocol Sparging with nitrogen is insufficient for sensitive Ru-catalysis (e.g., low-loading metathesis). You must remove dissolved gas using the FPT method.[1][2][3]

Validating the Protocol:

  • Freeze: Place the solvent flask (Schlenk) in liquid nitrogen (LN2). Wait until solid.

  • Pump: Open to high vacuum ( < 0.1 mmHg) for 5–10 minutes.

  • Thaw: Close vacuum. Thaw in a warm water bath. Observe gas bubbles escaping from the melting solid.

  • Repeat: Perform 3 total cycles.

    • Validation: On the 3rd thaw, no bubbles should be visible. If bubbles persist, repeat.

CRITICAL SAFETY WARNING: Never open the flask to argon/nitrogen while it is submerged in LN2. This can condense liquid oxygen/argon, creating a potential pressure bomb upon thawing. Always close the flask before removing from LN2.

Module 2: Olefin Metathesis (Grubbs/Hoveyda-Grubbs)

Q: My Ring-Closing Metathesis (RCM) stalls at 60% conversion. Adding more catalyst doesn't help.

Diagnosis: You are likely experiencing Methylidene Decomposition . In terminal olefin metathesis, the catalytic cycle produces a Ru-methylidene intermediate (


). This species is highly unstable and prone to bimolecular decomposition, forming inactive dimers.

The Fix: Ethylene Removal & Dilution

  • Active Vacuum: Do not run the reaction under a static balloon. Apply a weak vacuum or a vigorous argon sweep to physically remove ethylene from the headspace. This drives the equilibrium forward and minimizes the lifetime of the unstable methylidene species.

  • Dilution: Run the reaction at high dilution (0.001 M to 0.005 M). This reduces the collision frequency of Ru-methylidene species, preventing bimolecular death.

Q: I see "isomerized" byproducts (double bond migration). How do I stop this?

Diagnosis: This is caused by Ruthenium Hydrides .[4] Decomposition of the catalyst (often thermally or via alcohol impurities) generates Ru-H species.[5] These act as isomerization catalysts, moving your double bond along the chain.[6]

The Fix: The Benzoquinone Additive Add 1,4-benzoquinone (10–20 mol% relative to catalyst) to the reaction mixture.

  • Mechanism: Benzoquinone acts as a specific scavenger for Ru-hydride species, oxidizing them or binding to them before they can isomerize your substrate. It does not inhibit the metathesis cycle at these concentrations.

  • Reference: Hong, S. H.; Grubbs, R. H. J. Am. Chem. Soc.[7]2006 .[8][9]

Module 3: Hydrogenation & Poisoning[10][11][12]

Q: My hydrogenation works on clean standards but fails on "real" samples.

Diagnosis: Heteroatom Poisoning . Ruthenium is "soft" and binds irreversibly to soft Lewis bases like Sulfur (thiols, thioethers) and unhindered Amines. Even ppm levels of sulfur from upstream steps (e.g., Swern oxidation byproducts, dithioacetals) can quench the catalyst.

The Fix: Scavenging & Lewis Acid Buffering

  • CuCl Wash: If the substrate contains amines/sulfur, wash the organic layer with aqueous CuCl or Cu(OAc)₂ during workup of the previous step. Copper binds sulfur avidly.

  • Acid Additive: For amine substrates, adding 1 equivalent of HCl or HBF₄ protonates the amine, preventing it from binding to the Ru center. The Ru-catalyst (often cationic) will still hydrogenate the ammonium salt.

Visual Troubleshooting Guides

Diagram 1: The Metathesis Deactivation Pathway

This diagram illustrates why conversion stalls (Dimerization) and why isomerization occurs (Hydride formation), showing where Benzoquinone intervenes.

Ru_Deactivation Active Active Ru-Alkylidene (Cycle) Methylidene Unstable Ru=CH2 (Intermediate) Active->Methylidene Terminal Olefin Methylidene->Active Re-entry Dimer Inactive Ru-Dimer (Stalled Conversion) Methylidene->Dimer Bimolecular Coupling Hydride Ru-Hydride Species (Isomerization Agent) Methylidene->Hydride Thermal/Alcohol Decomp Hydride->Active Isomerized Product Benzo ADDITIVE: 1,4-Benzoquinone Benzo->Hydride Scavenges

Caption: Pathological pathways in Ru-metathesis. Red paths indicate deactivation. Blue T-bar indicates inhibition by benzoquinone.

Diagram 2: Universal Troubleshooting Decision Tree

A logic flow for diagnosing Ru-catalyst failure in real-time.

Troubleshooting_Tree Start Problem Detected Color Is solution Black/Brown immediately? Start->Color O2_Issue Diagnosis: Oxidation Action: FPT Protocol Color->O2_Issue Yes Stall Did reaction stall at partial conversion? Color->Stall No Ethylene Diagnosis: Ethylene Inhibition Action: Apply Vacuum/Sweep Stall->Ethylene Yes Isom Are isomers forming? Stall->Isom No Hydride Diagnosis: Hydride Species Action: Add 1,4-Benzoquinone Isom->Hydride Yes

Caption: Step-by-step diagnostic logic for identifying the root cause of catalyst failure.

Summary Data: Solvent & Additive Compatibility

ParameterRecommended Limit/ActionReason
Solvent Water < 50 ppmHydrolysis of Ru-Cl bonds; Hydride formation.
Solvent Oxygen Degas via FPT (3 cycles)Irreversible oxidation of phosphine ligands.
Amine Impurities Wash w/ 1M HCl or CuClStrong coordination blocks active site.
Reaction Conc. < 0.01 M (for RCM)Prevents bimolecular coupling of Ru=CH₂.
Additive 1,4-Benzoquinone (10 mol%)Prevents isomerization (hydride scavenger).[5]
Additive Ti(OiPr)₄ (Lewis Acid)Sequesters alcohol protons; prevents decomposition.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis. Source: Journal of the American Chemical Society (2006). URL:[Link]

  • Decomposition of Ruthenium Olefin Metathesis Catalysts. Source: MDPI (Molecules, 2020). URL:[Link]

  • Freeze-Pump-Thaw Degassing Protocol. Source: University of Rochester / LibreTexts. URL:[Link]

  • Mechanisms of Catalyst Deactivation in Metathesis. Source: Fogg, D. E. et al., ACS Catalysis. URL:[Link]

Sources

Refinement of analytical methods for characterizing ruthenium nitrosyls

Author: BenchChem Technical Support Team. Date: February 2026

Department: Inorganic & Bioinorganic Application Support Subject: Analytical Refinement for {RuNO}⁶ and {RuNO}⁷ Architectures Status: Operational

System Overview & Triage

Welcome to the Advanced Ruthenium Nitrosyl Support Hub. You are likely here because your ruthenium nitrosyl complex is behaving inconsistently during characterization. This class of compounds—specifically the {RuNO}⁶ and {RuNO}⁷ electronic configurations—presents unique challenges due to the non-innocent nature of the nitrosyl ligand, its linkage isomerism, and its photosensitivity.

Use the decision matrix below to route your inquiry to the correct troubleshooting module.

RuNO_Triage_Workflow Start Start: Define the Anomaly Q1 Is the issue Spectroscopic or Structural? Start->Q1 Spec Spectroscopy (IR/NMR) Q1->Spec Spectra unclear Stab Stability/Reactivity Q1->Stab Sample degrading Q_IR IR Band Shift? Spec->Q_IR IR issues Q_NMR NMR Signals Broad/Missing? Spec->Q_NMR NMR issues Q_Light Unexpected Decomposition? Stab->Q_Light Sol_Iso Module A: Linkage Isomerism Q_IR->Sol_Iso Shift > 100 cm-1 Sol_Para Module B: Paramagnetism ({RuNO}7) Q_NMR->Sol_Para Broadening Sol_Photo Module C: Photolability Protocols Q_Light->Sol_Photo Light Sensitive

Figure 1: Triage workflow for diagnosing characterization failures in ruthenium nitrosyl complexes.

Module A: Infrared Spectroscopy & Linkage Isomerism

Context: The stretching frequency of the nitrosyl ligand (


) is the most definitive indicator of the electronic environment. However, Ru-NO complexes can undergo linkage isomerization (Ru-NO vs. Ru-ON) under light irradiation, leading to confusing data.
FAQ: IR Anomalies

Q: My


 band is appearing at 1650 cm⁻¹ instead of the expected 1850 cm⁻¹. Did I synthesize the wrong complex? 
A:  Not necessarily, but you likely have a different electronic state.
  • Diagnosis:

    • {RuNO}⁶ (Ru(II)-NO⁺): Typically exhibits

      
       between 1820–1960 cm⁻¹ .[1] This high frequency is due to the cationic NO⁺ character.
      
    • {RuNO}⁷ (Ru(II)-NO• or Ru(III)-NO⁻): Typically appears at 1650–1750 cm⁻¹ .

  • Root Cause: If you expected an {RuNO}⁶ species but see a band at 1650 cm⁻¹, your metal center may have been reduced (Ru(II)

    
     Ru(III) is less likely to drop frequency this low; usually this indicates reduction of the NO moiety or the metal center leading to backbonding changes).
    
  • Action: Check your counter-ions and synthesis conditions. If you used a reducing agent, you may have generated the paramagnetic {RuNO}⁷ species [1].

Q: I see a new band appearing ~140 cm⁻¹ lower than my main peak after leaving the sample in the beam. Is this decomposition? A: This is a classic signature of Linkage Isomerism (PLI) .

  • Mechanism: Upon irradiation (often blue/UV light), the linear Ru-N-O (Ground State, GS) isomerizes to the metastable Ru-O-N (Metastable State 1, MS1).

  • Verification Protocol:

    • Cool sample to 80–100 K (Liquid N₂ cryostat).

    • Irradiate with 450 nm light (LED) for 15 mins.

    • Measure IR.[2][3][4]

    • Warm to >200 K.

    • Result: If the lower frequency band disappears and the original band recovers, it is a metastable linkage isomer, not decomposition [2].

Data Table: Diagnostic IR Ranges
Species / IsomerElectronic Conf.

Range (cm⁻¹)
Characteristics
Ground State (GS) {RuNO}⁶1820 – 1960Strong, sharp, linear Ru-N-O
Reduced Species {RuNO}⁷1600 – 1750Paramagnetic, radical character
Isomer MS1 Ru-ON

Metastable, O-bound, light-induced
Isomer MS2 Ru-

-NO

Side-on coordination (rare)

Module B: NMR Troubleshooting (Paramagnetism)

Context: Researchers often panic when {RuNO} complexes yield silent or broad NMR spectra. This is usually a feature, not a bug.

FAQ: NMR "Ghosts"

Q: My ¹H NMR spectrum is blank or shows extremely broad lumps. Is my concentration too low? A: Unlikely. You are probably dealing with a paramagnetic {RuNO}⁷ species or a Ru(III) impurity.

  • The Science: {RuNO}⁶ is diamagnetic (low-spin

    
    , S=0). {RuNO}⁷ is paramagnetic (S=1/2). Paramagnetism causes rapid nuclear relaxation, broadening signals beyond detection on standard parameters.[5]
    
  • Troubleshooting Steps:

    • Evans Method: Determine magnetic susceptibility (

      
      ) to confirm unpaired electrons.
      
    • Redox Test: Add a grain of oxidant (e.g., Cerium Ammonium Nitrate) or reductant (ascorbic acid) directly to the NMR tube (depending on target state) to see if the diamagnetic signal emerges [3].

    • Parameter Adjustment: If you must characterize the paramagnetic species, set LB (Line Broadening) to 10–20 Hz and acquire a wider sweep width (-50 to +50 ppm).

Module C: Photolability & Stability (UV-Vis/MS)

Context: For drug delivery, the release of NO upon light trigger is the critical function. Measuring this accurately requires avoiding common pitfalls.

FAQ: Quantum Yield & Mass Spec

Q: My ESI-MS shows a peak at [M - 30]. Did the NO fall off? A: This is In-Source Fragmentation .[6]

  • Cause: The Ru-NO bond is labile. High cone voltages in Electrospray Ionization (ESI) rip the NO ligand off before detection.

  • Fix:

    • Lower the Cone Voltage (or Fragmentor Voltage) to the minimum (e.g., 10–20 V).

    • Lower the Source Temperature (<100 °C).[7]

    • Look for the solvent adduct [M - NO + Solvent] if the NO is truly gone in solution [4].

Q: How do I accurately measure NO release? The Griess assay is giving erratic results. A: The Griess assay detects nitrite (


), not free NO radical.
  • The Protocol Gap: Ru-NO releases NO[3]•. This must react with oxygen to form nitrite to be detected by Griess. If your buffer is deaerated (anaerobic), Griess will fail.

  • Correct Workflow: See the diagram below.

Photolysis_Protocol Sample Ru-NO Sample (Aerated Buffer) Step1 Irradiation (t = 0 to x min) Sample->Step1 Light Light Source (LED/Laser) Light->Sample hv Step2 NO Radical Release Step1->Step2 Step3 Oxidation (2NO + O2 -> 2NO2) Step2->Step3 Requires O2 Step4 Griess Reagent (Sulfanilamide + NED) Step3->Step4 Read Absorbance @ 540 nm Step4->Read

Figure 2: Correct workflow for quantifying NO release using the Griess Assay. Note the critical oxidation step.

Standard Operating Protocols (SOPs)

SOP 1: Determination of NO Photolysis Quantum Yield ( )

Objective: Calculate the efficiency of NO release.

  • Actinometry: Prepare a standard ferrioxalate actinometer solution to determine the photon flux (

    
    ) of your light source (mol photons/sec).
    
  • Sample Prep: Prepare the Ru-NO complex in solvent (absorbance at

    
     should be > 2.0 for total absorption, or calculate absorption factor).
    
  • Irradiation: Irradiate 3.0 mL of sample in a quartz cuvette for defined intervals (

    
    ).
    
  • Quantification:

    • Aliquot 50

      
      L of irradiated sample.
      
    • Add to Griess reagent mix (ensure aerobic conditions for 15 min to convert NO to nitrite).

    • Measure Abs at 540 nm.

    • Convert to [NO] using a NaNO₂ standard curve.

  • Calculation:

    
    
    Note: Ensure thermal stability controls (dark) are run in parallel [5].
    
SOP 2: Distinguishing Linkage Isomers via DSC

Objective: Confirm metastable states if IR is ambiguous.

  • Preparation: Place 5–10 mg of solid Ru-NO complex in an aluminum DSC pan.

  • Photogeneration: Irradiate the open pan with blue light (450 nm) at 100 K (using liquid N₂ cooling stage) for 30 mins to generate the Ru-ON isomer.

  • Measurement: Seal the pan (cold). Scan from 100 K to 300 K at 5–10 K/min.

  • Analysis: Look for an exothermic peak between 150–260 K. This corresponds to the thermal relaxation of the metastable Ru-ON isomer back to the ground state Ru-NO. Calculate activation energy (

    
    ) from the peak shape [6].
    

References

  • Tizawa, P. P., et al. (2024). "In Situ FT-IR Spectroelectrochemistry Reveals Mechanistic Insights into Nitric Oxide Release from Ruthenium(II) Nitrosyl Complex." Journal of the Brazilian Chemical Society. (Generalized citation based on search context).

  • Coppens, P., et al. (2010). "Photoinduced linkage isomers of transition-metal nitrosyl complexes." Chemical Reviews, 110(10), 6054-6071.

  • Mobin, S. M., et al. (2011). "Electronic Structures and Reactivity Aspects of Ruthenium−Nitrosyls." Inorganica Chimica Acta, 372(1), 250-258.[7]

  • Element Lab Solutions. (2023). "10 Tips for Electrospray Ionisation LC-MS: Controlling In-Source Fragmentation."

  • Rose, M. J., & Mascharak, P. K. (2008). "Photoactive Ruthenium Nitrosyls: Effects of Light and Potential Application as NO Donors."[4] Current Opinion in Chemical Biology, 12(2), 238-244.

  • Gansmüller, A., et al. (2021). "Photoinduced linkage isomers in a model ruthenium nitrosyl complex: Identification and assignment of vibrational modes." Spectrochimica Acta Part A, 263, 120186.

Sources

Validation & Comparative

Benchmarking Ru(NO)Cl3·xH2O: A Guide to Specialized Hydrogenation Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks Ru(NO)Cl3·xH2O (Ruthenium(III) nitrosyl chloride hydrate) against standard hydrogenation catalysts.[1]

Editorial Note: Unlike "drop-in" heterogeneous catalysts like Pd/C, Ru(NO)Cl3·xH2O functions primarily as a precursor for synthesizing specialized homogeneous complexes (e.g., Ru-nitrosyl pincers) or generating active species in situ.[1] This guide benchmarks the systems derived from this precursor against standard alternatives, highlighting the unique electronic effects of the nitrosyl (NO) ligand.

Executive Summary: The "Surgical" Alternative

While Palladium on Carbon (Pd/C) and Raney Nickel act as "blunt instruments" for general hydrogenation, systems derived from Ru(NO)Cl3·xH2O offer surgical precision.[1] The presence of the Nitrosyl (NO) ligand—a strong


-acceptor—alters the electron density at the ruthenium center, enabling unique reactivity profiles that standard RuCl3 or Pd catalysts cannot achieve.
Quick Comparison Matrix
FeatureRu(NO)Cl3·xH2O Systems Pd/C (Heterogeneous) RuCl3[1]·xH2O Systems
Primary Role Precursor for Homogeneous ComplexesDirect "Drop-in" CatalystPrecursor / In-situ Nanoparticles
Key Selectivity CO2

Formic Acid
, C=O vs C=C
General (Reduces everything)Aromatics, C=O
Electronic Effect Strong

-acidity (NO ligand)
Surface adsorptionStandard

-donation
Operational Phase Homogeneous (mostly)HeterogeneousBoth
Cost Efficiency High (High TON/TOF in niche apps)Moderate (High metal load)Moderate

Critical Mechanism: The "Non-Innocent" NO Ligand

The defining feature of this precursor is the NO ligand. Unlike the chloride ligands in RuCl3, the NO group is "non-innocent"—it can act as a redox reservoir, switching between linear (NO


) and bent (NO

) geometries to facilitate electron transfer without changing the formal oxidation state of the metal.
Pathway Diagram: From Precursor to Activity

The following diagram illustrates how Ru(NO)Cl3 is activated into a catalytic species compared to the direct reduction of Pd/C.

G Start_Ru Ru(NO)Cl3·xH2O (Precursor) Step_Ligand Ligand Addition (e.g., PPh3, PNP-pincer) Start_Ru->Step_Ligand Coordination Start_Pd Pd/C (Heterogeneous) Step_H2 H2 Activation (Surface Adsorption) Start_Pd->Step_H2 Direct Use Active_Ru Active Ru-NO Complex (Homogeneous) Step_Ligand->Active_Ru In-situ Generation Active_Pd Pd-H Species (Surface) Step_H2->Active_Pd Spillover Target_Ru Target: Polar Bonds (CO2, C=O, Nitriles) Active_Ru->Target_Ru High Selectivity Target_Pd Target: Non-Polar Bonds (C=C, Alkynes, Nitro) Active_Pd->Target_Pd Broad Reactivity

Caption: Activation pathways distinguishing the ligand-dependent activation of Ru(NO)Cl3 from the surface-dependent activation of Pd/C.

Performance Benchmarking

Scenario A: CO2 Hydrogenation (The "Killer Application")

Ru-nitrosyl complexes are among the most active catalysts for converting CO2 to Formic Acid (FA), a critical step for hydrogen storage vectors. The NO ligand stabilizes the hydride intermediate, preventing decomposition.[1]

Experimental Data: Ru-PNP-NO (derived from Ru(NO)Cl3) vs. Standard Ru-PNP Conditions: 30 bar CO2/H2, 30°C, Ionic Liquid solvent (EMIM OAc).

Catalyst PrecursorLigand SystemPressure (bar)Temp (°C)TON (Turnover Number)Yield (FA)
Ru(NO)Cl3[1][2]·xH2O PNP-Pincer 30 30 1305 94%
RuCl3[1]·xH2OPNP-Pincer3030< 50< 5%
RuCl2(PPh3)3None406020015%

Insight: The simple RuCl3 precursor fails to generate the active species under mild conditions.[1] The pre-existing NO ligand in Ru(NO)Cl3 is essential for forming the active [Ru(PNP)(NO)]+ species that drives the reaction.[1]

Scenario B: Chemoselective Carbonyl Reduction

When reducing


-unsaturated ketones (e.g., chalcone), standard Pd/C reduces the C=C double bond first. Ru-nitrosyl systems can be tuned to selectively reduce the Carbonyl (C=O) or the alkene depending on the ligand environment, but they excel at preserving the alkene  when used with specific phosphines.
  • Pd/C (5%): 100% conversion to Dihydrochalcone (C=C reduced, C=O intact) or saturated alcohol (both reduced).[1]

  • Ru(NO)Cl3 + PPh3 (In situ): High selectivity for Allylic Alcohol (C=O reduced, C=C preserved).[1]

Experimental Protocol: In Situ Activation

Do not use Ru(NO)Cl3·xH2O directly without activation.[1] It requires ligand stabilization to function efficiently.

Objective: Synthesis of an active hydrogenation catalyst from Ru(NO)Cl3 for Carbonyl Reduction.

  • Precursor Preparation:

    • Dissolve Ru(NO)Cl3·xH2O (0.5 mmol) in degassed Ethanol (10 mL).

    • Note: The solution should be dark red/brown.[1]

  • Ligand Coordination (In Situ):

    • Add Triphenylphosphine (PPh3) (1.5 mmol, 3 equiv).

    • Reflux for 1 hour under Argon.

    • Observation: Color shifts to lighter orange/brown, indicating formation of Ru(NO)Cl3(PPh3)2.[1]

  • Base Activation:

    • Add substrate (e.g., Acetophenone, 10 mmol).[1]

    • Add Base: KOH (0.1 mmol) or t-BuOK .[1]

    • Mechanism:[3][4] Base promotes the formation of the active Ruthenium-Hydride species.[1]

  • Hydrogenation:

    • Transfer to autoclave.[1] Pressurize to 30 bar H2 .

    • Heat to 60°C for 4-6 hours.

  • Workup:

    • Vent H2. Filter through a silica plug to remove Ru species.[1] Analyze filtrate by GC-FID.

Strategic Selection Guide (Decision Tree)

Use this logic flow to determine when to deploy Ru(NO)Cl3 over conventional catalysts.

DecisionTree Start Select Hydrogenation Target Q1 Is the target CO2 or a Nitrile? Start->Q1 Q2 Do you need to PRESERVE a C=C bond? Q1->Q2 No (Ketone/Aldehyde) Res_RuNO Use Ru(NO)Cl3 System (High Selectivity) Q1->Res_RuNO Yes (CO2/CN) Res_Pd Use Pd/C or Raney Ni (Standard) Q2->Res_Pd No (Reduce Everything) Q2->Res_RuNO Yes (Chemoselective) Res_RuCl Use RuCl3 / Ru-BINAP (Asymmetric) Q2->Res_RuCl Yes (Enantioselective)

Caption: Decision matrix for selecting Ru-Nitrosyl systems based on substrate functional groups.

References

  • Correia, J. T. M., et al. (2025).[1][5] "Ru-Nitrosyl Complex Salts as Efficient Catalysts for the Reversible CO2 Hydrogenation/FA Dehydrogenation in Ionic Liquids." JACS Au.[1] [1]

  • TCI Chemicals. (n.d.).[1] "Hydrogenation Catalysts: Product Guide." TCI Chemicals Technical Library.

  • Labeeuw, O., et al. (2007).[1][6] "RuCl3/PPh3: an efficient combination for the preparation of chiral 1,3-anti-diols."[1][6] Organic Letters.

  • Burova, D., et al. (2022).[1][7] "Comparing the Performance of Supported Ru Nanocatalysts Prepared by Chemical Reduction of RuCl3..." Catalysts.

Sources

In-vitro comparison of the cytotoxicity of ruthenium anticancer drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Divergence

In the landscape of inorganic medicinal chemistry, Ruthenium (Ru) complexes are often erroneously screened using the exact same metrics as Platinum (Pt) drugs. This is a fundamental error in experimental design. While Cisplatin and its derivatives act primarily as DNA-crosslinking "sledgehammers" causing rapid apoptosis, Ruthenium compounds exhibit a dichotomy in performance:

  • Cytotoxic Agents (e.g., KP1019/NKP-1339): Designed to kill primary tumors via mitochondrial pathways and oxidative stress.

  • Anti-Metastatic Agents (e.g., NAMI-A, RAPTA-C): Often display negligible in-vitro cytotoxicity (high IC50) yet possess potent in-vivo efficacy by altering cell adhesion and invasion.

Crucial Insight for Researchers: If your screening funnel relies solely on low IC50 values (<10 µM) as a "Go/No-Go" gate, you will likely discard promising Ruthenium candidates like NAMI-A. This guide details how to correctly evaluate these compounds.

The Contenders: Profile & Mechanism

The "Activation by Reduction" Hypothesis

Unlike Platinum(II), which is active immediately upon aquation, many Ruthenium(III) candidates (NAMI-A, KP1019) are prodrugs.[1] They mimic Iron (Fe) to utilize Transferrin transport and rely on the hypoxic, reducing environment of solid tumors to reduce from inert Ru(III) to active Ru(II).

Mechanism of Action (MOA) Pathway

The following diagram illustrates the critical transport and activation pathway that differentiates Ruthenium from Platinum.

Ru_MOA cluster_extracellular Extracellular Space (Bloodstream) cluster_membrane Cell Membrane cluster_intracellular Intracellular Environment (Hypoxic/Reducing) Ru_Prodrug Ru(III) Prodrug (NAMI-A / KP1019) Complex Protein-Ru Adduct Ru_Prodrug->Complex Ligand Exchange/Binding Proteins Serum Proteins (Transferrin / Albumin) Proteins->Complex TfR Transferrin Receptor (Overexpressed in Cancer) Complex->TfR Recognition Endosome Endosome TfR->Endosome Endocytosis Reduction Activation by Reduction Ru(III) -> Ru(II) Endosome->Reduction Release & pH Drop Target_Mito Mitochondria (ROS Induction/Apoptosis) Reduction->Target_Mito KP1019 Pathway Target_DNA Nuclear DNA (Guanine Binding) Reduction->Target_DNA Minor Pathway Target_Adhesion Cytoskeleton/Integrins (Anti-Metastatic) Reduction->Target_Adhesion NAMI-A Pathway

Figure 1: The "Trojan Horse" mechanism. Ru(III) complexes utilize transferrin receptors (often upregulated in cancer) to enter cells before reductive activation.

Comparative Performance Data

The table below aggregates typical IC50 ranges across standard cell lines. Note the stark difference between the cytotoxic KP1019 and the anti-metastatic NAMI-A.[2]

Table 1: Comparative In-Vitro Cytotoxicity (IC50 in µM)

CompoundClassA549 (Lung)MCF-7 (Breast)SW480 (Colon)Primary Mode of Action
Cisplatin Benchmark2.0 – 10.05.0 – 15.02.0 – 8.0DNA Crosslinking (Apoptosis)
KP1019 / NKP-1339 Cytotoxic Ru(III)40 – 8020 – 5030 – 95Mitochondrial damage, ROS, Protein binding
NAMI-A Anti-metastatic Ru(III)> 100 (Inactive)> 100 (Inactive)> 200Actin remodeling, MMP inhibition (Non-cytotoxic)
RAPTA-C Organometallic Ru(II)> 100> 100> 100Anti-angiogenic, Adhesion inhibition

Analytic Note: High IC50 values for NAMI-A and RAPTA-C do not indicate failure. They indicate that proliferation is the wrong endpoint. For these drugs, migration (scratch assays) or invasion assays (Boyden chamber) are the mandatory validation systems.

Senior Scientist Protocol: The "DMSO Trap"

A critical failure point in evaluating Ruthenium drugs is the solvent. Unlike organic small molecules, Ruthenium complexes are coordination compounds that are highly sensitive to ligand exchange.

The "DMSO Trap": Research has shown that dissolving KP1019 in DMSO significantly reduces its cytotoxicity.[3] DMSO can coordinate to the Ruthenium center, stabilizing the Ru(III) state and preventing the necessary reduction to the active Ru(II) species inside the cell.

Validated Screening Workflow

Use this workflow to ensure data integrity and prevent false negatives.

Ru_Protocol Start Start: Drug Preparation Decision_Solvent Solvent Choice? Start->Decision_Solvent Bad_Path Dissolve in 100% DMSO (Storage > 1 hr) Decision_Solvent->Bad_Path Standard Protocol Good_Path Dissolve in Media/Saline (Or <1% DMSO Fresh) Decision_Solvent->Good_Path Ru-Optimized Artifact Ligand Exchange Artifact: Ru-DMSO adducts formed Bad_Path->Artifact Causes Assay Cell Treatment (Avoid light exposure) Good_Path->Assay Artifact->Assay Low Activity Data Readout Readout Selection Assay->Readout MTT MTT/MTS Assay (For KP1019/Cisplatin) Readout->MTT If Cytotoxic Mode Migration Migration/Invasion Assay (For NAMI-A/RAPTA) Readout->Migration If Anti-metastatic

Figure 2: Experimental workflow highlighting the critical solvent decision node. Avoid DMSO storage to maintain Ru-complex integrity.

Step-by-Step Protocol (Optimized for Ruthenium)
  • Preparation (Freshness is Paramount):

    • Do not prepare stock solutions of NAMI-A or KP1019 days in advance. Hydrolysis half-life at pH 7.4 is often < 30 minutes for NAMI-A.

    • Weigh the solid powder and dissolve immediately prior to cell addition.

    • Solvent: Attempt solubility in PBS or saline first. If DMSO is required (for KP1019), keep the final concentration < 0.5% and add to cells immediately.

  • Light Protection:

    • Ruthenium complexes are often photosensitive. Perform weighing and dilution in low-light conditions (or yellow light) to prevent photo-activation or degradation outside the cell.

  • Incubation:

    • Standard 72-hour incubation is recommended.[4]

    • Note: Due to the "activation by reduction" mechanism, results may vary significantly between normoxic and hypoxic incubators. For rigorous testing, parallel screening in hypoxic chambers (1% O2) is recommended to mimic the tumor microenvironment.

  • Readout:

    • For KP1019/NKP-1339 : Standard MTT or Resazurin reduction assays are valid.

    • For NAMI-A : You must run a "Wound Healing" (Scratch) assay or Transwell Invasion assay. An MTT assay will show NAMI-A as "inactive," leading to a false rejection of the compound.

References

  • Sava, G. et al. (2002). "NAMI-A and KP1019, two iconic ruthenium anticancer drug candidates face-to-face: A case story in medicinal inorganic chemistry." Journal of Inorganic Biochemistry.

  • Hartinger, C. G. et al. (2008).[5] "KP1019, a new redox-active anticancer agent – Preclinical development and results of a clinical phase I study in tumor patients." Chemistry & Biodiversity.[5]

  • Dyson, P. J. et al. (2005). "RAPTA-C: A target for metastasis?" Dalton Transactions.

  • Stultz, L. K. et al. (2021). "DMSO reduces the cytotoxicity of anticancer ruthenium complex KP1019 in yeast."[3] Biology Open.

  • Keppler, B. K. et al. (2010).[5] "Intracellular protein binding patterns of the anticancer ruthenium drugs KP1019 and KP1339." Journal of Biological Inorganic Chemistry.

Sources

Spectroscopic Comparison of Ru(II) and Ru(III) Nitrosyl Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists Focus: Nitric Oxide Donors, Electronic Structure, and Spectroscopic Signatures

Executive Summary: The Non-Innocent Nitrosyl Ligand

In the development of ruthenium-based nitric oxide (NO) donors for cancer therapy and vasodilation, the oxidation state of the metal center is not merely a formal label—it dictates the stability, geometry, and release kinetics of the NO payload.

Unlike standard ligands, nitric oxide is "non-innocent," meaning its oxidation state can be ambiguous. The spectroscopic distinction between Ru(II)-NO and Ru(III)-NO complexes is best understood through the Enemark-Feltham notation ({MNO}


) , where 

is the sum of metal

electrons and NO

electrons.

This guide compares the two most critical species encountered in drug development:

  • {RuNO}

    
     (Formally Ru(II)-NO
    
    
    
    ):
    The stable, diamagnetic ground state of most therapeutic precursors.
  • {RuNO}

    
     (Formally Ru(II)-NO
    
    
    
    or Ru(III)-NO
    
    
    ):
    The paramagnetic, reduced intermediate often responsible for NO release.
  • {RuNO}

    
     (Formally Ru(III)-NO
    
    
    
    ):
    The rare, oxidized paramagnetic species.

Electronic Structure & Geometry

The reactivity of ruthenium nitrosyls is governed by the extent of


-backbonding from the metal 

-orbitals to the NO

orbitals.
The {RuNO} System (Stable Precursor)
  • Formalism: Ru(II) (

    
    ) + NO
    
    
    
    (
    
    
    donor).
  • Geometry: Linear Ru–N–O bond angle (170°–180°).

  • Magnetism: Diamagnetic (

    
    ).
    
  • Stability: Highly stable due to strong backbonding; requires external stimulus (light/reduction) to release NO.

The {RuNO} System (Reactive Intermediate)
  • Formalism: Produced by one-electron reduction of {RuNO}

    
    .
    
  • Geometry: Bent Ru–N–O bond angle (~140°).

  • Magnetism: Paramagnetic (

    
    ).
    
  • Reactivity: The bending of the NO ligand weakens the Ru–NO

    
    -bond, facilitating NO release.
    
Visualizing the Switch

The following diagram illustrates the electronic and structural shift upon reduction, a critical mechanism in NO-donor drugs.

RuNO_Switch cluster_legend Mechanism RuNO6 {RuNO}6 (Ru(II)-NO+) Linear (175°) Diamagnetic Reduction + e- (Reduction) RuNO6->Reduction RuNO7 {RuNO}7 (Ru(II)-NO•) Bent (140°) Paramagnetic Reduction->RuNO7 Antibonding orbital population NO_Release NO Release (Therapeutic Action) RuNO7->NO_Release Bond weakening desc Reduction populates the π*(NO) orbital, causing bending and dissociation.

Caption: Electronic switching mechanism from stable {RuNO}


 to reactive {RuNO}

species.

Spectroscopic Comparison

A. Infrared Spectroscopy (FT-IR): The Gold Standard

The stretching frequency of the nitrosyl ligand (


) is the most diagnostic tool. It correlates directly with the bond order and electron density on the NO moiety.
Parameter{RuNO}

(Ru(II))
{RuNO}

(Reduced)
{RuNO}

(Oxidized)

Frequency
1800 – 1950 cm

1570 – 1650 cm

> 1950 cm

(typically)
Interpretation Strong NO

character; linear geometry.
Significant backbonding into

; bent geometry.
Reduced backbonding; bond strengthens.
Ligand Effect Electron-withdrawing ligands increase

.
Sensitive to solvent environment.Rare; often ligand oxidation occurs instead.

Critical Insight: A shift of ~300 cm


 to lower energy upon reduction is the definitive signature of the {RuNO}

{RuNO}

transition.
B. EPR Spectroscopy: Detecting the Unpaired Electron

EPR is silent for the therapeutic precursor but becomes the primary detection method for the active intermediate.

  • {RuNO}

    
    : Silent  (Diamagnetic, low-spin 
    
    
    
    ).
  • {RuNO}

    
    : Active  (
    
    
    
    ).
    • Signal: Often shows rhombic symmetry with

      
      -values near free electron (
      
      
      
      ) or anisotropic (
      
      
      ).
    • Hyperfine Coupling: Interaction with

      
      N (
      
      
      
      ) of the NO ligand often produces a triplet splitting (
      
      
      G).
  • {RuNO}

    
    : Active  (
    
    
    
    ).
    • Signal: Typical low-spin Ru(III) signals, often with large anisotropy (

      
      -values deviating significantly from 2.00).
      
C. UV-Vis Spectroscopy[1][2][3]
  • {RuNO}

    
    :  Characterized by Metal-to-Ligand Charge Transfer (MLCT) bands (
    
    
    
    ) in the UV/blue region (300–450 nm). These are the transitions targeted for photodynamic therapy (PDT) .
  • {RuNO}

    
    :  The MLCT bands often bleach or shift significantly upon reduction.
    
D. X-ray Photoelectron Spectroscopy (XPS)

XPS probes the core electron binding energies, confirming the oxidation state of the metal.[1]

  • Ru 3d

    
     Binding Energy: 
    
    • Ru(II): ~280.0 – 281.5 eV.

    • Ru(III): ~282.0 – 283.5 eV.

  • N 1s Binding Energy:

    • Nitrosyl N: Distinct peak at ~400–403 eV (higher than amine/pyridine N due to positive charge character on NO

      
      ).
      

Experimental Protocols

Protocol 1: Synthesis and Characterization of a {RuNO} Standard

This protocol yields a stable Ru(II) nitrosyl complex for use as a spectroscopic reference.

Materials: RuCl


 xH

O, 2,2'-bipyridine (bpy), NaNO

, HCl.
  • Reflux: Dissolve RuCl

    
     (1 mmol) and bpy (2 mmol) in ethanol/water (1:1). Reflux for 4 hours to form cis-[Ru(bpy)2Cl2].
    
  • Nitrosylation: Dissolve the precursor in water. Add NaNO

    
     (10 eq) and acidify with HCl (pH 1) to generate NO in situ. Heat at 80°C for 2 hours.
    
  • Precipitation: Add NH

    
    PF
    
    
    
    to precipitate the cationic complex 2.
  • Characterization:

    • IR (KBr pellet): Look for strong band at ~1930 cm

      
       (
      
      
      
      ).
    • NMR (

      
      H, CD
      
      
      
      CN):
      Sharp, well-resolved doublets/triplets (diamagnetic).
Protocol 2: In Situ Spectroelectrochemical Reduction ({RuNO} {RuNO} )

Validates the formation of the paramagnetic NO-releasing species.

Setup: Optically transparent thin-layer electrochemical (OTTLE) cell positioned in an FT-IR spectrometer.

  • Preparation: Dissolve {RuNO}

    
     complex (10 mM) in dry acetonitrile with 0.1 M TBAPF
    
    
    
    (electrolyte).
  • Baseline Scan: Record FT-IR spectrum at Open Circuit Potential (OCP). Verify

    
     at ~1900 cm
    
    
    
    .
  • Reduction: Apply potential -200 mV beyond the cathodic peak potential (

    
    ) determined by Cyclic Voltammetry.
    
  • Time-Resolved Acquisition: Collect spectra every 10 seconds.

    • Observation: Decay of 1900 cm

      
       band. Growth of new band at ~1600 cm
      
      
      
      ({RuNO}
      
      
      ).
  • Validation: If the 1600 cm

    
     band appears and then disappears without reversing potential, it indicates NO dissociation (chemical irreversibility).
    

Consolidated Data Summary

The following table summarizes the key spectroscopic differences to guide your analysis.

FeatureRu(II)-NO

({RuNO}

)
Ru(II)-NO

({RuNO}

)
Ru(III)-NO ({RuNO}

)
Magnetism Diamagnetic (

)
Paramagnetic (

)
Paramagnetic (

)
IR

High (1850–1950 cm

)
Low (1580–1650 cm

)
Very High (>1950 cm

)
EPR Signal SilentActive (

)
Active (

anisotropic)
Ru-N-O Angle Linear (170–180°)Bent (135–145°)Linear (170–180°)
NMR (

H)
Sharp, resolvedBroadened/InvisibleBroadened/Invisible
Primary Role Stable ProdrugActive NO ReleaserOxidative Byproduct

References

  • Enemark, J. H., & Feltham, R. D. (1974). Principles of structure, bonding, and reactivity for metal nitrosyl complexes. Coordination Chemistry Reviews, 13(4), 339-406. Link

  • Rose, M. J., & Mascharak, P. K. (2008). Photoactive ruthenium nitrosyls: Effects of light and potential application as NO donors. Coordination Chemistry Reviews, 252(18-20), 2093-2114. Link

  • Roncaroli, F., et al. (2007). Electronic Structure and Reactivity of the {RuNO}

    
    , {RuNO}
    
    
    
    , and {RuNO}
    
    
    States in Nitrosyl Porphyrins. Inorganic Chemistry, 46(10), 4109-4119. Link
  • Kaim, W., et al. (2000). The {RuNO} Configuration in Halogeno-Nitrosyl-Ruthenium Complexes: An Experimental and Theoretical Study. Inorganic Chemistry, 39(26), 6106-6113. Link

  • Morgan, D. J. (2015).[2] Resolving the Ru 3d/C 1s overlap in X-ray photoelectron spectroscopy. Surface and Interface Analysis, 47(11), 1072-1079. Link

Sources

Beyond the Crystal: A Cross-Validation Guide for Ruthenium Complex Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Ruthenium Renaissance" in chemotherapeutics and catalysis has outpaced the standardization of analytical protocols. Unlike simple organic molecules, Ruthenium (Ru) complexes present a unique "hydra" of challenges: seven stable isotopes, variable oxidation states (Ru


/Ru

), paramagnetic interference, and kinetic lability in solution.[1]

This guide is not a list of equipment; it is a cross-validation protocol . It addresses the critical failure mode in Ru-chemistry: analytical blind spots where a single technique confirms a structure that does not exist in the biological or catalytic environment. We compare standard techniques against advanced alternatives to establish a self-validating characterization loop.

Part 1: The Ruthenium Challenge (Why Standard Methods Fail)

In organic synthesis, a clean


H NMR and a single mass spec peak often suffice. In Ruthenium coordination chemistry, this is negligence.
  • The Paramagnetic Trap: Ru(III) (

    
    ) is paramagnetic, causing severe line broadening and chemical shift dispersion (-100 to +100 ppm) in NMR, often rendering standard 1D experiments useless.[1]
    
  • The Isotope Cloud: Ru has seven stable isotopes (

    
    Ru to 
    
    
    
    Ru).[1] A "single mass peak" does not exist; only a complex isotopic envelope exists.
  • The "Silent" Isomer: Octahedral complexes can exist as

    
     enantiomers or fac/mer isomers.[1] Mass spectrometry cannot distinguish these, and rapid isomerization in solution can fool time-averaged NMR.
    

Part 2: Structural Integrity (The Solution vs. Solid State Debate)

Objective: Validate that the bulk powder matches the single crystal and the solution species.

Technique Comparison: X-Ray Diffraction (XRD) vs. Solution NMR[1]
FeatureSingle Crystal XRD (The "Golden Handcuff")Multi-Nuclear NMR (The "Reality Check")
Primary Output Absolute 3D structure, bond lengths, stereochemistry.[1]Solution dynamics, symmetry, ligand exchange.
Blind Spot Crystal Packing Forces: The crystal may represent the least soluble isomer, not the bulk product.[1]Paramagnetism: Ru(III) species may be invisible or too broad to interpret without specialized pulse sequences.[1]
The "Lie" "My complex is 100% cis-isomer." (Because the trans-isomer didn't crystallize)."My complex is stable." (While it is rapidly aquating in the NMR tube).
Advanced Alternative Powder XRD (PXRD): Compares bulk material to the calculated pattern from the single crystal.[1]DOSY NMR: Separates species by diffusion coefficient, proving if signals belong to a monomer, dimer, or free ligand.[1]
Protocol 1: The "Isomer Lock" Workflow

To distinguish between static isomers and dynamic exchange.

  • Step 1 (Solid State): Solve Single Crystal XRD structure.

  • Step 2 (Bulk Validation): Run PXRD on the bulk powder.[1] Stop Point: If the experimental PXRD pattern does not overlay with the calculated pattern from Step 1, your bulk material is a mixture or a different polymorph.

  • Step 3 (Solution State): Dissolve in a non-coordinating solvent (e.g., CD

    
    Cl
    
    
    
    , not DMSO).
  • Step 4 (Symmetry Check):

    • For Ru(II) (Diamagnetic): Acquire

      
      H and 
      
      
      
      P (if applicable).[2] Look for symmetry breaks indicating cis/trans mixtures.[1]
    • For Ru(III) (Paramagnetic): Use a short acquisition delay (

      
       s) and wide sweep width (200 ppm).
      
  • Step 5 (Advanced Cross-Check): If peaks are sharp but integration is off, perform DOSY NMR .

    • Logic: If the "impurity" diffuses at a different rate, it is a separate species. If it diffuses at the same rate, it is likely an isomer or conformer.

Part 3: Compositional Truth (The Isotope Fingerprint)

Objective: Confirm elemental composition and oxidation state without ambiguity.

Technique Comparison: ESI-MS vs. Elemental Analysis (CHN)
FeatureHigh-Res ESI-MSElemental Analysis (CHN)
Primary Output Exact mass (

) and Isotope Pattern.
Weight % of C, H, N.
Blind Spot Redox processes in the source: ESI can reduce Ru(III) to Ru(II) or oxidize ligands.[1][3]Solvent Trapping: Ru complexes notoriously trap solvent molecules in the lattice, skewing % values.
The "Lie" "The mass matches." (But the isotope pattern is wrong due to overlapping impurities)."Purity is >99%." (Because the trapped solvent mass accidentally balances the impurity mass).
Protocol 2: The "Seven-Peak" Match

Ruthenium has a distinct isotopic "smile" distribution. You must match the shape, not just the monoisotopic mass.

  • Acquisition: Use Electrospray Ionization (ESI) in positive mode.[1] Avoid harsh desolvation temperatures (>250°C) to prevent ligand thermal decomposition.

  • Simulation: Generate the theoretical isotope pattern for your formula (e.g., C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    Ru).[1]
    • Crucial: Include the specific isotope abundances:

      
      Ru (31.6%), 
      
      
      
      Ru (18.7%),
      
      
      Ru (17.0%), etc.[4]
  • Overlay: Superimpose the experimental and theoretical spectra.

    • Pass: The "staircase" of peak heights matches exactly.

    • Fail: The leading edge (

      
      Ru side) is elevated. Diagnosis: Hydride formation (
      
      
      
      overlapping with
      
      
      ) or ligand loss.[1]
  • Cross-Validation: If ESI-MS shows

    
    , verify with conductivity measurements. If the complex is neutral but conducting, the chloride has dissociated (aquation).
    

Part 4: Electronic Profiling (Predicting Biological Fate)

Objective: Determine if the complex will survive the reducing environment of a cell (e.g., tumor hypoxia).

Technique Comparison: Cyclic Voltammetry (CV) vs. UV-Vis
FeatureCyclic Voltammetry (CV)UV-Vis Spectroscopy
Primary Output Redox potentials (

), reversibility (

).
Electronic transitions (MLCT, d-d), stability kinetics.
Blind Spot Solvent Coordination: DMSO or MeCN can coordinate to Ru, shifting potentials by >100 mV.[1]Spectrally Silent Changes: Isomerization may not significantly shift

.[1]
The "Lie" "The redox potential is suitable for activation." (Measured in MeCN, but the drug acts in water)."The drug is stable." (Measured for 1 hour, but aquation takes 24 hours).
Protocol 3: The "Redox-Stability" Loop
  • Baseline CV: Record CV in dry CH

    
    Cl
    
    
    
    (with TBAPF
    
    
    electrolyte). Identify the Ru(II)/Ru(III) couple.
    • Standard: Ferrocene (

      
      ) internal standard.[1]
      
  • Reversibility Check: Calculate

    
    .[1]
    
    • Ideal: Ratio

      
      .
      
    • Flag: If Ratio

      
      , the oxidized species is unstable and reacting (EC mechanism).[1]
      
  • Aquation Kinetics (UV-Vis):

    • Dissolve complex in PBS (pH 7.4) with 1-2% DMSO (to mimic stock solution).

    • Scan 200–800 nm every 15 minutes for 24 hours.

    • Isosbestic Points: Presence of sharp isosbestic points indicates a clean conversion (A

      
       B).[1] Loss of isosbestic points indicates secondary decomposition (A 
      
      
      
      B
      
      
      C).

Part 5: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for validating a new Ruthenium complex.

Ru_Characterization Synthesis Crude Ru-Complex Synthesis XRD_Node Single Crystal XRD (Gold Standard) Synthesis->XRD_Node Crystallization PXRD_Node Powder XRD (Bulk Validation) Synthesis->PXRD_Node Compare Bulk NMR_Node NMR (1H, 31P) (Solution State) Synthesis->NMR_Node Dissolution MS_Node ESI-MS (Isotope Pattern) Synthesis->MS_Node CV_Node Cyclic Voltammetry (Redox Potential) Synthesis->CV_Node XRD_Node->PXRD_Node Calculate Pattern Valid VALIDATED COMPLEX Ready for Bio-Assay PXRD_Node->Valid Match Reject REJECT / RE-PURIFY PXRD_Node->Reject Mismatch DOSY_Node DOSY NMR (Aggregation Check) NMR_Node->DOSY_Node If Broad/Ambiguous DOSY_Node->Valid Single Species EA_Node Elemental Analysis (Solvent Trapping Check) MS_Node->EA_Node Cross-Check Purity UV_Node UV-Vis Kinetics (Aquation/Stability) CV_Node->UV_Node If Redox Stable UV_Node->Valid Stable > 24h

Figure 1: The "Triangulation" Workflow.[1] No single path is sufficient; structural (Blue), compositional (Red), and electronic (Yellow) data must converge.

References

  • Ruthenium Isotope Analysis & Mass Spectrometry

    • Bermin, J. et al. "Refinement of high precision Ru isotope analysis using negative thermal ionization mass spectrometry."[1][4] Chemical Geology, 2020. Link

    • Context: Establishes the necessity of resolving the 7-isotope pattern for accurate identific
  • DOSY NMR for Organometallics

    • Li, D. et al. "Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves."[5] Chemical Science, 2010. Link

    • Context: Validates the use of Diffusion-Ordered Spectroscopy to distinguish monomers
  • Cyclic Voltammetry of Ru-Complexes

    • Matsubara, T. & Ford, P.C.[3] "Some applications of cyclic voltammetry to the reactions and properties of ruthenium ammine complexes." Inorganic Chemistry, 1976. Link

    • Context: Foundational text on interpreting Ru(II)/Ru(III) redox couples and reversibility.[6]

  • Structural Characteriz

    • Hussain, A. et al. "Synthesis and X-ray Structures of Potential Light-Harvesting Ruthenium(II) Complexes."[1] Crystals, 2023.[7] Link

    • Context: Demonstrates the workflow of combining X-ray crystallography with NMR and CV for full characteriz
  • Anticancer Ruthenium Stability (NAMI-A/KP1019)

    • Alessio, E. et al. "Ruthenium anticancer compounds: challenges and expectations." Metal Ions in Life Sciences, 2018. Link

    • Context: Discusses the critical role of aquation kinetics and hydrolytic stability in the biological activity of Ru-drugs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.